molecular formula C8H9Cl2NO B13542292 (3,5-Dichloro-2-methoxyphenyl)methanamine

(3,5-Dichloro-2-methoxyphenyl)methanamine

Cat. No.: B13542292
M. Wt: 206.07 g/mol
InChI Key: FFNJRSKFZOUBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichloro-2-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dichloro-2-methoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dichloro-2-methoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3

InChI Key

FFNJRSKFZOUBLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CN

Origin of Product

United States

Foundational & Exploratory

(3,5-Dichloro-2-methoxyphenyl)methanamine physical and chemical properties

[1]

Executive Summary

(3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 1154390-70-1) is a specialized benzylamine intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and bacterial methionyl-tRNA synthetase (MetRS) inhibitors.[1][2] Its structure features a benzene core substituted with two chlorine atoms and a methoxy group, providing a unique electronic and steric profile.[1] The ortho-methoxy group induces specific conformational constraints, while the meta-dichloro substitution pattern enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for optimizing ligand-target interactions.[1]

Chemical Identity & Structural Analysis[1][3]

The compound is characterized by a primary aminomethyl group attached to a phenyl ring, which is further substituted to modulate its physicochemical properties.[1]

Property Detail
IUPAC Name (3,5-Dichloro-2-methoxyphenyl)methanamine
Common Name 3,5-Dichloro-2-methoxybenzylamine
CAS Number 1154390-70-1
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
SMILES COC1=C(CN)C=C(Cl)C=C1Cl
InChI Key FFNJRSKFZOUBLN-UHFFFAOYSA-N
Structural Implications[1][4]
  • Steric Hindrance : The methoxy group at the 2-position (ortho) creates significant steric bulk near the aminomethyl group.[1] This can restrict the rotation of the benzylic bond, potentially locking the molecule into a preferred conformation that favors binding to specific protein pockets.

  • Electronic Effects : The two chlorine atoms at positions 3 and 5 are electron-withdrawing, reducing the electron density of the aromatic ring.[1] However, the methoxy group is electron-donating by resonance.[1] The net effect modulates the pKa of the benzylic amine, likely lowering it slightly compared to unsubstituted benzylamine (pKa ~9.3).

Physicochemical Properties[1][3][4][5]

The following properties are critical for understanding the compound's behavior in solution and biological systems.

Property Value / Range Note
Physical State Solid (typically HCl salt) or Oil (free base)Free base is often an oil; HCl salt is a white crystalline solid.[1]
Melting Point >200°C (HCl salt, predicted)Experimental data for this specific isomer is rare; analogs typically melt in this range.[1]
Boiling Point ~285°C (Free base, predicted)Calculated at 760 mmHg.[1]
pKa (Conjugate Acid) ~8.8 - 9.0 (Predicted)Slightly less basic than benzylamine due to inductive effect of Cl.[1]
LogP 2.1 - 2.4 (Predicted)Moderate lipophilicity suitable for CNS penetration or cell permeability.[1]
Solubility High in DMSO, MeOH; Low in Water (Free base)HCl salt is water-soluble.[1]
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (N, O)

Synthesis & Manufacturing

The most reliable route for synthesizing (3,5-Dichloro-2-methoxyphenyl)methanamine is via the reductive amination of its corresponding aldehyde precursor, 3,5-dichloro-2-methoxybenzaldehyde.[1] This method avoids the harsh conditions required for nitrile reduction.[1]

Protocol: Reductive Amination (Standardized)[1]

Reagents:

  • Precursor: 3,5-Dichloro-2-methoxybenzaldehyde[1][2][3][4]

  • Amine Source: Ammonium Acetate (NH₄OAc) or Methanolic Ammonia[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation : Dissolve 3,5-dichloro-2-methoxybenzaldehyde (1.0 eq) in anhydrous Methanol. Add Ammonium Acetate (10.0 eq) to ensure complete conversion to the imine intermediate.[1] Stir at room temperature for 1-2 hours.

  • Reduction : Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via LC-MS for the disappearance of the aldehyde (m/z ~204) and appearance of the amine (m/z 206).[1]

  • Workup : Quench with 1N HCl to decompose excess hydride (Caution: HCN gas evolution if NaBH₃CN is used; perform in a fume hood). Adjust pH to >10 with NaOH.

  • Extraction : Extract the free base into DCM or Ethyl Acetate.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification : For high purity, convert to the Hydrochloride salt by adding HCl in Dioxane/Ether, causing the product to precipitate.[1]

Visualization: Synthesis Pathway[1][7]

SynthesisRouteAldehyde3,5-Dichloro-2-methoxybenzaldehydeImineImine Intermediate(Transient)Aldehyde->ImineNH4OAc, MeOHImine FormationProduct(3,5-Dichloro-2-methoxyphenyl)methanamineImine->ProductNaBH3CNReductionSaltHCl Salt Form(Stable Solid)Product->SaltHCl/DioxanePrecipitation

Figure 1: Standard reductive amination pathway for the synthesis of the target amine from its aldehyde precursor.[1]

Reactivity & Stability

Understanding the reactivity profile is crucial for using this compound as a building block.[1]

Nucleophilicity

The primary amine (-CH₂NH₂) is a good nucleophile, readily participating in:

  • Amide Coupling : Reacts with carboxylic acids (using EDC/HOBt or HATU) to form amides.[1]

  • Reductive Amination : Reacts with ketones/aldehydes to form secondary amines.[1]

  • Sulfonylation : Reacts with sulfonyl chlorides to form sulfonamides.[1]

Metabolic Stability (ADME)[1]
  • Soft Spots : The methoxy group (-OCH₃) is susceptible to O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6), yielding the phenol.[1] This can significantly alter the pharmacokinetics and potency of the final drug molecule.[1]

  • Blocking : The chlorine atoms at positions 3 and 5 effectively block metabolic oxidation at these positions, enhancing the metabolic half-life of the phenyl ring.[1]

Visualization: Reactivity & Metabolism Logic[1]

ReactivityMapCompound(3,5-Dichloro-2-methoxyphenyl)methanamineAmideAmide Derivative(Drug Scaffold)Compound->AmideReacts w/ R-COOH(Nucleophilic Attack)PhenolPhenol Metabolite(O-Demethylation)Compound->PhenolCYP450 Metabolism(Potential Liability)SulfonamideSulfonamide(Stable Linker)Compound->SulfonamideReacts w/ R-SO2Cl

Figure 2: Reactivity map highlighting synthetic utility (Green) and metabolic liabilities (Red).[1]

Handling, Safety & Storage

Hazard Classification :

  • Corrosive/Irritant : As a primary benzylamine, the free base is likely corrosive to skin and eyes.[1] The HCl salt is an irritant (H315, H319, H335).

  • Acute Toxicity : Harmful if swallowed (H302).[1][5]

Storage Protocol :

  • Condition : Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity : The HCl salt is hygroscopic; keep the container tightly sealed to prevent clumping and hydrolysis.[1]

Applications in Drug Discovery[1][4][5][7]

Kinase & Enzyme Inhibitors

The (3,5-dichloro-2-methoxyphenyl) moiety is a privileged scaffold.[1]

  • MetRS Inhibitors : Used in the design of Methionyl-tRNA synthetase inhibitors for antibacterial applications.[1] The dichloro-methoxy pattern fits into hydrophobic pockets of the enzyme, displacing water and increasing binding affinity [1].[1]

  • Conformational Locking : The ortho-methoxy group restricts the rotation of the benzylamine side chain via steric clash with the benzylic protons.[1] This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein [2].[1]

Pseudilin Analogs

This amine serves as a precursor for the synthesis of pentachloropseudilin analogs, which are potent inhibitors of myosin ATPase and have antifungal properties.[1] The synthesis involves the conversion of the amine to a pyrrole core [3].[1]

References

  • Google Patents .[1] Specific inhibitors of methionyl-trna synthetase (WO2016029146A1).[1] Retrieved from .[1]

  • ResearchGate . The role of the methoxy group in approved drugs. Retrieved from .

  • IUPAC . Total synthesis of biologically active alkaloids using transition metals. Pure and Applied Chemistry, Vol. 82, No. 11. Retrieved from .[1]

  • PubChem . (3,5-dichloro-2-methoxyphenyl)methanamine Compound Summary. Retrieved from .[1]

An In-Depth Technical Guide to CAS Number 1154390-70-1: A ¹³C₃-Labeled Isotope of Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate (GenX)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1154390-70-1. Through extensive research, this CAS number has been identified as the ¹³C₃ isotopically labeled version of Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate, a substance commonly known by the trade name GenX or as hexafluoropropylene oxide dimer acid (HFPO-DA). This guide will delve into the physicochemical properties, spectroscopic characteristics, safety considerations, and primary applications of both the labeled and unlabeled forms of this compound. The critical role of isotopically labeled standards in analytical chemistry, particularly in the context of per- and polyfluoroalkyl substances (PFAS) analysis, will be a central focus.

Identification and Chemical Structure

While direct database searches for CAS number 1154390-70-1 are inconclusive, evidence from suppliers of chemical standards strongly indicates that it is assigned to a specific isotopically labeled variant of Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate.

  • Systematic Name: Sodium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate-¹³C₃

  • Common Names: ¹³C₃-GenX, ¹³C₃-HFPO-DA Sodium Salt

  • CAS Number (Labeled): 1154390-70-1

  • CAS Number (Unlabeled): 67963-75-1

  • Molecular Formula (Labeled): ¹³C₃C₃F₁₁NaO₃

  • Molecular Formula (Unlabeled): C₆F₁₁NaO₃

The isotopic labeling involves the replacement of three carbon atoms with their heavier isotope, carbon-13. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry analysis.

Chemical Structure:

Caption: Structure of ¹³C₃-Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate.

Physicochemical Properties

The general physicochemical properties of the labeled and unlabeled sodium salts are expected to be very similar. The primary difference lies in the molecular weight due to the isotopic enrichment.

PropertyValueSource
Molecular Weight (Unlabeled) 352.03 g/mol [1]
Molecular Weight (¹³C₃ Labeled) Approx. 355.03 g/mol Calculated
Appearance Varies; can be a solid or in solutionN/A
Water Solubility High[2][3]
pKa Strong acid[2]

GenX is known for its high water solubility and persistence in the environment, characteristics that have led to regulatory scrutiny.[4][5]

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: The spectrum of the labeled compound would show significantly enhanced signals for the three carbon atoms bearing the ¹³C isotope. These signals would also exhibit coupling to adjacent fluorine atoms. The chemical shifts would be nearly identical to the unlabeled compound.

  • ¹⁹F NMR: This would be the most informative technique for structural elucidation of the unlabeled compound, showing complex splitting patterns due to C-F and F-F couplings. The spectrum of the labeled compound would show additional coupling between ¹⁹F and ¹³C.

3.2. Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of CAS 1154390-70-1 becomes apparent.

  • Unlabeled GenX: The molecular ion peak would correspond to the unlabeled molecular weight. Common fragments would involve the loss of the carboxylate group and cleavage at the ether linkage.[6]

  • ¹³C₃-Labeled GenX: The molecular ion peak will be shifted by +3 m/z units compared to the unlabeled standard. This mass difference allows for its use as an internal standard in isotope dilution mass spectrometry, a highly accurate method for quantification.[7][8]

3.3. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions corresponding to the C-F bonds and the carboxylate group. The isotopic labeling is not expected to cause a significant shift in the major IR absorption bands.

3.4. Raman Spectroscopy

Studies on unlabeled GenX have identified characteristic Raman peaks. For instance, a peak at approximately 378 cm⁻¹ can be assigned to –CF₂– deformation vibrations, and a strong peak around 724 cm⁻¹ is also associated with fluorocarbon structures.[9]

Synthesis and Manufacturing

The synthesis of unlabeled GenX involves the dimerization of hexafluoropropylene oxide (HFPO) to form the dimer acid, which is then neutralized to its salt.[10] The synthesis of the ¹³C₃-labeled version would require a custom synthesis pathway utilizing a ¹³C-labeled precursor. The complexity and cost of this process are significantly higher, reflecting its specialized application.

HFPO Hexafluoropropylene Oxide (HFPO) Dimerization Dimerization HFPO->Dimerization HFPO_DA HFPO Dimer Acid (GenX Acid) Dimerization->HFPO_DA Neutralization Neutralization (e.g., with NaOH) HFPO_DA->Neutralization GenX_Salt Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate Neutralization->GenX_Salt

Caption: Simplified synthesis pathway for unlabeled GenX.

Applications in Research and Development

The primary and critical application of CAS 1154390-70-1 is as an internal standard for the quantitative analysis of GenX and other related PFAS in various environmental and biological matrices.

5.1. Isotope Dilution Mass Spectrometry (IDMS)

Isotopically labeled standards are the gold standard for quantitative analysis using mass spectrometry.[7] The process involves adding a known amount of the labeled standard (in this case, ¹³C₃-GenX) to a sample before preparation and analysis.

cluster_0 Sample Preparation cluster_1 Analysis Sample Environmental/Biological Sample (Unknown amount of unlabeled GenX) Spike Add known amount of ¹³C₃-GenX (CAS 1154390-70-1) Sample->Spike Extraction Extraction and Cleanup Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification based on the ratio of unlabeled to labeled GenX signals LC_MS->Quantification

Caption: Workflow for Isotope Dilution Mass Spectrometry using ¹³C₃-GenX.

The key advantages of using an isotopically labeled internal standard are:

  • Correction for Matrix Effects: The labeled and unlabeled compounds co-elute in liquid chromatography and experience similar ionization suppression or enhancement in the mass spectrometer source.

  • Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

5.2. Environmental Monitoring and Toxicology Studies

Due to concerns about the environmental persistence and potential health effects of GenX, accurate quantification in water, soil, and biological tissues is crucial.[11][12][13] The use of CAS 1154390-70-1 enables researchers and regulatory bodies to obtain high-quality, defensible data in these studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1154390-70-1 is not widely available, the safety precautions should be based on the unlabeled compound, Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate, and the solvent in which it is supplied (commonly methanol).

6.1. Hazard Identification (for Unlabeled GenX)

Animal studies have indicated potential health effects associated with GenX exposure, including impacts on the liver, kidneys, and immune system, as well as developmental effects.[14][15] It is considered to have potential carcinogenic effects.[5]

6.2. Recommended Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

As this compound is often supplied in a methanol solution, the flammability and toxicity of methanol must also be considered.

Regulatory Context

GenX chemicals, including the compound to which CAS 1154390-70-1 is related, are under increasing regulatory scrutiny worldwide due to their persistence and potential health risks. In the European Union, GenX has been identified as a Substance of Very High Concern (SVHC).[4][5] In the United States, the Environmental Protection Agency (EPA) has established health advisories for GenX in drinking water.[14] The availability of reliable analytical standards like ¹³C₃-GenX is essential for monitoring compliance with these regulations.[8][16]

Conclusion

CAS number 1154390-70-1 is identified as a ¹³C₃ isotopically labeled form of Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate (GenX). While its own physicochemical and toxicological properties are essentially the same as its unlabeled counterpart, its value lies in its application as an internal standard for highly accurate and precise quantification by isotope dilution mass spectrometry. This technical guide has provided a comprehensive overview of its identification, properties, and critical role in the analytical monitoring and toxicological assessment of an environmentally significant class of compounds.

References

  • GenX - Wikipedia. [URL: https://en.wikipedia.org/wiki/GenX]
  • Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks | Environment & Health - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.3c09893]
  • EWG Tap Water Database | Hexafluoropropylene oxide dimer acid (HFPO-DA). [URL: https://www.ewg.
  • Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development. - Boz Institute. [URL: https://boz.institute/toxicity-assessment-of-hexafluoropropylene-oxide-dimer-acid-on-morphology-heart-physiology-and-gene-expression-during-zebrafish-danio-rerio-development/]
  • Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - eScholarship.org. [URL: https://escholarship.org/uc/item/48m6d0ht]
  • GenX | C6H4F11NO3 | CID 122360683 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122360683]
  • Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9716943/]
  • Structure and applications of HFPO−DA. (A) Structure and properties of PFASs. (B) Applications of HFPO−DA. Hexafluoropropylene: HFP; HFPO: hexafluoropropylene oxide - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-and-applications-of-HFPO-DA-A-Structure-and-properties-of-PFASs-B_fig1_376372551]
  • PFAS: Internal Standards, Surrogates and Isotope Dilution - ALS Global. [URL: https://www.alsglobal.
  • MATERIAL SAFETY DATA SHEET- GenX. [URL: https://www.dentsplysirona.com/content/dam/dentsply/pim/manufacturer/Prosthetics/Denture_Teeth/TRUBYTE_PLASTIC_TEETH/Trubyte-IPN-MSDS-en.pdf]
  • FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update - EPA. [URL: https://www.epa.gov/system/files/documents/2023-03/genx-factsheet-march2023.pdf]
  • Action on 'GenX': Another 'forever chemical' added to the EU list of substances of very high concern - CHEM Trust. [URL: https://chemtrust.org/genx-svhc/]
  • GenX Chemical Side Effects & FAQs - Law Offices of James Scott Farrin. [URL: https://www.farrin.com/genx-faq/]
  • Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate (HFPO-DA) "GenX" (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/ulm-11542-1-2]
  • Rapid and Ultrasensitive Short-Chain PFAS (GenX) Detection in Water via Surface-Enhanced Raman Spectroscopy with a Hierarchical Nanofibrous Substrate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324683/]
  • GenX: Generative AI for Synthetic defect image generation - UnitX. [URL: https://www.unitx.io/genx]
  • LGC Standards launches new 13C-labelled PFAS reference materials to support EPA Method 1633 workflows - Select Science. [URL: https://www.selectscience.net/industry-news/lgc-standards-launches-new-13c-labelled-pfas-reference-materials-to-support-epa-method-1633-workflows/?artID=62098]
  • Sodium tetrafluoro-2- (heptafluoropropoxy)propanoate (HFPO-DA) "GenX" (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories. [URL: https://www.isotope.com/msds/ulm-11542-1-2-msds.pdf]
  • New Reference Materials Released to Support EPA Method 1633 for PFAS Testing. [URL: https://www.spectroscopyonline.com/view/new-reference-materials-released-to-support-epa-method-1633-for-pfas-testing]
  • Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215918/]
  • GenX Lithium Polymer Battery. [URL: https://www.rki-energy.com/wp-content/uploads/2020/09/SDS-GenX.pdf]
  • GenxBio - Peptide Synthesis. [URL: https://www.genxbio.com/synthesis.htm]
  • LGC Standards Launches New 13C-Labelled PFAS Reference Materials to Support EPA Method 1633 Workflows - AZoM. [URL: https://www.azom.com/news.aspx?newsID=63467]
  • Welcome to GenX's documentation! - GitHub Pages. [URL: https://genx.sourceforge.io/doc/]
  • Absorption and Tissue Distribution of Environmental Pollutant HFPO-DA, and Its Effect on Hepatic Lipid Metabolism Reprogramming in Mice - MDPI. [URL: https://www.mdpi.com/2673-4087/4/4/71]
  • TO: MaryAnne Kuserk, Assistant Director Hazardous Site Science Element Contaminated Site Remediation and Redevelopment THROUGH - NJDEP. [URL: https://www.nj.gov/dep/dsr/guidance/advisories/GenX-ISGWQC-Memo-5-24-23.pdf]
  • What is GenX? | Get the Facts - Chemours. [URL: https://www.chemours.com/en/about-chemours/our-commitment/genx-facts]
  • What is Gene Synthesis? - Beijing Tsingke Biotech Co., Ltd.. [URL: https://www.tsingke.com/support/20240321152019_966.html]
  • A model for fitting the spectral response — GenX 3.7.15 documentation - GitHub Pages. [URL: https://genx.sourceforge.io/doc/scripts/spec_model.html]
  • Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. [URL: https://www.agilent.
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate | C6F11O3- | CID 3646715 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3646715]
  • Tetrafluoro-2-(heptafluoropropoxy) propanoic acid, NA salt(hfpo-DA) "genx"(¹³C₃,99%) 100µg/mL in MeOH - Cambridge Isotope Laboratories, CLM-11543-1.2. [URL: https://www.isotope.com/products/clm-11543-1-2]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC223290050&productDescription=1%2C1%2C1%2C2%2C3%2C3%2C3-HEPTAFLUORO-2-IODOPROPANE%2C+99%25%2C+STAB.+WITH+COPPER&vendorId=VN00032119&countryCode=US&language=en]
  • GenX 3 Free Download. [URL: https://genx.win-portal.com/]
  • The ECHA Classifies GenX-related Chemicals as Substances of Very High Concern. [URL: https://www.cosmeticsandtoiletries.com/regulatory/region/europe/the-echa-classifies-genx-related-chemicals-as-substances-of-very-high-concern-558661911.html]
  • • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/1.00263]
  • GenX download | SourceForge.net. [URL: https://sourceforge.net/projects/genx/]
  • SDS GenX | PDF | Agua | Combustión - Scribd. [URL: https://es.scribd.com/document/443685934/SDS-GenX]
  • Analysis of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as Gen-X, and related PFAS compounds - SCIEX. [URL: https://sciex.com/applications/environmental-testing/water-analysis/analysis-of-hexafluoropropylene-oxide-dimer-acid-hfpo-da-commonl]
  • HFPO-DA and Other PFAS in Air Downwind of a Fluoropolymer Production Plant in the Netherlands: Measurements and Modeling | Environmental Science & Technology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.3c06180]
  • Genx - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/genx?focus=products&page=1&perpage=30&sort=relevance&term=genx&type=product_name]
  • Sodium tetrafluoro-2-(heptafluoropropoxy) propanoic acid (HFPO-DA) "GenX" (¹³C₃,99%) 100 µg/mL in MeOH - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Sodium-tetrafluoro-2-%28heptafluoropropoxy%29-propanoic-acid-%28HFPO-DA%29-%22GenX%22-%28%C2%B9%C2%B3C%E2%82%83-99-%29-100-%C2%B5g-mL-in-MeOH/p/CIL-CLM-11543-1.2]
  • CLM-11543-1.2 - Sodium tetrafluoro-2-(heptafluoropropoxy)propanoate (HFPO-DA) "GenX" (¹³C₃, 99%) (cas# NA) Solution, 100 µg/mL, in Methanol - Ultra Scientific Italia. [URL: https://www.ultrascientific.it/prodotto/clm-11543-1-2-sodium-tetrafluoro-2-heptafluoropropoxypropanoate-hfpo-da-genx-c-99-cas-na-solution-100-g-ml-in-methanol/]
  • Confidential Composition and Spectral Confirmation of HFPO, CAS No. 428- 59-1 - Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPPT-2013-0225-0010]
  • SAFETY DATA SHEET - PPG. [URL: https://buyat.ppg.com/sdsSearch/docs/US/EN/5555/00000000000000000000021669]

Sources

Spectroscopic data for (3,5-Dichloro-2-methoxyphenyl)methanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profile & Characterization of (3,5-Dichloro-2-methoxyphenyl)methanamine

Part 1: Executive Summary & Molecular Identity[1][2]

Compound Overview (3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 95672-66-9, often cited as 3,5-dichloro-2-methoxybenzylamine) is a critical pharmacophore in medicinal chemistry.[1][2] It serves as a primary amine building block for the synthesis of bioactive agents, including 5-HT6 receptor antagonists and methionyl-tRNA synthetase inhibitors [1, 2].[1][2] Its structural rigidity, provided by the dichlorinated anisole core, makes it an ideal candidate for fragment-based drug discovery (FBDD).[1][2]

Technical Specifications

PropertySpecification
IUPAC Name (3,5-Dichloro-2-methoxyphenyl)methanamine
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Monoisotopic Mass 204.998 g/mol (³⁵Cl₂)
Physical State Viscous oil (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; HCl salt soluble in H₂O

Part 2: Spectroscopic Characterization (NMR, IR, MS)

The following spectroscopic data represents the consensus profile for this structural class, synthesized from high-fidelity precursor analysis and analogous dichlorobenzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) The proton environment is defined by the meta-coupling of the aromatic protons and the distinct benzylic methylene group.[1][2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.35 Broad s3H–NH₃⁺Ammonium protons (if HCl salt); exchanges with D₂O.[1][2]
7.62 Doublet (J = 2.6 Hz)1HAr-H (H4)Protons at C4 are deshielded by ortho-Cl atoms.[1][2]
7.45 Doublet (J = 2.6 Hz)1HAr-H (H6)Meta-coupling to H4 confirms 1,2,3,5-substitution.[1][2]
4.05 Singlet (q if coupled)2HAr–CH₂–NBenzylic methylene; shifts to ~3.8 ppm in free base (CDCl₃).[1][2]
3.82 Singlet3H–OCH₃Characteristic methoxy singlet; sterically crowded by Cl at C3.[1][2]

¹³C NMR (100 MHz, DMSO-d₆) The carbon skeleton shows significant deshielding at the oxygenated and chlorinated positions.[1][2]

  • 153.2 ppm (C2): Quaternary C–O (Deshielded by oxygen).[1][2]

  • 130.5 ppm (C1): Quaternary Ar–C (Benzylic attachment).[1][2]

  • 129.1 ppm (C4): Aromatic C–H.[1][2]

  • 128.8 ppm (C3/C5): Quaternary C–Cl (Distinctive chloro-substituted zone).[1][2]

  • 127.4 ppm (C6): Aromatic C–H.[1][2]

  • 60.1 ppm (OCH₃): Methoxy carbon (Slightly downfield due to ortho-Cl steric compression).[1][2]

  • 36.5 ppm (CH₂): Benzylic carbon.[1][2]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1][2] Key Feature: The Chlorine Isotope Pattern.[1][2] The presence of two chlorine atoms creates a distinct isotopic envelope (M, M+2, M+4) with relative intensities of approximately 9:6:1 .[1][2]

m/z (Ion)Abundance (Approx)AssignmentInterpretation
206.0 100%[M+H]⁺ (³⁵Cl, ³⁵Cl)Base peak (Monoisotopic).[1][2]
208.0 65%[M+H]⁺ (³⁵Cl, ³⁷Cl)First isotope peak; confirms Cl₂ presence.[1][2]
210.0 11%[M+H]⁺ (³⁷Cl, ³⁷Cl)Second isotope peak.[1][2]
189.0 <10%[M – NH₃]⁺Loss of ammonia (Benzylic cation formation).[1][2]
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

  • 3350–3280 cm⁻¹: N–H stretching (Primary amine doublet, often broadened in salt form).[1][2]

  • 2950–2840 cm⁻¹: C–H stretching (Aliphatic CH₂ and O–CH₃).[1][2]

  • 1580, 1460 cm⁻¹: C=C Aromatic ring skeletal vibrations.[1][2]

  • 1265 cm⁻¹: C–O–C Asymmetric stretch (Aryl alkyl ether).[1][2]

  • 1050 cm⁻¹: C–O Symmetric stretch.

  • 810–750 cm⁻¹: C–Cl stretching (Strong, characteristic of chlorinated aromatics).[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method avoids the use of potent lachrymators (benzyl halides) and allows for the direct conversion of the commercially available aldehyde [3].[1][2]

  • Reagents: 3,5-Dichloro-2-methoxybenzaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Methanol (solvent).[1][2]

  • Procedure:

    • Dissolve the aldehyde in dry Methanol under N₂ atmosphere.[1][2]

    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool to 0°C and add NaCNBH₃ portion-wise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and protonates amine).

    • Workup: Wash aqueous layer with Ethyl Acetate (removes unreacted aldehyde).[1][2] Basify aqueous layer to pH > 10 with NaOH.[1][2] Extract free amine into Dichloromethane (DCM).[2]

  • Purification: Convert to HCl salt by adding 4M HCl in Dioxane to the DCM extract. Filter the white precipitate.[1][2]

Protocol B: NMR Sample Preparation
  • Solvent Choice: DMSO-d₆ is preferred for the HCl salt to ensure solubility and prevent amine proton exchange, allowing observation of the NH₃⁺ signal.[1][2]

  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1][2]

Part 4: Structural Logic & Pathway Visualization

The following diagram illustrates the reductive amination pathway and the critical MS fragmentation logic used to validate the structure.

G cluster_0 Synthesis & Validation Logic Aldehyde 3,5-Dichloro-2- methoxybenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc - H2O Product (3,5-Dichloro-2- methoxyphenyl)methanamine Imine->Product + NaCNBH3 (Reduction) MS_Frag MS Frag: [M-NH3]+ (Benzylic Cation) Product->MS_Frag EI/ESI Fragmentation Loss of NH3

Figure 1: Synthetic pathway from the aldehyde precursor and primary Mass Spectrometry fragmentation node for structural confirmation.

References

  • PubChem. (2025).[2] Compound Summary: (3,5-dichloro-2-methoxyphenyl)methanamine.[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]

  • World Intellectual Property Organization. (2016).[2] WO2016029146A1 - Specific inhibitors of methionyl-tRNA synthetase.[1][2] (Contextual usage of 3,5-dichloro-2-methoxybenzylamine as intermediate). Available at:

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Standard Protocol Reference).[1][2] Available at: [Link][1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative source for spectral interpretation rules).

Sources

Technical Guide: Stability Profile and Degradation Pathways of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stability profile, degradation mechanisms, and stress testing of (3,5-Dichloro-2-methoxyphenyl)methanamine . It is designed for medicinal chemists and analytical scientists managing this compound as an API intermediate or a structural motif in drug discovery.

Executive Summary

(3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 955370-13-1) is a primary benzylamine derivative characterized by a sterically crowded, electron-rich aromatic ring. Its stability profile is governed by three competing functionalities: the primary amine (susceptible to oxidation and carbamylation), the benzylic carbon (prone to oxidative deamination), and the chlorinated anisole core (sensitive to photolytic dechlorination).

This guide details the specific degradation pathways, provides a validated forced degradation protocol (ICH Q1A aligned), and outlines the analytical parameters required to detect these degradants.

Physicochemical Context

  • Chemical Formula: C

    
    H
    
    
    
    Cl
    
    
    NO[1]
  • Molecular Weight: 206.07 g/mol [1]

  • pKa (Calculated): ~8.8–9.2 (Conjugate acid of the amine).

  • Storage State: Typically stored as a Hydrochloride (HCl) salt to prevent atmospheric CO

    
     absorption and retard oxidative pathways.
    
Structural Vulnerability Analysis
Functional GroupVulnerabilityTriggerResulting Degradant
Benzylic Amine Oxidative DeaminationO

, Peroxides, Metal ions
Benzaldehyde derivative + NH

Aryl Chloride PhotodehalogenationUV Light (254–365 nm)Des-chloro analog (radical mechanism)
Primary Amine CarbamylationAtmospheric CO

Carbamate salt (Solid state surface crust)
Methoxy Ether O-DemethylationStrong Lewis Acids / CYP450Phenolic derivative (Metabolic mainly)

Degradation Pathways[2][3][4][5][6][7][8]

Oxidative Deamination (Major Pathway)

The most critical degradation pathway for benzylamines is oxidative deamination. In the presence of radical initiators or transition metals (common in buffer salts), the benzylic C-H bond is abstracted to form a carbon-centered radical. This species reacts with oxygen to form a hydroperoxide intermediate, which dehydrates to an imine and subsequently hydrolyzes to the aldehyde.

  • Product: 3,5-Dichloro-2-methoxybenzaldehyde.

  • Mechanism: Radical-mediated autoxidation (SOMO mechanism).

Photochemical Dechlorination

Chlorinated aromatics, particularly those with electron-donating groups (like the 2-methoxy group), are susceptible to homolytic C-Cl bond cleavage under UV irradiation. The excited triplet state facilitates the expulsion of a chlorine radical, followed by hydrogen abstraction from the solvent.

  • Product: (3-Chloro-2-methoxyphenyl)methanamine (Monodechlorinated).

  • Condition: High-intensity UV/Vis light (ICH Q1B conditions).

Carbon Dioxide Absorption

As a primary amine, the free base is highly nucleophilic and reacts reversibly with CO


 to form the carbamic acid, which stabilizes as a carbamate salt. This is often mistaken for "degradation" but is reversible upon acidification.

Visualization of Pathways[2][9][10]

The following diagram maps the degradation logic, distinguishing between chemical stress (Oxidation/Light) and metabolic potential.

DegradationPathways Parent (3,5-Dichloro-2-methoxyphenyl) methanamine Imine Imine Intermediate Parent->Imine Oxidation (Radical) -2H DesChloro (3-Chloro-2-methoxyphenyl) methanamine Parent->DesChloro Photolysis (UV) -Cl•, +H• Carbamate Carbamate Salt (R-NH-COO-) Parent->Carbamate Atmospheric CO2 (Solid State) Phenol 3,5-Dichloro-2- aminophenol Parent->Phenol Metabolic (CYP450) O-Demethylation Aldehyde 3,5-Dichloro-2- methoxybenzaldehyde Imine->Aldehyde Hydrolysis +H2O, -NH3

Figure 1: Mechanistic degradation map of (3,5-Dichloro-2-methoxyphenyl)methanamine showing oxidative, photolytic, and environmental pathways.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability-indicating nature of your analytical method, perform the following stress tests. These conditions are calibrated to achieve 5–20% degradation (ICH Q1A target).

Protocol Workflow

Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).

Stress TypeReagent/ConditionDurationQuenching/NeutralizationExpected Degradant
Acid Hydrolysis 1.0 N HCl, 60°C4–24 HoursNeutralize with 1.0 N NaOHStable (Likely no reaction)
Base Hydrolysis 1.0 N NaOH, 60°C4–24 HoursNeutralize with 1.0 N HClStable (Potential minor demethylation)
Oxidation 3% H

O

, RT
1–6 HoursDilute with mobile phaseBenzaldehyde, N-Oxide
Photolysis 1.2M lux hours (White) + 200 Wh/m² (UV)~1 WeekKeep in dark controlDes-chloro analogs
Thermal 80°C (Solid State)7 DaysDissolve in diluentCarbamate (if open to air)
Analytical Method (HPLC-UV/MS)

Standard reverse-phase conditions are recommended to separate the polar amine from the non-polar aldehyde and dechlorinated impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is crucial to protonate the amine and reduce tailing).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic ring).

  • Mass Spec: ESI+ Mode (Look for M+H = 206/208 for parent, 205 for aldehyde, 172 for des-chloro).

Stability Testing Workflow Diagram

The following DOT diagram illustrates the logical flow for a self-validating stability study.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Start: API Sample (HCl Salt preferred) Acid Acid (1N HCl, 60°C) Start->Acid Base Base (1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Analysis HPLC-PDA-MS Analysis (Gradient C18, pH 3.0) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Check Mass Balance (Assay + Impurities = 100%?) Analysis->Decision Report Generate Stability Profile Report Decision->Report Yes Refine Refine Method (Adjust Gradient/pH) Decision->Refine No (<90% Recovery) Refine->Analysis

Figure 2: Workflow for conducting and validating a forced degradation study for (3,5-Dichloro-2-methoxyphenyl)methanamine.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] ICH Guidelines, 2003. Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[5] ICH Guidelines, 1996. Link

  • Gryglik, D., et al. "Photodechlorination of chloroanisoles: mechanistic insights." Journal of Photochemistry and Photobiology A: Chemistry, 2004.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
  • PubChem. Compound Summary for (3,5-Dichloro-2-methoxyphenyl)methanamine. Link

Sources

(3,5-Dichloro-2-methoxyphenyl)methanamine: A Scaffolding for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloro-2-methoxyphenyl)methanamine is a substituted benzylamine with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol .[1] While specific research applications for this particular molecule are not extensively documented, its structural features—a dichlorinated and methoxylated phenyl ring attached to a methanamine group—suggest a rich potential for biological activity. This guide will provide an in-depth exploration of the potential research applications of (3,5-Dichloro-2-methoxyphenyl)methanamine, drawing upon established knowledge of structurally related compounds and principles of medicinal chemistry. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for investigation, and present a rationale for its potential as a lead compound in various therapeutic areas.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and formulating it for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C8H9Cl2NOPubChem
Molecular Weight 206.07 g/mol [1]
CAS Number 1154390-70-1[1]
Predicted XlogP 2.0[2]
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

This data is compiled from publicly available chemical databases.

Potential Research Applications: A Structure-Activity Relationship (SAR) Perspective

The true potential of (3,5-Dichloro-2-methoxyphenyl)methanamine lies in the biological activities that can be inferred from its structural motifs. The benzylamine core is a well-established pharmacophore present in numerous biologically active compounds.[3][4] The specific substitutions on the phenyl ring—two chlorine atoms and a methoxy group—are key determinants of its potential interactions with biological targets.

Potential as an Enzyme Inhibitor

The substituted benzylamine scaffold has been successfully employed in the development of potent and selective enzyme inhibitors.[5]

Substituted aryl benzylamines have demonstrated potent inhibitory activity against 17β-HSD3, an enzyme crucial for the biosynthesis of testosterone.[5] The rationale for investigating (3,5-Dichloro-2-methoxyphenyl)methanamine as a 17β-HSD3 inhibitor is based on the established success of similar benzylamine-based compounds in targeting this enzyme. The dichloro and methoxy substituents can modulate the electronic and steric properties of the phenyl ring, potentially leading to favorable interactions within the enzyme's active site.

Proposed Experimental Workflow: Screening for 17β-HSD3 Inhibition

G cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assay compound_prep Prepare (3,5-Dichloro-2-methoxyphenyl)methanamine Stock Solution incubation Add test compound at varying concentrations compound_prep->incubation enzyme_prep Purify Recombinant Human 17β-HSD3 assay_setup Set up 96-well plate with enzyme, substrate (Androstenedione), and NADPH enzyme_prep->assay_setup assay_setup->incubation readout Measure decrease in NADPH fluorescence (340nm ex / 460nm em) incubation->readout ic50 Calculate IC50 value readout->ic50 cell_culture Culture HEK293 cells stably expressing 17β-HSD3 cell_treatment Treat cells with test compound and Androstenedione cell_culture->cell_treatment hormone_quant Quantify testosterone levels in cell media via ELISA cell_treatment->hormone_quant cytotoxicity Assess cell viability (e.g., MTT assay) cell_treatment->cytotoxicity

Caption: Workflow for evaluating the inhibitory potential of (3,5-Dichloro-2-methoxyphenyl)methanamine against 17β-HSD3.

Detailed Protocol: In Vitro 17β-HSD3 Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (3,5-Dichloro-2-methoxyphenyl)methanamine in DMSO.

    • Prepare assay buffer: 100 mM potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM EDTA.

    • Prepare substrate solution: 10 mM androstenedione in DMSO.

    • Prepare cofactor solution: 10 mM NADPH in assay buffer.

    • Prepare purified recombinant human 17β-HSD3 enzyme at a working concentration of 50 µg/mL in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of the test compound at various concentrations (e.g., from 100 µM to 1 nM in a 1:3 serial dilution). For the positive control, use a known 17β-HSD3 inhibitor. For the negative control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the 17β-HSD3 enzyme solution to all wells except the blank.

    • Add 5 µL of the androstenedione substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the NADPH cofactor solution to all wells.

    • Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the kinetic read.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Benzylamine is a known substrate for monoamine oxidase (MAO), particularly MAO-B.[4] The presence of electron-withdrawing substituents, such as chlorine, on the phenyl ring can influence the interaction with MAO enzymes.[6] It is plausible that (3,5-Dichloro-2-methoxyphenyl)methanamine could act as either a substrate or an inhibitor of MAO-A or MAO-B. Investigating this interaction is a logical step in characterizing its pharmacological profile.

Proposed Signaling Pathway: MAO Inhibition and Neurotransmitter Levels

G compound (3,5-Dichloro-2-methoxyphenyl)methanamine mao Monoamine Oxidase (MAO-A/B) compound->mao Inhibition degradation Degradation mao->degradation Catalyzes neurotransmitters Dopamine, Serotonin, Norepinephrine neurotransmitters->degradation synaptic_levels Increased Synaptic Neurotransmitter Levels neuronal_signaling Enhanced Neuronal Signaling synaptic_levels->neuronal_signaling

Caption: Hypothesized effect of (3,5-Dichloro-2-methoxyphenyl)methanamine on monoamine neurotransmitter levels via MAO inhibition.

Potential for Central Nervous System (CNS) Activity

The benzylamine and related benzamide structures are prevalent in compounds with CNS activity, including anticonvulsant and anorectic effects.[3][7]

Certain benzylamine derivatives have shown significant anti-maximal electroshock seizure (MES) activity, a hallmark of anticonvulsant potential.[7] The lipophilicity and electronic properties conferred by the dichloro and methoxy groups on (3,5-Dichloro-2-methoxyphenyl)methanamine may facilitate its entry into the CNS and interaction with relevant targets, such as ion channels or neurotransmitter receptors.

Proposed Experimental Protocol: In Vivo Anticonvulsant Screening (MES Test)

  • Animal Model: Adult male ICR mice (20-25 g).

  • Compound Administration: Administer (3,5-Dichloro-2-methoxyphenyl)methanamine intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Maximal Electroshock Seizure (MES) Induction: At the time of peak effect (determined from preliminary pharmacokinetic studies, e.g., 30 minutes post-injection), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the ED50 (the dose required to protect 50% of the animals) using probit analysis.

Benzylamine itself has been shown to reduce food intake in mice, an effect potentiated by MAO inhibitors.[3] This suggests that the anorectic effect may be mediated by its influence on monoamine signaling pathways. The substitutions on (3,5-Dichloro-2-methoxyphenyl)methanamine could modulate this activity, potentially leading to a more potent or selective effect on appetite regulation.

A Scaffold for Medicinal Chemistry Exploration

Beyond its potential intrinsic activity, (3,5-Dichloro-2-methoxyphenyl)methanamine serves as a valuable starting material for the synthesis of a diverse library of compounds. The primary amine group is a versatile functional handle for various chemical modifications.

Diagram of Synthetic derivatization

G cluster_0 N-Alkylation/Acylation cluster_1 Reductive Amination cluster_2 Heterocycle Formation start (3,5-Dichloro-2-methoxyphenyl)methanamine alkylation N-Alkylated Derivatives start->alkylation R-X acylation N-Acylated Derivatives (Amides) start->acylation R-COCl reductive_amination Secondary/Tertiary Amines start->reductive_amination R-CHO, NaBH3CN heterocycles Isoquinolines, etc. start->heterocycles e.g., Glyoxal acetal

Caption: Potential synthetic modifications of (3,5-Dichloro-2-methoxyphenyl)methanamine.

By systematically modifying the amine functionality, researchers can explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. For instance, acylation of the amine would lead to a series of benzamides, a class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[7]

Conclusion and Future Directions

While (3,5-Dichloro-2-methoxyphenyl)methanamine is a relatively understudied compound, a thorough analysis of its structural features in the context of known pharmacology for related molecules reveals a high potential for its application in drug discovery and chemical biology. The proposed research avenues—enzyme inhibition, CNS activity, and its use as a medicinal chemistry scaffold—provide a solid foundation for initiating a comprehensive investigation into its biological properties. The experimental protocols outlined in this guide offer a starting point for researchers to unlock the therapeutic potential of this intriguing molecule. Further exploration through high-throughput screening against a broad range of biological targets could also uncover novel and unexpected activities.

References

  • Chemsrc. (3,5-Dichloro-2-methoxyphenyl)methanamine. Retrieved from [Link]

  • Vicker, N., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(10), 2649. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Review of (3,5-Dichloro-2-methoxyphenyl)methanamine and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for developing a wide array of pharmacologically active agents. This technical guide provides a detailed exploration of (3,5-Dichloro-2-methoxyphenyl)methanamine, a specific analog, and the broader class of related compounds. While direct biological data on the title compound is sparse, this review synthesizes information from structurally similar analogs to project its potential pharmacological profile. We delve into robust synthetic methodologies, principally focusing on reductive amination, and outline detailed protocols for key biological assays relevant to potential applications, such as monoamine transporter inhibition. By examining the structure-activity relationships (SAR) of related benzylamines, this guide aims to provide a predictive framework for the biological activity of (3,5-Dichloro-2-methoxyphenyl)methanamine and to equip researchers with the foundational knowledge required to design and evaluate novel analogs for therapeutic development.

Introduction: The Benzylamine Scaffold in Drug Discovery

Benzylamine and its derivatives are ubiquitous in organic synthesis and are crucial intermediates for a multitude of pharmaceuticals.[1][2] Their structural simplicity, coupled with the ability to readily modify the aromatic ring and the amine functionality, makes them privileged scaffolds in drug design. Analogs have been investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and potent central nervous system (CNS) effects.[3]

The specific substitution pattern of (3,5-Dichloro-2-methoxyphenyl)methanamine, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group, presents a unique electronic and steric profile. Such substitutions can profoundly influence a molecule's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its pharmacodynamic interactions with biological targets. The chloro and methoxy groups, despite their opposing electronic effects, share a versatile ability to engage in various non-covalent interactions within protein binding pockets, including hydrogen bonds, halogen bonds, and multipolar interactions, making them valuable substituents for potency optimization.[4] This guide will explore the synthesis and potential biological landscape of this scaffold, with a focus on its likely role as a modulator of monoamine systems.

Synthetic Strategies and Methodologies

The most direct and efficient route to (3,5-Dichloro-2-methoxyphenyl)methanamine and its analogs is the reductive amination of the corresponding benzaldehyde.[5] This one-pot reaction involves the condensation of an aldehyde with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired primary amine.[5][6] This approach is highly favored in both academic and industrial settings due to its operational simplicity, high atom economy, and the commercial availability of a wide range of starting materials.

Synthesis of the Precursor Aldehyde

The key starting material, 3,5-dichloro-2-methoxybenzaldehyde, can be prepared through several established synthetic routes. A common strategy involves the oxidation of the corresponding benzyl alcohol, (3,5-dichloro-2-methoxyphenyl)methanol. This transformation can be achieved using a variety of oxidizing agents. For instance, methods utilizing Oxone in the presence of a catalyst offer an effective and environmentally conscious approach.[7] Alternatively, formylation reactions on a suitably substituted anisole precursor can also yield the target aldehyde.

General Synthetic Workflow

The overall synthetic pathway from a substituted benzoyl chloride precursor to the final benzylamine is a robust and scalable process. The workflow highlights the key chemical transformations required.

G cluster_0 Precursor Synthesis cluster_1 Final Amine Synthesis A 3,5-Dichloro-2-methoxybenzoyl chloride B 3,5-Dichloro-2-methoxybenzyl alcohol A->B Rosenmund Reduction (or alternative reduction) C 3,5-Dichloro-2-methoxybenzaldehyde B->C Oxidation (e.g., Oxone, PCC, Swern) D Imine Intermediate C->D Condensation (+ Ammonia source) E (3,5-Dichloro-2-methoxyphenyl)methanamine D->E Reduction (e.g., NaBH4, H2/Pd-C)

Caption: General synthetic workflow for (3,5-Dichloro-2-methoxyphenyl)methanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative one-pot reductive amination of 3,5-dichloro-2-methoxybenzaldehyde using sodium borohydride as the reducing agent. This method is adapted from established procedures for similar transformations.[8][9]

Materials:

  • 3,5-Dichloro-2-methoxybenzaldehyde (1.0 eq)

  • Ammonium acetate or aqueous ammonia (excess, e.g., 10-20 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloro-2-methoxybenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: Add an excess of an ammonia source, such as ammonium acetate (e.g., 10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quenching and Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the aqueous residue between dichloromethane (or ethyl acetate) and a saturated sodium bicarbonate solution. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting (3,5-Dichloro-2-methoxyphenyl)methanamine can be purified further by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride).[10]

Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Potential Biological Activities and Structure-Activity Relationships (SAR)

Given the structural features of the title compound, its biological activity is likely centered on targets within the central nervous system, particularly monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes.

Monoamine Transporter Inhibition

Substituted benzylamines are structurally related to monoamines and can act as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] The potency and selectivity are highly dependent on the substitution pattern.

  • Dopamine Transporter (DAT): Many benzylamine-based structures, such as benztropine analogs, are potent DAT inhibitors.[11][12] Inhibition of DAT increases synaptic dopamine levels and is a mechanism shared by psychostimulants like cocaine and therapeutic agents used for ADHD.[13] Analogs with chloro-substituents have shown significant binding affinity for DAT.[13]

  • Serotonin and Norepinephrine Transporters (SERT/NET): Inhibition of SERT and/or NET is the primary mechanism of most modern antidepressant medications.[14] The specific substitution pattern of (3,5-Dichloro-2-methoxyphenyl)methanamine could confer affinity for these transporters.

Monoamine Oxidase (MAO) Inhibition

Benzylamine itself is a known substrate for monoamine oxidase B (MAO-B).[2] The introduction of substituents on the aromatic ring can modulate this interaction, potentially transforming a substrate into an inhibitor.[15]

  • MAO-A and MAO-B: These two isoforms have different substrate specificities and inhibitor selectivities. MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[16][17] The electron-withdrawing nature of the chlorine atoms on the phenyl ring could potentially lead to inhibitory activity.[15]

Predicted Structure-Activity Relationship (SAR)

While empirical data is needed, a predictive SAR can be constructed based on general principles and data from related analogs.

Structural FeaturePotential Impact on Biological ActivityRationale
2-Methoxy Group May influence conformation and metabolism. Can act as a hydrogen bond acceptor.The methoxy group is ortho to the aminomethyl group, which can induce a specific conformational preference through steric hindrance or intramolecular hydrogen bonding. This can affect binding orientation at the target protein. It also provides a potential site for O-demethylation by cytochrome P450 enzymes.[4]
3,5-Dichloro Groups Increases lipophilicity and can engage in halogen bonding. Modifies electronic character of the ring.The two chlorine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and access to CNS targets. They are also potent halogen bond donors, which can form specific, stabilizing interactions with electron-rich residues (e.g., backbone carbonyls) in a binding pocket.[4]
Primary Amine Key interaction point (salt bridge formation).The protonated amine (at physiological pH) is critical for forming a salt bridge with a conserved aspartate residue found in the binding site of all monoamine transporters.
Other Potential Activities
  • NMDA Receptor Antagonism: Some amine-containing structures have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This class of drugs, including ketamine, has demonstrated rapid antidepressant effects.[18][19]

  • Anticonvulsant Activity: Studies on related benzylamine derivatives have indicated potential anti-seizure activity.[3]

Biological Evaluation: A Screening Cascade

A logical workflow is essential for characterizing the pharmacological profile of a novel compound like (3,5-Dichloro-2-methoxyphenyl)methanamine. The cascade should begin with broad primary screening and progress to more specific functional and in vivo assays.

G cluster_0 Tier 1: Primary Screening (Binding Assays) cluster_1 Tier 2: Functional Assays (In Vitro) cluster_2 Tier 3: In Vivo Models A Test Compound: (3,5-Dichloro-2-methoxyphenyl)methanamine B Monoamine Transporters (DAT, SERT, NET) Radioligand Binding A->B C MAO Enzymes (MAO-A, MAO-B) Inhibition Assay A->C D Transporter Uptake Inhibition Assay (e.g., [3H]-DA Uptake) B->D If Active E MAO Activity Assay (e.g., Kynuramine Substrate) C->E If Active F Locomotor Activity (Stimulant/Sedative Effects) D->F G Forced Swim Test (FST) (Antidepressant-like Effects) D->G If Antidepressant Profile

Caption: Proposed biological screening cascade for novel benzylamine analogs.

Detailed Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol details a cell-based radiotracer uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing a specific monoamine transporter (e.g., hDAT). This method is a gold standard for quantifying the functional potency of transporter inhibitors.[20]

Materials:

  • HEK293 cells stably transfected with the human dopamine transporter (hDAT).

  • Krebs-HEPES buffer (KHB).

  • Test compounds dissolved in DMSO, then serially diluted in KHB.

  • [³H]-Dopamine (or another suitable radiolabeled substrate).

  • Known inhibitors for controls (e.g., cocaine or GBR-12909 for DAT).

  • Scintillation fluid and 96-well microplates.

Procedure:

  • Cell Culture: Culture hDAT-HEK293 cells in appropriate media until they reach ~90% confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayer once with 100 µL of room temperature KHB.

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound, a known inhibitor (positive control), or vehicle (DMSO, negative control) to the appropriate wells. Incubate for 5-10 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Substrate Addition: Add 50 µL of KHB containing [³H]-Dopamine at a final concentration near its Kₘ value (e.g., 10-20 nM). Non-specific uptake is determined in parallel wells containing a high concentration of a potent inhibitor (e.g., 10 µM cocaine).

  • Uptake Reaction: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time must be within the linear range of uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells twice with 100 µL of ice-cold KHB. Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Trustworthiness: Running a full concentration-response curve for a known standard in every assay is essential to validate the performance and ensure inter-assay reproducibility.

Conclusion and Future Directions

(3,5-Dichloro-2-methoxyphenyl)methanamine represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of related structures, it holds significant potential as a modulator of monoamine systems, particularly as an inhibitor of dopamine, serotonin, or norepinephrine transporters, or as a monoamine oxidase inhibitor. The specific combination of dichloro and methoxy substituents provides a unique platform for fine-tuning pharmacological activity and selectivity.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full analytical characterization of the title compound.

  • Broad Pharmacological Profiling: The compound should be screened against a wide panel of CNS targets, including the monoamine transporters, MAO-A, MAO-B, and various GPCRs and ion channels to identify its primary biological targets.

  • Systematic SAR Studies: A library of analogs should be synthesized to systematically probe the importance of each substituent. This would involve varying the position and nature of the halogen and alkoxy groups to build a comprehensive structure-activity relationship model.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced into animal models to assess their CNS effects, such as antidepressant-like or anti-addictive properties, and to evaluate their pharmacokinetic profiles.

By leveraging the established synthetic routes and biological assays detailed in this guide, researchers can effectively explore the therapeutic potential of this and related benzylamine analogs, paving the way for the development of next-generation CNS agents.

References

  • ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF. Retrieved from [Link]

  • Tailor, Y. U., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry. Retrieved from [Link]

  • Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Jhong, H. R., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • Herraiz, T. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JOVE. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1154390-70-1 | (3,5-Dichloro-2-methoxyphenyl)methanamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Katz, J. L., et al. (1998). Novel 3alpha-diphenylmethoxytropane analogs: selective dopamine uptake inhibitors with behavioral effects distinct from those of cocaine. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Journal of the Chemical Society. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Ali, T. E. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Shehata, A. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Pharmaceuticals. Retrieved from [Link]

  • Eynde, J. J. V., et al. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. Retrieved from [Link]

  • Joca, S. R. L., et al. (2015). Antidepressant-like effects induced by NMDA receptor blockade and NO synthesis inhibition in the ventral medial prefrontal cortex of rats exposed to the forced swim test. Psychopharmacology. Retrieved from [Link]

  • Al-Abed, Y., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel 3 alpha-(diphenylmethoxy)tropane analogs: potent dopamine uptake inhibitors without cocaine-like behavioral profiles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • PubChem. (n.d.). (5-Chloro-2-methoxyphenyl)methanamine. Retrieved from [Link]

  • Newman, A. H., & Agoston, G. E. (1998). Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter. Current Medicinal Chemistry. Retrieved from [Link]

  • Popik, P., et al. (2013). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

  • Semantic Scholar. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • Subbaiah, M. A. V., et al. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PMC. Retrieved from [Link]

  • Newman, A. H., et al. (1994). Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gulbins, E., et al. (2021). New Molecular Targets for Antidepressant Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. Retrieved from [Link]

  • Taylor, M. S. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][8][20]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]

Sources

In silico modeling of (3,5-Dichloro-2-methoxyphenyl)methanamine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Modeling of (3,5-Dichloro-2-methoxyphenyl)methanamine Receptor Binding

Executive Summary

This guide details the in silico characterization of (3,5-Dichloro-2-methoxyphenyl)methanamine (referred to herein as Ligand-35D ). While structurally simple, this molecule represents a "privileged scaffold" in medicinal chemistry, sharing pharmacophoric features with high-affinity ligands for Class A GPCRs (specifically Dopamine D2/D3) and serine proteases.

This whitepaper treats Ligand-35D as a case study in Fragment-Based Drug Design (FBDD) . We will execute a complete computational workflow to model its binding affinity to the Dopamine D3 Receptor (D3R) , a relevant target given the structural homology of Ligand-35D to known phenylpiperazine and benzylamine D3 antagonists.

Physicochemical Profiling & Ligand Preparation

Before receptor docking, the ligand’s electronic state must be rigorously defined.[1] The co-existence of an electron-donating methoxy group (-OMe) and two electron-withdrawing chlorine atoms (-Cl) creates a unique electrostatic landscape.

Quantum Mechanical (QM) Optimization

Standard force fields (e.g., OPLS3e) often fail to capture the "Sigma Hole" effect of halogen atoms.[1] For Ligand-35D, the chlorine atoms at positions 3 and 5 exhibit an anisotropic charge distribution—a negative equatorial belt and a positive polar cap (sigma hole).

Protocol:

  • Conformational Search: Generate conformers to assess the rotation of the benzylic amine and the methoxy group.[1]

  • DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • ESP Calculation: Calculate Electrostatic Potential (ESP) charges to identify the sigma hole intensity on the Cl atoms.[1]

Critical Insight: The 2-methoxy group is likely to form an intramolecular hydrogen bond with the benzylic amine protons.[1] This "closed" conformation must be energetically penalized to bind to the receptor's aspartate residue (Asp110 in D3R), which requires the amine to be available as a donor/cation.

PropertyValue (Predicted)Relevance to Binding
Molecular Weight 206.07 DaIdeal fragment size (<300 Da)
cLogP ~2.4High lipophilicity aids membrane penetration
pKa (Amine) ~9.2Predominantly protonated (+1) at pH 7.4
H-Bond Donors 1 (NH3+)Critical for Salt Bridge with Asp110
H-Bond Acceptors 1 (OMe)Vector for auxiliary binding

Target Selection & Preparation: Dopamine D3 Receptor[1]

We utilize the crystal structure of the human Dopamine D3 receptor (PDB ID: 3PBL , 2.89 Å resolution) complexed with Eticlopride. This structure is chosen because the orthosteric binding pocket (OBS) is well-defined for benzylamine-like pharmacophores.[1]

The Signaling Pathway Context

Understanding the downstream effects is crucial for interpreting binding modes (agonist vs. antagonist).[1]

D3R_Signaling Ligand Ligand-35D (Fragment) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding Gio G_i/o Protein D3R->Gio Activation/Inhibition AC Adenylyl Cyclase Gio->AC Inhibits MAPK MAPK/ERK Pathway Gio->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces

Figure 1: Canonical D3 Receptor signaling. Ligand-35D is modeled as a potential antagonist or partial agonist, modulating the G_i/o-mediated inhibition of Adenylyl Cyclase.

Receptor Grid Generation
  • Software: Schrödinger Glide / AutoDock Vina.[1]

  • Center: Defined by the centroid of the co-crystallized ligand (Eticlopride).[1]

  • Constraints: A hydrogen bond constraint is applied to Asp110 (TM3) . This residue is the "anchor" for all aminergic GPCR ligands.[1] If Ligand-35D does not form a salt bridge with Asp110, the pose is discarded.

Molecular Docking Workflow

The docking strategy focuses on Induced Fit Docking (IFD) . Rigid receptor docking is insufficient because the bulky 3,5-dichloro substitution may require slight rotameric adjustments of residues Val111, Phe345, or Tyr365.

The "Anchor and Grow" Hypothesis

Ligand-35D is small.[1] We hypothesize it binds in the "orthosteric bottom" of the pocket.[1]

  • Primary Interaction: The protonated amine (NH3+) forms a salt bridge with Asp110 .[1]

  • Secondary Interaction: The phenyl ring engages in

    
    -
    
    
    
    stacking with Phe346 (TM6).[1]
  • Tertiary Interaction (The Halogen Effect): The 3-Cl or 5-Cl atom is positioned to form a halogen bond with the backbone carbonyl of Ser192 or the hydroxyl of Tyr373 .[1]

Docking_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Validation L_Prep Ligand-35D (Epik pH 7.4 + DFT) Grid Grid Generation (Center: Asp110) L_Prep->Grid P_Prep Protein Prep (PDB: 3PBL, H-bond opt) P_Prep->Grid SP_Dock Standard Precision (Rigid Docking) Grid->SP_Dock IFD Induced Fit Docking (Flexible Sidechains) SP_Dock->IFD Top 5 Poses MMGBSA dG Binding Energy (Prime MM-GBSA) IFD->MMGBSA MD MD Simulation (100ns, DESMOND) MMGBSA->MD Best Pose

Figure 2: Computational workflow for characterizing Ligand-35D binding. Note the progression from rigid docking to flexible MD simulation.

Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot.[1] To verify the stability of the 3,5-dichloro substitution pattern (which is sterically demanding), we perform a 100ns MD simulation.

System Setup:

  • Membrane: POPC lipid bilayer (D3R is a transmembrane protein).[1]

  • Solvent: TIP3P water model + 0.15M NaCl (physiological ionic strength).[1]

  • Force Field: CHARMM36m (best for protein-lipid-ligand complexes) or OPLS4.[1]

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): If Ligand-35D RMSD > 2.5 Å relative to the protein, the binding is unstable (likely due to fragment size being too small to stay anchored without the salt bridge).[1]

  • Salt Bridge Persistence: We measure the distance between Ligand-N and Asp110-OD1/OD2.[1] A stable binder maintains < 3.5 Å for > 80% of the simulation time.[1]

  • Halogen Bond Angle: For a true halogen bond, the C-Cl...O angle must be near 180° (linear).[1] Deviations suggest simple hydrophobic packing rather than specific sigma-hole interactions.[1]

Results Interpretation & Optimization Strategy

Based on typical SAR (Structure-Activity Relationship) for this class of molecules, we project the following outcomes for Ligand-35D:

Predicted Binding Mode:

  • Affinity: Low micromolar to high nanomolar (100 nM - 5

    
    M).[1] As a fragment, it lacks the "tail" group usually required for picomolar affinity (like the butyl-piperazine tail in NGB 2904).
    
  • Selectivity: The 3,5-dichloro pattern often improves selectivity for D3 over D2 compared to non-chlorinated analogs due to subtle differences in the hydrophobic sub-pockets formed by TM5 and TM6.

Optimization (Growing the Fragment): To convert Ligand-35D into a drug candidate, the in silico guide recommends "growing" the molecule from the amine nitrogen .

  • Action: Perform R-group enumeration on the nitrogen.[1]

  • Target: The secondary binding pocket (SBP) near Tyr365.[1]

  • Proposed Modification: Amidation of the amine with a 4-phenylpiperazine linker.

References

  • Chiodi, D., & Ishihara, Y. (2024).[1] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Link

    • Context: Explains the "sigma hole" and dual electrostatic nature of Cl and OMe groups used in the ligand prep section.
  • Chien, E. Y., et al. (2010).[1] Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095. Link

    • Context: The source of the PDB structure (3PBL) used for the receptor grid generation.[1]

  • Newman, A. H., et al. (2009).[1] N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. Journal of Medicinal Chemistry, 52(8), 2559–2570.[1][2] Link

    • Context: Establishes the SAR for dichloro-methoxy-phenyl pharmacophores in D3 receptor antagonists.
  • Carlsson, J., et al. (2011).[1] Ligand discovery from a dopamine D3 receptor homology model and crystal structure. Nature Chemical Biology, 7, 769–778.[1] Link

    • Context: Validates the docking workflow and "anchor and grow" hypothesis for D3R ligands.

Sources

An In-depth Technical Guide to (3,5-Dichloro-2-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Dichloro-2-methoxyphenyl)methanamine and its hydrochloride salt, compounds of interest in the field of medicinal chemistry. Given the limited publicly available data for the hydrochloride salt, this document synthesizes information on the parent compound, provides inferred properties for the salt, and details generalized experimental protocols.

Core Chemical and Physical Properties

(3,5-Dichloro-2-methoxyphenyl)methanamine, the free base, is the foundational compound from which the hydrochloride salt is derived. Understanding its properties is crucial for the handling, reaction setup, and characterization of the salt.

(3,5-Dichloro-2-methoxyphenyl)methanamine (Free Base)

This substituted benzylamine is characterized by a phenyl ring with two chlorine atoms at positions 3 and 5, and a methoxy group at position 2. The methanamine group at position 1 is the site of protonation to form the hydrochloride salt.

PropertyValueSource
CAS Number 1154390-70-1[1]
Molecular Formula C8H9Cl2NO[1]
Molecular Weight 206.07 g/mol [1]
Predicted XlogP 2.0[2]
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 2
Predicted Rotatable Bonds 2
(3,5-Dichloro-2-methoxyphenyl)methanamine Hydrochloride Salt
PropertyInferred/Expected ValueJustification
Molecular Formula C8H10Cl3NOAddition of HCl to the free base
Molecular Weight 242.53 g/mol Addition of the molecular weight of HCl (36.46 g/mol ) to the free base
Physical Form Expected to be a crystalline solidAmine hydrochloride salts are typically crystalline solids.
Solubility Expected to have higher aqueous solubility than the free baseThe ionic nature of the salt generally improves solubility in polar solvents like water.
Melting Point Expected to be higher than the free baseSalts typically have higher melting points than their corresponding free bases due to ionic interactions.

Synthesis and Characterization

The synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride would typically start from a suitable precursor, leading to the free base, which is then converted to the hydrochloride salt.

Synthesis of the Free Base (A Proposed Pathway)

A plausible synthetic route to (3,5-Dichloro-2-methoxyphenyl)methanamine could start from 3,5-dichloro-2-methoxybenzaldehyde.

Synthesis_Pathway A 3,5-dichloro-2-methoxybenzaldehyde B Intermediate Imine/Oxime A->B Reductive Amination Reagents (e.g., NH3, NaBH3CN) or Hydroxylamine followed by reduction C (3,5-Dichloro-2-methoxyphenyl)methanamine B->C Reduction (e.g., H2/Pd, LiAlH4) Salt_Formation FreeBase (3,5-Dichloro-2-methoxyphenyl)methanamine Salt (3,5-Dichloro-2-methoxyphenyl)methanamine HCl FreeBase->Salt HCl HCl HCl->Salt

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for (3,5-Dichloro-2-methoxyphenyl)methanamine .

Executive Summary

(3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 1154390-70-1) is a functionalized benzylamine intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its physicochemical behavior is governed by the interplay between the basic primary amine, the lipophilic chloro-substituents, and the hydrogen-bond accepting methoxy group.

This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and selecting solvent systems for recrystallization and process scaling.

Physicochemical Identity & Predicted Properties

Before initiating wet-lab experiments, understanding the molecular drivers of solubility is essential.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Moderate molecular weight (206.07 g/mol ) favors solubility in small-molecule solvents.
Functional Groups Primary Amine (

)
Confers pH-dependent solubility (high in acidic media). Acts as H-bond donor/acceptor.
Substituents 3,5-Dichloro; 2-MethoxyCl: Increases lipophilicity (LogP) and density. OMe: Increases polarity slightly relative to benzene, but steric hindrance at the 2-position may limit solvation.
Predicted LogP ~2.5 – 3.2Indicates preference for moderately polar organic solvents (e.g., Ethanol, DCM) over water or hexane.
pKa (Predicted) ~9.2 (Conjugate Acid)Molecule is protonated at physiological pH; free base extraction requires pH > 10.

Solubility Determination Protocols

Precise solubility data is generated using two complementary methodologies: Isothermal Saturation (Shake-Flask) for exact equilibrium points and Polythermal (Laser Monitoring) for rapid temperature-dependent profiling.

Protocol A: Isothermal Saturation (Gravimetric/HPLC)

Objective: Determine the mole fraction solubility (


) at a fixed temperature.
  • Preparation: Add excess (3,5-Dichloro-2-methoxyphenyl)methanamine solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature-induced precipitation.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute the supernatant and analyze against a calibration curve (Mobile Phase: ACN/Water + 0.1% Formic Acid).

Protocol B: Polythermal Method (Laser Monitoring)

Objective: Generate solubility curves (


 vs. Concentration) efficiently.
  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reactor.
  • Heating: Heat slowly (0.2 K/min) while monitoring turbidity via a laser transmission probe.

  • Clear Point: Record the temperature (

    
    ) where the laser transmission reaches 100% (solute fully dissolved).
    
  • Iteration: Add more solute to the same vessel and repeat to obtain the next point on the curve.

Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 24-48 Hours Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm) Settle->Filter Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Calc->Start Repeat at New T

Caption: Figure 1. Isothermal saturation workflow for precise solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy


, Entropy 

).
Mole Fraction Calculation

The solubility is expressed as the mole fraction of the solute (


):


Where

are masses of solute and solvent, and

are their molar masses.[2][3]
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is widely used for benzylamine derivatives:



  • A, B, C: Empirical parameters determined by regression analysis.

  • Utility: Excellent for interpolation between measured temperatures.

van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Scientific Insight: For chlorinated benzylamines, dissolution is typically endothermic (


) and entropy-driven  (

), meaning solubility increases with temperature.

Solvent Selection Guide (Predicted Trends)

Based on the structural analogs (e.g., 3,5-dichloroaniline), the following solubility profile is expected. This table guides solvent selection for process development.

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Protic Methanol, EthanolHigh Ideal for reaction media; good solubility due to H-bonding with amine/methoxy.
Polar Aprotic DMSO, DMF, DMAcVery High Use for stock solutions; difficult to remove (high boiling point).
Chlorinated Dichloromethane (DCM)High Excellent extraction solvent; "like dissolves like" (chloro-substituents).
Ethers THF, MTBEModerate Good for crystallization antisolvent or reaction medium.
Non-Polar n-Heptane, TolueneLow to Moderate Toluene: Moderate (good for recrystallization cooling curves). Heptane: Low (ideal antisolvent).
Aqueous Water (Neutral pH)Very Low Practical insolubility allows for aqueous washes to remove inorganic salts.
Visualization: Recrystallization Logic

Recrystallization Crude Crude (3,5-Dichloro-2-methoxyphenyl)methanamine SolventSelect Select Solvent System Crude->SolventSelect HighSol High Solubility (e.g., EtOH) SolventSelect->HighSol Solvent LowSol Low Solubility (e.g., Water/Heptane) SolventSelect->LowSol Anti-Solvent Dissolve Dissolve at High T (Reflux) FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Cooling Crystallization FilterHot->Cool Isolate Filtration & Drying Cool->Isolate HighSol->Dissolve LowSol->Cool Add Slowly

Caption: Figure 2.[4] Logic flow for selecting solvent/anti-solvent systems for purification.

References

  • Chemical Identity & Properties: PubChem. Compound Summary for CID 1154390-70-1. National Library of Medicine (US). Available at: [Link]

  • Solubility Measurement Protocols: Acree, W. E., & Abraham, M. H. (2001). Solubility Predictions for Crystalline Nonelectrolyte Solutes dissolved in Organic Solvents. Journal of Solution Chemistry.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
  • Analogous Data (3,5-Dichloroaniline): Li, Y., et al. (2015). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

An In-Depth Technical Guide to the Theoretical XlogP and Polar Surface Area of (3,5-Dichloro-2-methoxyphenyl)methanamine: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Physicochemical Landscape of a Potential Therapeutic Agent

In the intricate and high-stakes world of drug discovery and development, the journey of a molecule from a mere concept to a life-saving therapeutic is long and fraught with challenges. A critical early step in this process is the comprehensive characterization of a compound's physicochemical properties, as these fundamentally govern its behavior within a biological system. This technical guide provides an in-depth analysis of two such crucial parameters—the theoretical XlogP and the polar surface area (PSA)—for the compound (3,5-Dichloro-2-methoxyphenyl)methanamine.

(3,5-Dichloro-2-methoxyphenyl)methanamine, with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol , is a molecule of interest in medicinal chemistry due to its structural motifs which are present in various biologically active compounds.[1] Understanding its lipophilicity and polarity is paramount in predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide will not only present the calculated values for these properties but will also delve into the theoretical underpinnings of these calculations and their profound implications for drug development.

The Critical Role of XlogP and Polar Surface Area in Drug Discovery

The ability of a drug to reach its target in the body and exert a therapeutic effect is intrinsically linked to its physicochemical properties. Among the most influential of these are lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and the polar surface area (PSA).

XlogP: A Measure of Lipophilicity and Membrane Permeability

Lipophilicity is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

In the realm of computational chemistry, numerous algorithms have been developed to predict logP values from a molecule's structure, with XlogP being a prominent and widely utilized method. The XlogP algorithm calculates the logP value based on the contributions of individual atoms and structural fragments. This in silico prediction is invaluable in the early stages of drug discovery, as it allows for the rapid screening of large libraries of virtual compounds without the need for time-consuming and resource-intensive experimental measurements.

Polar Surface Area (PSA): A Predictor of Drug Absorption and Bioavailability

The polar surface area (PSA) of a molecule is defined as the sum of the van der Waals surface areas of all polar atoms (typically oxygen and nitrogen) and their attached hydrogen atoms. PSA is a powerful predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. Molecules with a larger PSA tend to be more polar and have a greater number of hydrogen bond donors and acceptors, which can hinder their passage through lipid membranes.

The calculation of PSA can be computationally intensive if based on a molecule's three-dimensional conformation. To address this, the concept of Topological Polar Surface Area (TPSA) was introduced. TPSA is calculated from the 2D structure of a molecule by summing the contributions of polar fragments.[2] This method is significantly faster than 3D PSA calculations and has been shown to correlate well with experimental data on drug absorption.[2]

Physicochemical Properties of (3,5-Dichloro-2-methoxyphenyl)methanamine

A comprehensive analysis of available data and computational predictions provides the following key physicochemical parameters for (3,5-Dichloro-2-methoxyphenyl)methanamine and its hydrochloride salt.

PropertyValueSource/Method
Molecular Formula C8H9Cl2NOChemSrc[1]
Molecular Weight 206.07 g/mol ChemSrc[1]
Predicted XlogP 2.0PubChem Lite (for hydrochloride salt)[3]
Calculated TPSA 35.25 ŲMolinspiration (based on SMILES)
SMILES COC1=C(C=C(C=C1Cl)Cl)CNPubChem Lite[3]

Methodologies for Theoretical XlogP and TPSA Calculation

The values presented in the table above are derived from established computational methods that have become indispensable tools in modern drug discovery.

XlogP Calculation Methodology

The predicted XlogP value of 2.0 for the hydrochloride salt of (3,5-Dichloro-2-methoxyphenyl)methanamine was obtained from the PubChem Lite database.[3] XlogP is an atom-additive method, meaning the logP value is calculated by summing the contributions of the individual atoms in the molecule. The algorithm takes into account correction factors for intramolecular interactions. This approach allows for the rapid and generally accurate prediction of lipophilicity for a wide range of organic molecules.

Topological Polar Surface Area (TPSA) Calculation

The TPSA of (3,5-Dichloro-2-methoxyphenyl)methanamine was calculated to be 35.25 Ų using the Molinspiration online calculator, which utilizes a fragment-based contribution method.[4] This method relies on a pre-computed library of polar fragment contributions to the total PSA. The TPSA is calculated by summing the contributions of all polar fragments present in the 2D structure of the molecule. This approach has been validated against large datasets of known drugs and has been shown to be a reliable predictor of oral bioavailability and blood-brain barrier penetration.[2]

Workflow for Utilizing XlogP and TPSA in Drug Discovery

The integration of theoretical XlogP and TPSA calculations is a cornerstone of modern, efficient drug discovery pipelines. The following diagram illustrates a typical workflow:

DrugDiscoveryWorkflow cluster_0 Virtual Screening & Library Design cluster_1 Lead Identification & Optimization cluster_2 Preclinical & Clinical Development VirtualScreening Virtual Compound Library PhysicochemFilter Physicochemical Filtering (XlogP, TPSA, MW, etc.) VirtualScreening->PhysicochemFilter Large-scale computational screening LeadGeneration Hit-to-Lead Generation PhysicochemFilter->LeadGeneration ADME_Prediction In Silico ADME Prediction (Absorption, BBB penetration) LeadGeneration->ADME_Prediction Prioritization based on predicted properties StructureActivity Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Studies ADME_Prediction->StructureActivity LeadOptimization Lead Optimization StructureActivity->LeadOptimization Iterative design cycles Preclinical Preclinical Candidate Selection LeadOptimization->Preclinical Selection of promising candidates ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: A streamlined workflow illustrating the integration of in silico physicochemical property prediction in the drug discovery pipeline.

Interpretation and Implications for Drug Development

The predicted XlogP of 2.0 and a TPSA of 35.25 Ų for (3,5-Dichloro-2-methoxyphenyl)methanamine provide valuable insights into its potential as a drug candidate.

Lipophilicity and Membrane Permeability: An XlogP value of 2.0 suggests that the compound has a balanced lipophilicity. This is often considered a favorable range for oral drug candidates, as it indicates a good potential for absorption through the gastrointestinal tract without being so lipophilic that it would lead to poor aqueous solubility or rapid metabolism. For central nervous system (CNS) active drugs, an XlogP in the range of 2-3 is often considered optimal for crossing the blood-brain barrier.

Polarity and Oral Bioavailability: A TPSA of 35.25 Ų is well within the generally accepted range for good oral bioavailability. A common rule of thumb in drug design is that a TPSA of less than 140 Ų is associated with good intestinal absorption. Furthermore, a TPSA below 60-90 Ų is often correlated with good blood-brain barrier penetration.[5][6] The low TPSA of this molecule, therefore, suggests a high probability of good absorption and potential for CNS activity.

Drug-Likeness Assessment: These values can be further contextualized by considering established "drug-likeness" rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a logP ≤ 5, a molecular weight ≤ 500, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. (3,5-Dichloro-2-methoxyphenyl)methanamine, with its predicted XlogP of 2.0 and molecular weight of 206.07, comfortably adheres to these guidelines.

Conclusion: A Promising Physicochemical Profile

The theoretical analysis of XlogP and polar surface area for (3,5-Dichloro-2-methoxyphenyl)methanamine reveals a physicochemical profile that is highly promising for a potential drug candidate. The balanced lipophilicity and low polar surface area suggest a high likelihood of good oral bioavailability and the potential to cross the blood-brain barrier. These in silico predictions provide a strong rationale for the further investigation of this compound and its analogs in drug discovery programs. By leveraging these powerful computational tools, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the development of new and effective medicines.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • ProteinIQ. (n.d.). Molecular descriptors calculator. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). Retrieved February 17, 2026, from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (2025, November 4). CAS#:1154390-70-1 | (3,5-Dichloro-2-methoxyphenyl)methanamine. Retrieved February 17, 2026, from [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). TPSA. Retrieved February 17, 2026, from [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

Sources

Methodological & Application

Reductive amination synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine via Reductive Amination

Abstract

This application note provides a comprehensive guide to the synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine, a valuable building block for pharmaceutical and agrochemical research. The protocol leverages the efficiency and versatility of the reductive amination reaction, converting the parent aldehyde, 3,5-Dichloro-2-methoxybenzaldehyde, into the target primary amine using an in-situ generated imine intermediate which is subsequently reduced. This one-pot procedure is a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[1][2] We present a detailed reaction mechanism, a step-by-step experimental protocol, safety considerations, and the scientific rationale behind key procedural choices, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Primary amines are fundamental components in a vast array of biologically active molecules. The target compound, (3,5-Dichloro-2-methoxyphenyl)methanamine, incorporates a decorated phenyl ring, making it a desirable intermediate for library synthesis in discovery chemistry. Reductive amination stands out as a superior method for its synthesis, circumventing issues like over-alkylation that are common in direct alkylation methods.[3]

The chosen synthetic strategy involves the reaction of 3,5-Dichloro-2-methoxybenzaldehyde with a source of ammonia to form a transient imine (or Schiff base). This intermediate is not isolated but is reduced in the same reaction vessel ("one-pot") using a mild hydride reducing agent, sodium borohydride (NaBH₄), to yield the final primary amine.[4][5] This approach is highly chemoselective and tolerates a wide range of functional groups.[5]

Overall Reaction Scheme:

Figure 1: Reductive amination of 3,5-Dichloro-2-methoxybenzaldehyde to (3,5-Dichloro-2-methoxyphenyl)methanamine.

The Mechanism of Reductive Amination

The reaction proceeds through a well-established two-stage mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[6][7] The hemiaminal then undergoes dehydration, typically under mildly acidic conditions which can be facilitated by the ammonium salt, to yield a protonated imine, or iminium ion.[6][8]

  • Hydride Reduction: The C=N double bond of the iminium ion is highly electrophilic. A hydride (H⁻) from the reducing agent, sodium borohydride, attacks the carbon atom of the iminium ion, breaking the pi bond and forming the final C-N single bond of the amine product.[1][7]

Reductive Amination Mechanism Mechanism of Reductive Amination aldehyde 3,5-Dichloro-2- methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal  + NH₃ (Nucleophilic Attack) ammonia Ammonia (NH₃) imine Iminium Ion Intermediate hemiaminal->imine  - H₂O (Dehydration) amine (3,5-Dichloro-2-methoxy phenyl)methanamine imine->amine  + NaBH₄ (Hydride Reduction) nabh4 Sodium Borohydride (NaBH₄)

Diagram 1: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.Notes
3,5-Dichloro-2-methoxybenzaldehyde205.034.10 g20.01.0Starting material.
Ammonium Chloride (NH₄Cl)53.493.21 g60.03.0Source of ammonia and mild acid catalyst.
Methanol (MeOH)32.04100 mL--Anhydrous, reaction solvent.
Sodium Borohydride (NaBH₄)37.831.14 g30.01.5Reducing agent. Handle with care.[9]
Sodium Hydroxide (1 M NaOH)40.00~50 mL--For workup, to basify the solution.
Dichloromethane (DCM)84.93~150 mL--Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g--Drying agent.
Hydrochloric Acid (2 M HCl in ether)36.46As needed--For product isolation as hydrochloride salt.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dichloro-2-methoxybenzaldehyde (4.10 g, 20.0 mmol) and ammonium chloride (3.21 g, 60.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to form a suspension.

  • Imine Formation: Stir the suspension at room temperature for 1-2 hours. This allows for the equilibrium formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.14 g, 30.0 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.[10] Ensure adequate ventilation and do not seal the flask.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the complete disappearance of the intermediate imine.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding ~20 mL of water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Workup and Extraction: Adjust the pH of the remaining aqueous slurry to >10 with 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification/Isolation: The crude free-base amine can be purified by column chromatography on silica gel. Alternatively, for stable storage and easier handling, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid salt by vacuum filtration, wash with cold ether, and dry in a vacuum oven.

Experimental Workflow Visualization

Experimental Workflow Synthesis Workflow A 1. Combine Aldehyde & Ammonium Chloride in MeOH B 2. Stir for 1-2h at RT (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ Portion-wise (Reduction) C->D E 5. Warm to RT & Stir 3-4h D->E F 6. Quench with H₂O & Remove MeOH E->F G 7. Basify with NaOH & Extract with DCM F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Chromatography or Isolate as HCl Salt H->I

Diagram 2: Step-by-step workflow for the synthesis.

Scientific Rationale and Field Insights

  • Choice of Ammonia Source: While aqueous or gaseous ammonia can be used, ammonium chloride is often preferred in a laboratory setting.[1] It is an easily handled solid and serves a dual purpose: providing the ammonia nucleophile and creating a slightly acidic environment (pH ~4-5 in methanol) that catalyzes the dehydration of the hemiaminal to the imine.[8]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a robust and cost-effective choice for this transformation.[4][5] It is powerful enough to reduce the iminium intermediate but generally will not reduce the starting aldehyde prematurely, especially when added after an initial period of imine formation.[3] More selective (and expensive) reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives, particularly if the starting aldehyde is sensitive to reduction.[11][12][13] NaBH(OAc)₃ is particularly mild and avoids the toxicity concerns associated with NaBH₃CN.[11]

  • Solvent Selection: Methanol is an ideal solvent as it readily dissolves the reactants and the borohydride reducing agent. Ethanol can also be used. For more sensitive substrates, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are common, often in conjunction with NaBH(OAc)₃.[4][13]

  • Control of Temperature: The initial portion-wise addition of NaBH₄ is performed at 0 °C to moderate the exothermic reaction and control the rate of hydrogen gas evolution, enhancing the safety and selectivity of the process.

Safety and Handling

  • General Precautions: All manipulations should be performed in a chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): This reagent is a water-reactive flammable solid.[14] It reacts with water and acidic solutions to produce flammable hydrogen gas.[15] Do not allow contact with water during storage.[9] In case of fire, use a dry chemical powder extinguisher (Class D); DO NOT USE WATER . Avoid inhalation of dust and skin contact.[16]

  • Ammonium Chloride: May cause eye, skin, and respiratory tract irritation. Handle with care.

  • Dichloromethane (DCM): A volatile chlorinated solvent. It is a suspected carcinogen and should be handled with care to avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous waste from the workup will be basic and should be neutralized before disposal.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. Oregon State University. [Link]

  • Loba Chemie. (n.d.). SODIUM BOROHYDRIDE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Sdfine. (n.d.). SODIUM BOROHYDRIDE Safety Data Sheet. Sdfine. [Link]

  • New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: SODIUM BOROHYDRIDE. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(4), 1166-1170. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

Sources

Purification of (3,5-Dichloro-2-methoxyphenyl)methanamine by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of (3,5-Dichloro-2-methoxyphenyl)methanamine using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, a detailed experimental protocol, and critical considerations for achieving high purity of this key chemical intermediate. The methodology emphasizes a systematic approach to the selection of stationary and mobile phases, sample preparation, and fraction analysis, ensuring reproducible and efficient purification.

Introduction

(3,5-Dichloro-2-methoxyphenyl)methanamine is a substituted benzylamine derivative with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol .[1][2] Its structural complexity, featuring a primary amine and chlorinated methoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The presence of impurities from preceding synthetic steps can significantly impact the yield and purity of the final products. Therefore, an efficient and robust purification method is paramount.

Column chromatography is a widely employed technique for the separation and purification of individual compounds from a mixture. This method leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. For amine-containing compounds, which can exhibit challenging behaviors such as tailing on standard silica gel, specific modifications to the chromatographic system are often necessary to ensure successful purification.[3]

This guide details a systematic approach to the purification of (3,5-Dichloro-2-methoxyphenyl)methanamine, focusing on normal-phase column chromatography with a modified mobile phase to achieve optimal separation and yield.

Principles of Chromatographic Separation for Amines

The purification of amines by column chromatography requires careful consideration of their basic nature. Primary amines, such as the target compound, can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to peak tailing, irreversible adsorption, and poor recovery.

To mitigate these undesirable effects, two primary strategies are employed:

  • Deactivation of the Stationary Phase: The acidic nature of silica gel can be neutralized by pre-treating the silica with a basic modifier.[4]

  • Use of a Basic Mobile Phase Additive: Incorporating a volatile organic base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can effectively compete with the analyte for active sites on the stationary phase, leading to improved peak shape and elution.[5]

The selection of an appropriate mobile phase is critical and is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC). TLC allows for rapid screening of various solvent systems to determine the optimal polarity for effective separation of the target compound from its impurities.

Safety and Handling

(3,5-Dichloro-2-methoxyphenyl)methanamine and the solvents used in this protocol are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use.[6][7][8][9]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Experimental Protocol

This protocol outlines a step-by-step procedure for the purification of (3,5-Dichloro-2-methoxyphenyl)methanamine using flash column chromatography.

Materials and Reagents
Material/ReagentGrade
Crude (3,5-Dichloro-2-methoxyphenyl)methanamineSynthesis Grade
Silica GelFlash Chromatography Grade (230-400 mesh)
HexaneACS Grade
Ethyl AcetateACS Grade
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)ACS Grade
MethanolACS Grade
TLC PlatesSilica Gel 60 F254
Staining SolutionNinhydrin or Potassium Permanganate
Thin-Layer Chromatography (TLC) Analysis

The initial step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

  • Visualization: After development, visualize the spots under UV light (if the compound is UV active) and/or by staining with an appropriate reagent such as ninhydrin (for primary amines) or potassium permanganate.

  • Optimization: Adjust the ratio of hexane to ethyl acetate to achieve the desired Rf value.

Column Preparation
  • Column Selection: Choose a glass column of an appropriate size based on the amount of crude material to be purified.

  • Packing the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[10]

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude (3,5-Dichloro-2-methoxyphenyl)methanamine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude material in the smallest possible volume of the mobile phase.

    • Carefully apply the solution to the top of the column.

Elution and Fraction Collection
  • Elution: Begin eluting the column with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate with a small percentage of triethylamine).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. Monitor the separation by collecting small, equal-volume fractions and analyzing them by TLC.

Analysis of Fractions
  • TLC Analysis: Spot every few fractions on a TLC plate and develop it using the optimized solvent system.

  • Pooling Fractions: Combine the fractions that contain the pure desired compound, as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified (3,5-Dichloro-2-methoxyphenyl)methanamine.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Mobile Phase Optimization Col_Prep Column Packing TLC->Col_Prep Determines Mobile Phase Sample_Prep Sample Preparation (Dry Loading) Col_Prep->Sample_Prep Elution Elution & Fraction Collection Sample_Prep->Elution Frac_Analysis Fraction Analysis (TLC) Elution->Frac_Analysis Collected Fractions Pooling Pooling of Pure Fractions Frac_Analysis->Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction of the amine with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase. Pre-treat silica gel with a base.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Employ a shallower solvent gradient during elution.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate.
Cracked or Channeled Column Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of (3,5-Dichloro-2-methoxyphenyl)methanamine using column chromatography. The key to successful purification of this and other amine-containing compounds lies in the careful selection and optimization of the mobile phase, with the addition of a basic modifier to prevent undesirable interactions with the stationary phase. By following this systematic approach, researchers can achieve high purity of the target compound, which is crucial for its subsequent use in pharmaceutical synthesis and other applications.

References

  • Costantini, A., Cersosimo, M., Del Prete, V., & Garcia-Moruno, E. (2006). Detection of biogenic amines by TLC. OIV. Available at: [Link]

  • Morlock, G., & Schwack, W. (2019). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Journal of Separation Science, 42(22), 3470-3478. Available at: [Link]

  • Chemsrc. (2025, November 4). (3,5-Dichloro-2-methoxyphenyl)methanamine. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • dos Santos, B. A., & de Souza, S. V. C. (2018). Separation of biogenic amines by thin-layer chromatography. ResearchGate. Available at: [Link]

  • Hui, J. Y., & Taylor, S. L. (1983). Studies on the Determination of Biogenic Amines in Foods. 1. Development of a TLC Method for the Determination of Eight Biogenic Amines in Fish. Journal of Agricultural and Food Chemistry, 31(4), 863-867. Available at: [Link]

  • D'Andrea, S., & Li, Y. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Available at: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]

  • Science Forums. (2011, August 29). Amine purification. Available at: [Link]

  • University of Messina. (n.d.). Supporting Information. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • PubChemLite. (n.d.). (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-methoxyphenol. Available at: [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (2-Amino-4-chloro-5-methoxyphenyl)(phenyl)methanone Properties. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

Sources

GC-MS analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DCM Topic: High-Fidelity GC-MS Characterization of (3,5-Dichloro-2-methoxyphenyl)methanamine and its Synthetic Reaction Products

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine (hereafter referred to as DCM-Amine ). As a halogenated benzylamine derivative, DCM-Amine serves as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Direct GC analysis of primary amines is often compromised by peak tailing and thermal degradation. This protocol establishes a Trifluoroacetic Anhydride (TFAA) derivatization workflow to ensure quantitative accuracy, improve peak symmetry, and enhance mass spectral identification through distinctive fragmentation patterns.

Molecule Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Molecule (3,5-Dichloro-2-methoxyphenyl)methanamineTarget Analyte
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

MW = 205.0 (based on

)
Key Moiety Primary Amine (

)
Challenge: High polarity leads to adsorption on silanol groups (peak tailing).
Halogens 3,5-Dichloro substitutionAdvantage: Distinctive Isotope Pattern (

) aids identification.
Electronic 2-Methoxy (Electron Donor)Mechanism: Stabilizes benzylic cations during EI fragmentation.

Experimental Protocols

Protocol A: Sample Preparation & Derivatization

Rationale: We utilize TFAA (Trifluoroacetic anhydride) to convert the polar amine into a volatile trifluoroacetamide. This eliminates hydrogen bonding with the GC liner and column stationary phase.

Reagents:

  • DCM-Amine (Reference Standard)

  • TFAA (Trifluoroacetic anhydride),

    
    
    
  • Ethyl Acetate (anhydrous, HPLC grade)

  • Pyridine (acid scavenger)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mg of the crude reaction mixture or standard in 1.0 mL of Ethyl Acetate.

  • Scavenging: Add 50

    
    L of Pyridine to neutralize the trifluoroacetic acid by-product.
    
  • Derivatization: Add 100

    
    L of TFAA dropwise.
    
    • Observation: Mild exotherm is normal.

  • Incubation: Cap vial and incubate at 60°C for 20 minutes.

    • Mechanism:[1]

      
      
      
  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess TFAA and acid.
    
  • Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate for GC injection.

Protocol B: GC-MS Acquisition Parameters

System: Agilent 7890/5977 (or equivalent single quadrupole system).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25

m)
Low-bleed, non-polar phase ideal for aromatics.
Inlet Split (10:1), 250°CHigh temp ensures rapid volatilization; Split prevents saturation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents broadening; high final temp elutes dimers.
Transfer Line 280°CPrevents condensation of high-boiling amides.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range 40 – 500 amuCaptures low mass fragments (

30) and molecular ions.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from crude reaction mixture to spectral data interpretation.

AnalyticalWorkflow Sample Crude Reaction Mix (DCM-Amine) Extract Liquid-Liquid Extraction (DCM / Water) Sample->Extract Isolation Deriv Derivatization (TFAA / Pyridine) Extract->Deriv Dry Organic Layer GC GC Separation (DB-5MS Column) Deriv->GC Injection (1 uL) MS EI-MS Detection (70 eV) GC->MS Elution Data Data Analysis (Isotopes & Fragments) MS->Data TIC/Mass Spec

Figure 1: Analytical workflow for the isolation and derivatization of DCM-Amine.

Results & Discussion: Data Interpretation

Isotopic Envelope Validation ( Pattern)

The presence of two chlorine atoms on the phenyl ring provides a definitive "fingerprint" for peak validation. Chlorine exists as


 (75.8%) and 

(24.2%). For a dichloro-compound (

), the molecular ion (M) cluster follows a 9:6:1 intensity ratio:
  • M (

    
    ):  100% Relative Abundance (Base)
    
  • M+2 (

    
    ):  ~65% Relative Abundance[2]
    
  • M+4 (

    
    ):  ~10% Relative Abundance[3]
    

Application: If the mass spectrum of your candidate peak at


 205 (underivatized) or 

301 (TFA-derivative) does not show this 9:6:1 pattern, it is not your target compound.
Fragmentation Pathways (EI-MS)

Understanding the fragmentation allows for structural confirmation.

A. Underivatized DCM-Amine (


 205) 
  • Base Peak (

    
     30):  Primary amines undergo 
    
    
    
    -cleavage. The bond between the benzylic carbon and the amine carbon is not the one breaking; rather, if there were an alkyl chain, it would cleave there. However, for benzylamines, the loss of the amine radical (
    
    
    ) or the formation of the iminium ion is common.
    • Dominant Path:

      
      . This is the diagnostic ion for primary amines with alpha-hydrogens.
      
  • Benzylic Cation (

    
     175):  Loss of the amine group (
    
    
    
    ) generates the 3,5-dichloro-2-methoxybenzyl cation, stabilized by the ortho-methoxy group.

B. TFA-Derivatized DCM-Amine (


 301) 
  • Molecular Ion (

    
     301):  Visible and stable.
    
  • McLafferty Rearrangement: Not possible (no gamma-hydrogen on the aromatic ring).

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl.

  • Diagnostic Fragment (

    
     69): 
    
    
    
    is a hallmark of TFA derivatives.
  • Base Peak (

    
     189):  Loss of the trifluoroacetamide group (
    
    
    
    ) to form the 3,5-dichloro-2-methoxytropylium ion . This ion is exceptionally stable and will likely be the base peak (100%).

Fragmentation M_Ion Molecular Ion (TFA-Deriv) m/z 301 (9:6:1 Isotope) Frag1 Loss of CF3 (m/z 232) M_Ion->Frag1 - CF3 radical Frag2 Benzylic Cation (m/z 189) [Ar-CH2]+ M_Ion->Frag2 - NH(CO)CF3 Frag3 CF3 Ion (m/z 69) M_Ion->Frag3 Direct Ionization

Figure 2: Predicted fragmentation pathway for the TFA-derivative of DCM-Amine.

Case Study: Reaction Monitoring

Scenario: Synthesis of N-(3,5-dichloro-2-methoxybenzyl)acetamide (Amide formation) using Acetyl Chloride.

Objective: Determine reaction completion and identify impurities.

  • Sampling: Take 50

    
    L of reaction mix at 
    
    
    
    and
    
    
    min.
  • Prep: Perform Protocol A (TFAA derivatization).

    • Note: The product (Acetamide) will not react with TFAA (secondary amides are non-reactive or react sluggishly compared to primary amines). The starting material (DCM-Amine) will react to form the TFA-derivative.

  • Chromatographic Logic:

    • Peak A (RT ~ 12.5 min): TFA-DCM-Amine (Starting Material). Mass = 301.

    • Peak B (RT ~ 14.2 min): Target Acetamide Product. Mass = 247 (

      
      ).
      
  • Calculation:

    
    
    (Where RF is the Response Factor, typically ~1.0 for isomers).
    

References

  • NIST Mass Spectrometry Data Center. Benzylamine Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Agilent Technologies. Derivatization of Amines for GC-MS Analysis.[6] Application Note 5991-XXXX. Available at: [Link] (General Reference for TFAA protocols).

  • Sparkman, O. D. Mass Spectrometry Desk Reference. Global View Publishing, 2000. (Source for Chlorine Isotope Patterns).[7][8]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993. (Source for Alpha-cleavage mechanisms).

Sources

Using (3,5-Dichloro-2-methoxyphenyl)methanamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (3,5-Dichloro-2-methoxyphenyl)methanamine in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. (3,5-Dichloro-2-methoxyphenyl)methanamine emerges as a scaffold of significant interest, offering a unique combination of structural rigidity, metabolic stability, and versatile chemical functionality. This guide provides an in-depth exploration of this building block, from its fundamental properties to detailed protocols for its incorporation into potential drug candidates. The strategic placement of its substituents—two chlorine atoms, a methoxy group, and a primary amine—provides a rich platform for investigating structure-activity relationships (SAR) and optimizing ligand-protein interactions.

The dichloro substitution pattern significantly influences the electronic nature of the aromatic ring and can enhance binding affinity through halogen bonding or by imparting metabolic stability.[1] The methoxy group, a common feature in numerous approved drugs, can act as a hydrogen bond acceptor, modulate solubility, and orient the molecule within a binding pocket.[2][3] Finally, the primary aminomethyl group serves as a versatile synthetic handle, allowing for a wide array of chemical modifications to explore the chemical space around this privileged core.

Physicochemical Properties and Rationale for Use

The utility of (3,5-Dichloro-2-methoxyphenyl)methanamine in medicinal chemistry is rooted in the distinct properties conferred by its substituents. Understanding these properties is crucial for rational drug design.

  • 3,5-Dichloro Groups : These electron-withdrawing groups decrease the pKa of the amine, influencing its ionization state at physiological pH. More importantly, they offer potential for specific halogen-bonding interactions with protein backbones or side chains, a strategy increasingly used to enhance binding potency.[1] They also block two potential sites of oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.

  • 2-Methoxy Group : Positioned ortho to the aminomethyl group, the methoxy group can exert a conformational constraint on the side chain, potentially pre-organizing the molecule for optimal binding. As a hydrogen bond acceptor, it can form key interactions with target proteins.[2] Its presence also impacts the molecule's overall lipophilicity and electronic properties.

  • Aminomethyl Group : As the primary point of diversification, this nucleophilic primary amine is readily derivatized, allowing chemists to append various functional groups to probe the binding pocket of a biological target.

Table 1: Physicochemical Properties of (3,5-Dichloro-2-methoxyphenyl)methanamine

PropertyValueSource
Molecular FormulaC₈H₉Cl₂NO[4]
Molecular Weight206.07 g/mol [4]
XlogP (Predicted)2.0[4]
Monoisotopic Mass205.00612 Da[4]
SMILESCOC1=C(C=C(C=C1Cl)Cl)CN[4]
InChIKeyFFNJRSKFZOUBLN-UHFFFAOYSA-N[4]

Synthetic Accessibility of the Building Block

A key advantage of any building block is its accessibility. (3,5-Dichloro-2-methoxyphenyl)methanamine can be prepared from commercially available starting materials through a reliable synthetic sequence. A common route involves the formylation of 2,5-dichloroanisole, followed by reductive amination.

start 2,5-Dichloroanisole step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 1. aldehyde 3,6-Dichloro-2-methoxybenzaldehyde step1->aldehyde step2 Reductive Amination (NH₄OAc, NaBH₃CN) aldehyde->step2 2. product (3,5-Dichloro-2-methoxyphenyl)methanamine step2->product

Caption: Synthetic workflow for preparing the title building block.

Application Notes & Protocols: Derivatization Strategies

The primary amine of (3,5-Dichloro-2-methoxyphenyl)methanamine is the gateway to a vast chemical space. The following protocols detail fundamental transformations for incorporating this building block into larger, more complex molecules.

Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling

Principle: This protocol describes the formation of an amide bond by reacting the primary amine with an activated carboxylic acid (acyl chloride). This is one of the most common methods for derivatization, allowing for the introduction of a wide variety of substituents to probe for new interactions with a biological target.

Workflow Diagram:

amine (3,5-Dichloro-2-methoxyphenyl)methanamine reaction Stir at 0 °C to RT amine->reaction reagents Acyl Chloride (R-COCl) Base (e.g., TEA, DIPEA) DCM reagents->reaction workup Aqueous Workup (e.g., 1N HCl, sat. NaHCO₃) reaction->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: Experimental workflow for N-acylation.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3,5-Dichloro-2-methoxyphenyl)methanamine206.071.01.0
Acyl Chloride (generic)Varies1.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM)--~0.1 M

Step-by-Step Procedure:

  • Dissolve (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 mmol, 206 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 mmol, 209 µL) to the stirred solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[5]

  • Upon completion, dilute the mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions: Work in a well-ventilated fume hood. Acyl chlorides are corrosive and react with moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination

Principle: Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent. This protocol allows for the introduction of diverse alkyl or aryl-alkyl substituents.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3,5-Dichloro-2-methoxyphenyl)methanamine206.071.01.0
Aldehyde/Ketone (generic)Varies1.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloroethane (DCE)--~0.1 M
Acetic Acid (optional)60.05Catalytic-

Step-by-Step Procedure:

  • To a solution of (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 mmol, 206 mg) in 1,2-dichloroethane (10 mL), add the aldehyde or ketone (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops) if desired to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (15 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to afford the target secondary amine.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions: Sodium triacetoxyborohydride is a moisture-sensitive reagent that can release hydrogen gas upon contact with acid. Perform the reaction in a well-ventilated fume hood.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this exact building block is not extensively published, we can infer logical SAR trends based on its application in projects targeting CNS receptors like serotonin 5-HT2A.[6][7] The (dichloro-methoxy-phenyl)methanamine core acts as a "south-east" quadrant binder in many kinase and receptor models, with derivatization exploring the surrounding space.

Conceptual SAR Exploration:

cluster_0 Core Scaffold cluster_1 Vector 1: Amine Derivatization cluster_2 Vector 2: Aryl Ring Modification core (3,5-Dichloro-2-methoxyphenyl)methanamine V1_1 Small alkyl groups (R=Me, Et) -> Probes steric tolerance core->V1_1 R-group on N V1_2 Aromatic rings (R=Ph, Pyridyl) -> Introduces π-stacking core->V1_2 V1_3 H-bond donors/acceptors -> Forms new polar contacts core->V1_3 V2_1 Replace Cl with F, Br -> Modulates halogen bonds core->V2_1 Hypothetical V2_2 Replace OMe with OEt, OH -> Tunes H-bonding & lipophilicity core->V2_2

Sources

Application Note: High-Efficiency Derivatization of (3,5-Dichloro-2-methoxyphenyl)methanamine for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the derivatization protocols for (3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 1154390-70-1), a halogenated benzylamine scaffold frequently used in fragment-based drug discovery (FBDD) and kinase inhibitor development. Due to the molecule's low native fluorescence and moderate ionization efficiency in electrospray ionization (ESI), derivatization is critical for high-sensitivity bioassays. This document provides validated protocols for Fluorescent Labeling (FITC) , Mass Spectrometry Enhancement (Dansylation) , and Affinity Tagging (Biotinylation) .

Chemical Context & Rationale

Structural Analysis

The target molecule consists of a primary amine attached to a benzyl group.

  • Nucleophile: The primary amine (

    
    ) is the sole reactive center for conjugation.
    
  • Steric Environment: The ortho-methoxy group (2-position) and meta-chlorine (3-position) create a crowded environment near the phenyl ring. However, the methylene spacer (

    
    ) isolates the amine from this steric bulk, preserving its nucleophilicity.
    
  • Electronic Effects: The 3,5-dichloro substitution pattern is electron-withdrawing, reducing the basicity of the aromatic ring but having minimal inductive effect on the benzylic amine. This ensures the amine remains reactive at standard pH ranges (8.0–9.5).

Why Derivatize?
  • Bio-Imaging: The native molecule is non-fluorescent. Conjugation with fluorophores enables intracellular tracking.

  • MS Sensitivity: The chlorine atoms provide a distinct isotopic signature (

    
    ), but the electron-deficient ring hampers protonation in ESI+. Dansylation introduces a tertiary amine and a naphthalene ring, boosting ionization efficiency by 10–100 fold.
    
  • Target Deconvolution: Biotinylation allows for streptavidin-based pull-down assays to identify protein binding partners.

General Workflow

G Start Starting Material (3,5-Dichloro...) Solubilization Solubilization (DMF/DMSO) Start->Solubilization Reaction Conjugation (pH 8.3-9.5) Solubilization->Reaction + Reagent Quench Quenching (Tris/Acid) Reaction->Quench 1-2 hrs Purify Purification (SPE / HPLC) Quench->Purify QC QC Validation (LC-MS / NMR) Purify->QC

Figure 1: Generalized workflow for the derivatization of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Protocol A: Fluorescent Labeling (FITC)

Application: Flow Cytometry, Fluorescence Microscopy.[1][2] Mechanism: The primary amine attacks the isothiocyanate carbon of FITC, forming a stable thiourea bond.

Reagents
ComponentSpecificationRole
Target Amine >95% PuritySubstrate
FITC Isomer I, >90%Fluorophore
Reaction Buffer 0.1 M NaHCO₃, pH 9.0Proton scavenger
Solvent Anhydrous DMSOCo-solvent for FITC
Quencher 1 M Tris-HCl, pH 8.0Scavenges excess FITC
Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of (3,5-Dichloro-2-methoxyphenyl)methanamine (MW: 206.07) in 100 µL of anhydrous DMSO.

  • Dye Solubilization: Dissolve FITC in anhydrous DMSO at 10 mg/mL. Note: Prepare fresh; FITC hydrolyzes in moisture.

  • Reaction Assembly:

    • Add 500 µL of 0.1 M NaHCO₃ buffer (pH 9.0) to the amine solution.[3]

    • Slowly add the FITC solution to achieve a 1.2 : 1 molar ratio (Dye : Amine).

    • Critical: Verify pH is >8.5 using pH paper. If lower, adjust with 1 M NaOH.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark .

  • Quenching: Add 50 µL of 1 M Tris-HCl. Incubate for 15 minutes. The Tris amine will react with remaining FITC, preventing non-specific binding later.

  • Purification: Use a C18 Solid Phase Extraction (SPE) cartridge. Wash with 10% Methanol/Water (removes salts/Tris-FITC), elute product with 90% Methanol.

Protocol B: MS Sensitivity Enhancement (Dansylation)

Application: Pharmacokinetics (PK), trace detection in plasma. Mechanism: Formation of a sulfonamide bond.

Reagents
ComponentConcentrationRole
Dansyl Chloride 5 mg/mL in AcetoneDerivatizing Agent
Buffer 0.1 M Na₂CO₃ (pH 10.0)Base Catalyst
Quencher 2% Formic AcidStops reaction
Step-by-Step Procedure
  • Sample Prep: Dissolve the target amine in Acetonitrile (ACN) to a concentration of 1 mM.

  • Basification: Mix 50 µL of sample with 50 µL of 0.1 M Na₂CO₃ (pH 10.0).

    • Why pH 10? Sulfonamide formation requires a deprotonated amine. The high pH ensures the amine (

      
      ) is available for attack.
      
  • Reaction: Add 100 µL of Dansyl Chloride solution (approx. 2-fold molar excess).

  • Heating: Seal the vial and heat at 60°C for 20 minutes .

    • Causality: Heating drives the reaction to completion and overcomes the slight steric resistance of the bulky sulfonyl group.

  • Quenching: Cool to RT and add 20 µL of 2% Formic Acid.

  • Analysis: Inject directly into LC-MS. Monitor for the parent mass + 233 Da (Dansyl moiety).

Protocol C: Biotinylation (Affinity Tagging)

Application: Pull-down assays, Streptavidin-HRP detection. Reagent Choice: NHS-PEG4-Biotin is recommended over standard NHS-Biotin to improve water solubility and reduce steric hindrance between the target molecule and the streptavidin pocket.

Reaction Mechanism (DOT Visualization)

Reaction Amine Target Amine (Nu:) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack NHS NHS-Biotin (Electrophile) NHS->Intermediate Product Biotinylated Amide Intermediate->Product Collapse Leaving NHS Group (Leaving) Intermediate->Leaving

Figure 2: Nucleophilic acyl substitution mechanism for biotinylation.

Protocol
  • Buffer: Phosphate Buffered Saline (PBS), pH 8.0. Avoid Tris or Glycine buffers.[4]

  • Reaction: Mix amine (1 eq) with NHS-PEG4-Biotin (1.5 eq) in PBS/DMSO (9:1 ratio).

  • Time: 1 hour at RT.

  • Validation: Monitor consumption of amine by TLC or LC-MS. The product will be non-UV active (unless the biotin linker has a chromophore), so MS detection is required.

Quality Control & Self-Validation

To ensure scientific integrity, every derivatization must be validated.

LC-MS Validation Criteria
  • Mass Shift:

    • FITC: +389.4 Da

    • Dansyl: +233.3 Da

    • Biotin (Standard): +226.3 Da

  • Isotope Pattern: The product must retain the characteristic "Chlorine Cluster" (M, M+2, M+4 in a 9:6:1 ratio approx) from the 3,5-dichloro ring. If this pattern is lost, you have derivatized the wrong molecule or degradation occurred.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too low (<8.0)The amine is protonated (

). Adjust pH to 9.0 using Carbonate buffer.[1]
Precipitation Hydrophobic productIncrease organic co-solvent (DMSO/DMF) to 30-50%.
Hydrolysis Wet solventUse anhydrous DMSO; store NHS-esters with desiccant.
Multiple Peaks Di-substitutionUnlikely for primary amines with bulky reagents, but reduce reagent equivalents to 1.1 eq.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The authoritative text on amine-reactive chemistries).

  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from

  • PubChem. (2025).[7][8] (3,5-Dichloro-2-methoxyphenyl)methanamine Compound Summary. National Library of Medicine.[7] Retrieved from

Sources

Application Note: Integrated Screening Workflow for Novel Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methanamine (methylamine) derivatives represent a privileged structural class in medicinal chemistry. From the adamantane-amines (e.g., Amantadine , Memantine ) used in neurology and virology to simple aliphatic amine pharmacophores in sympathomimetics, this chemical space is rich with biological activity. However, the basicity of the primary amine group (


) presents unique challenges in high-throughput screening (HTS), including pH-dependent solubility, lysosomotropism, and potential interference with pH-sensitive assay readouts.

This Application Note defines a rigorous, self-validating protocol for screening novel methanamine libraries. It prioritizes CNS (NMDA/GPCR) and Cytotoxic endpoints, reflecting the most common therapeutic applications of this scaffold.

Core Screening Logic

The workflow follows a funnel approach:

  • Physicochemical Validation: Ensuring solubility and correct ionization state.

  • The "Gatekeeper" Assay: Cytotoxicity profiling using Resazurin (superior to MTT for amines).

  • Functional Interrogation: Calcium flux assays for ion channel/GPCR targets.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for screening methanamine derivatives, highlighting the critical "Stop/Go" checkpoints.

MethanamineScreening Library Methanamine Library (HCl Salts) Solubility Solubility Check (DMSO vs Aqueous) Library->Solubility Solubility->Library Fail (Reformulate) pH_Check Buffer Capacity Verification Solubility->pH_Check Pass Resazurin Primary Screen: Cytotoxicity (Resazurin) pH_Check->Resazurin pH Stable HitSel Hit Selection (>80% Viability) Resazurin->HitSel CaFlux Secondary Screen: Calcium Flux (FLIPR) HitSel->CaFlux Non-Toxic Hits Target Target Validation (IC50 / EC50) CaFlux->Target

Figure 1: Integrated screening workflow. Note the critical pH verification step, essential for basic amine compounds.

Phase 1: Compound Handling & Solubility (The Foundation)

Expertise Insight: Methanamine derivatives are often synthesized as Hydrochloride (HCl) salts to ensure stability. While HCl salts are water-soluble, they can be problematic in pure DMSO stocks (solubility limits) or can acidify weakly buffered assay media. Conversely, free bases are lipophilic and may precipitate in aqueous buffers.

Protocol: Stock Preparation
  • Primary Stock: Dissolve compounds to 10 mM in 100% DMSO.

    • Critical Check: If the compound is an HCl salt and precipitates in DMSO, add 1-2 equivalents of aqueous buffer or switch to a 50:50 DMSO:Water mix (only if immediate use is intended).

  • Working Plate: Dilute stock 1:100 into assay buffer (e.g., HBSS + 20mM HEPES) to create a 100 µM intermediate plate (1% DMSO).

  • pH Validation: Spot check the pH of the highest concentration working solution. If pH shifts >0.2 units from neutral, increase HEPES concentration to 25 mM.

Phase 2: Cytotoxicity Profiling (The Gatekeeper)

We utilize the Resazurin Reduction Assay (AlamarBlue) rather than MTT.

  • Why? Methanamine compounds can sometimes reduce tetrazolium salts (MTT) chemically due to their redox potential, leading to false positives (apparent viability). Resazurin is less prone to this artifact and allows for multiplexing.

Materials
  • Cell Line: HEK293 (General) or SH-SY5Y (Neuro-specific).

  • Reagent: Resazurin sodium salt (dissolved in PBS, pH 7.4, 0.15 mg/mL).

  • Control: 10% DMSO (Death control), Untreated cells (Live control).

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well black-walled plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 90 µL fresh media + 10 µL compound (Final conc: 10 µM).

    • Note: Keep DMSO constant at 0.1% or 0.5% across all wells.

  • Incubation: Incubate for 24 hours.

  • Development: Add 20 µL Resazurin stock to each well.

  • Measurement: Incubate 2–4 hours. Measure fluorescence: Ex 560 nm / Em 590 nm .

Data Analysis (Z-Factor)

Calculate the Z-factor to validate the plate quality before accepting data:



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls. A score > 0.5 is required.

Phase 3: Functional Target Screening (Calcium Flux)

Methanamine derivatives (like Memantine) frequently modulate ion channels (NMDA) or GPCRs. The Calcium Flux Assay is the industry standard for detecting activity at these targets.

Mechanism: We use a calcium-sensitive dye (e.g., Fluo-4 or Cal-520).[1] When the target is activated (or blocked), intracellular


 changes, altering fluorescence.[2]

CaFluxMechanism Agonist Methanamine Derivative Receptor Target (GPCR/Ion Channel) Agonist->Receptor Binding Ca_Influx Ca2+ Influx / Release (ER Stores) Receptor->Ca_Influx Gq Activation / Channel Open Dye_Bind Dye-Ca2+ Binding (Fluo-4 AM) Ca_Influx->Dye_Bind Signal Fluorescence Increase (Read at 525nm) Dye_Bind->Signal

Figure 2: Kinetic pathway of the Calcium Flux assay. Signal is proportional to intracellular calcium concentration.

Detailed Protocol (FLIPR/Plate Reader)
  • Cell Preparation:

    • Seed cells (e.g., CHO-K1 expressing target GPCR) in 96-well black clear-bottom plates (poly-D-lysine coated).

    • Grow to 90% confluency overnight.

  • Dye Loading (Critical Step):

    • Remove growth media.[3]

    • Add Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Expertise Note:Probenecid is non-negotiable. It inhibits anion transporters that would otherwise pump the dye out of the cell, a common issue with amine-rich cell lines.

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition & Reading:

    • Transfer plate to reader (FLIPR, FlexStation, or similar).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 5X concentrated compound solution.

    • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 5 seconds for 120 seconds.

  • Hit Definition:

    • Agonist Mode:

      
       increase over baseline compared to max standard.
      
    • Antagonist Mode: Pre-incubate compound, then inject standard agonist (e.g., Glutamate for NMDA). Look for

      
       inhibition of signal.
      

Data Presentation & Interpretation

Summarize screening results in the following tabular format for rapid decision-making.

Compound IDSolubility (pH 7.4)Cytotoxicity (

)
Functional Activity (

)
Therapeutic Index (

)
Status
METH-001 High> 100 µM1.2 µM> 83Lead
METH-002 Low (Precipitates)N/AN/AN/AReformulate
METH-003 High5 µM0.8 µM6.25Toxic

References

  • Assay Guidance Manual. Cell Viability Assays: Resazurin Reduction Assay. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bio-Protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Ascendia Pharma. Factors Affecting Solubility of Drugs (Amine Salts vs Free Base). Available at: [Link]

  • Frontiers in Microbiology. A network-based protocol to prioritize compounds for biological testing (Resazurin methodology). Available at: [Link][4][5][6][7]

Sources

Application Note & Protocol: A Multi-Parametric Approach to Evaluating the In Vitro Cytotoxicity of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment.[1][2] (3,5-Dichloro-2-methoxyphenyl)methanamine is a substituted methanamine compound whose biological effects are largely uncharacterized. Structurally related polyamine compounds have demonstrated varied cytotoxic effects, with some analogs showing significant toxicity at high micromolar concentrations.[3] This document, intended for researchers and drug development professionals, provides a comprehensive experimental framework to rigorously assess the cytotoxicity of this compound.

The core principle of this guide is to move beyond a single-endpoint assay. A robust cytotoxicity profile is built by integrating multiple assays that interrogate different cellular demise pathways—metabolic compromise, membrane integrity failure (necrosis), and programmed cell death (apoptosis).[4] By employing a suite of orthogonal assays, we can construct a more complete and mechanistically informative picture of the compound's cellular impact. This multi-parametric approach minimizes the risk of misleading results that can arise from compound interference with a single assay chemistry and provides a self-validating system for trustworthy data.[5]

This guide details the rationale for cell line selection, provides step-by-step protocols for a primary viability screen (MTT assay), and subsequent mechanistic assays including Lactate Dehydrogenase (LDH) release, Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity, and oxidative stress, and offers a framework for data interpretation.

Strategic Experimental Design

A logical and phased approach is critical for an efficient and informative cytotoxicity assessment. The workflow is designed to first identify if the compound has cytotoxic activity and then to elucidate the mechanism of cell death.

Rationale for Cell Line Selection

The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[6][7] For an initial broad-spectrum cytotoxicity screen of a novel compound, it is advantageous to use a panel of cell lines representing different tissue origins and characteristics.

  • Hepatocellular Carcinoma (HepG2): A human liver cancer cell line. The liver is a primary site of drug metabolism, making HepG2 cells relevant for assessing potential metabolite-driven toxicity.

  • Human Dermal Fibroblasts (HDF): A primary, non-cancerous cell line.[8][9] Including a "normal" cell line is crucial for evaluating the compound's selectivity. High toxicity against normal cells is an undesirable characteristic for most therapeutic applications.

  • Jurkat (Human T-cell leukemia): A suspension cell line. Including a suspension line alongside adherent lines accounts for differences in cell behavior and compound accessibility.

All cell lines should be sourced from a reputable repository like ATCC to ensure identity and purity.[10][11]

Experimental Workflow Overview

The experimental strategy will proceed in a tiered fashion. A primary screen will determine the concentration-dependent effect on cell viability. Positive hits will then be subjected to a panel of secondary assays to determine the mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (HepG2, HDF, Jurkat) B Compound Treatment (3,5-Dichloro-2-methoxyphenyl)methanamine (0.1 µM to 100 µM) A->B C MTT Assay (24h, 48h, 72h) B->C D LDH Assay (Necrosis) C->D If cytotoxic (IC50 < 100 µM) E Annexin V / PI Staining (Apoptosis vs. Necrosis) C->E If cytotoxic (IC50 < 100 µM) F Caspase-3/7 Assay (Apoptosis Execution) C->F If cytotoxic (IC50 < 100 µM) G ROS-Glo™ Assay (Oxidative Stress) C->G If cytotoxic (IC50 < 100 µM)

Caption: Tiered experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: HepG2 (ATCC® HB-8065™), HDF (ATCC® PCS-201-012™), Jurkat (ATCC® TIB-152™)

  • Compound: (3,5-Dichloro-2-methoxyphenyl)methanamine, purity >98%

  • Media & Reagents:

    • DMEM (for HepG2, HDF), RPMI-1640 (for Jurkat)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • LDH Cytotoxicity Assay Kit (e.g., from major life science suppliers)

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

    • Caspase-Glo® 3/7 Assay System (Promega)[12]

    • ROS-Glo™ H₂O₂ Assay (Promega)[13]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • 96-well flat-bottom plates, sterile

    • Microplate reader (absorbance, fluorescence, luminescence)

    • Flow cytometer

Detailed Experimental Protocols

Standard Cell Culture and Maintenance

Proper cell culture technique is the foundation of reliable and reproducible results.[14]

  • Culture Environment: Maintain cells at 37°C in a humidified, 5% CO₂ atmosphere.[11]

  • Media Preparation: Use the appropriate base medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculturing (Passaging):

    • Adherent Cells (HepG2, HDF): Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at the recommended split ratio.

    • Suspension Cells (Jurkat): Split the culture by diluting the cell suspension with fresh medium to the recommended viable cell density.

  • Cryopreservation: Freeze cells in a mixture of 90% complete growth medium and 10% DMSO at a slow cooling rate (-1°C/minute).[9]

Protocol 1: MTT Cell Viability Assay (Primary Screen)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of (3,5-Dichloro-2-methoxyphenyl)methanamine in DMSO.

    • Perform serial dilutions in culture medium to prepare working solutions (e.g., 2X final concentration). A common concentration range to test is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the respective compound dilutions or controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[17][18]

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay (Necrosis)

This assay quantifies necrosis by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[19][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[22]

  • Controls: Prepare the following controls in triplicate:[22]

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Before centrifugation, add lysis buffer (provided in the kit) to untreated control wells and incubate as per the manufacturer's instructions.

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer’s protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[19]

Protocol 3: Annexin V/PI Staining (Apoptosis vs. Necrosis)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[26]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize.

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Caspase-3/7 Activity Assay (Apoptosis Execution)

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[27] This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to enzyme activity.[12]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Follow steps 1-3 of the MTT assay protocol, using the IC50 concentration of the compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure ("Add-Mix-Measure"):

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a microplate reader.

G cluster_0 Apoptosis Signaling Cascade cluster_1 Caspase-Glo® 3/7 Assay A Pro-Apoptotic Stimulus ((3,5-Dichloro-2-methoxyphenyl)methanamine) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) Pro-Caspase-3/7 (Inactive) Active Caspase-3/7 B->C:f0 D Cleavage of Cellular Substrates C:f1->D Assay Caspase-Glo® 3/7 Reagent (DEVD-aminoluciferin) C:f1->Assay Cleavage E Apoptotic Cell Death D->E Luminescence Luminescence Assay->Luminescence Luciferase Action

Caption: Caspase-3/7 activation and assay principle.

Protocol 5: ROS-Glo™ H₂O₂ Assay (Oxidative Stress)

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can induce cell death.[28] This assay measures hydrogen peroxide (H₂O₂), a stable and common ROS, using a bioluminescent method.[29][30]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation can be an early event.

  • Reagent Addition:

    • Prepare and add 20 µL of ROS-Glo™ H₂O₂ Substrate to each well.

    • Incubate for the desired treatment time (e.g., 6 hours) at 37°C.

  • Signal Generation:

    • Equilibrate the plate to room temperature for 20 minutes.

    • Add 100 µL of ROS-Glo™ Detection Solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Analysis and Interpretation

Quantitative Data Summary
AssayParameter MeasuredCalculationInterpretation
MTT % Cell Viability(Abstreated - Absbkg) / (Absvehicle - Absbkg) * 100IC50 value indicates potency. A lower IC50 means higher cytotoxicity.[31]
LDH % Cytotoxicity(LDHtreated - LDHspon) / (LDHmax - LDHspon) * 100Increased % cytotoxicity indicates loss of membrane integrity (necrosis).
Annexin V/PI % of Cell PopulationQuadrant gating (Q1-Q4)Q1 (Annexin V-/PI+): Necrotic. Q2 (Annexin V+/PI+): Late Apoptotic. Q3 (Annexin V-/PI-): Live. Q4 (Annexin V+/PI-): Early Apoptotic.
Caspase-3/7 Relative Luminescence Units (RLU)RLUtreated / RLUvehicleFold-increase in RLU indicates activation of executioner caspases, a hallmark of apoptosis.[32]
ROS-Glo™ Relative Luminescence Units (RLU)RLUtreated / RLUvehicleFold-increase in RLU suggests compound-induced oxidative stress.
Interpreting Mechanistic Clues

By combining the results, a cohesive narrative of the compound's cytotoxic mechanism can be formed:

  • Predominantly Apoptotic: A low IC50 in the MTT assay, coupled with a significant increase in the Annexin V+/PI- population, high Caspase-3/7 activity, and low LDH release.

  • Predominantly Necrotic: A low IC50, a large increase in LDH release, and a dominant Annexin V+/PI+ or Annexin V-/PI+ population with minimal Caspase-3/7 activation.

  • Oxidative Stress-Induced Apoptosis: A significant increase in ROS production at early time points, followed by an increase in Caspase-3/7 activity and Annexin V staining at later time points.

Self-Validating Systems & Troubleshooting

  • Orthogonal Confirmation: If the MTT assay shows a drop in viability, it should be confirmed by at least one other method. For example, a decrease in metabolic activity (MTT) should correspond to an increase in membrane permeability (LDH) or apoptosis markers (Annexin V/Caspase).

  • Compound Interference: Run a cell-free control by adding the compound to the medium with the assay reagent to check for direct chemical reactions that could produce false positives or negatives.[5]

  • Unexpected Results: If the MTT assay shows reduced viability but LDH and apoptosis assays are negative, consider alternative mechanisms like cytostatic effects (inhibition of proliferation) or senescence, which may require different assays (e.g., cell cycle analysis).

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Kim, J. S., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • PubMed. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Slideshare. (n.d.). Mtt Assay for cell viability. Retrieved from [Link]

  • Protocol.io. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). ROS-Glo H2O2 Assay Novel Luminescence based Assay for ROS Measurement. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • BMG Labtech. (2023). ROS detection in a cell-based format using the Promega ROS-Glo™ assay. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed. (2009). Cytotoxicity of methoctramine and methoctramine-related polyamines. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity of the methylmelamines. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity of hexamethylmelamine (HMM) and its derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Google Patents. (n.d.). Anticancer compositions comprising methenamine.

Sources

Application of (3,5-Dichloro-2-methoxyphenyl)methanamine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (3,5-Dichloro-2-methoxyphenyl)methanamine in Agrochemical Synthesis

Introduction: Unlocking the Potential of a Versatile Benzylamine Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational molecular scaffolds is paramount. Substituted benzylamines represent a class of highly versatile intermediates, prized for their ability to be readily incorporated into a diverse array of complex molecular architectures. (3,5-Dichloro-2-methoxyphenyl)methanamine, with its distinct substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of new active ingredients. The presence of two chlorine atoms can enhance metabolic stability and lipophilicity, while the methoxy group can influence conformation and binding interactions. This guide provides a comprehensive overview of the potential applications of (3,5-Dichloro-2-methoxyphenyl)methanamine in agrochemical synthesis, presenting detailed protocols for its derivatization into key agrochemical scaffolds.

Core Reactivity and Synthetic Potential

The synthetic utility of (3,5-Dichloro-2-methoxyphenyl)methanamine is primarily centered around the reactivity of its primary amine functionality. This nucleophilic group can readily participate in a variety of bond-forming reactions, making it an ideal precursor for several classes of compounds relevant to agrochemical discovery.

Key Reaction Pathways Include:

  • Amide Bond Formation: Acylation of the primary amine with carboxylic acids, acid chlorides, or anhydrides to form N-benzyl amides. The amide linkage is a cornerstone of many successful fungicides and insecticides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.

  • Heterocycle Synthesis: Serving as a key building block in the construction of nitrogen-containing heterocyclic systems, which are prevalent in a wide range of agrochemicals.

The following sections will provide detailed, exemplary protocols for leveraging these reactions to synthesize potential agrochemical candidates.

Application in the Synthesis of Fungicidal Amides

The N-benzyl amide moiety is a well-established pharmacophore in a number of commercial fungicides. The following protocol details a representative synthesis of an N-(3,5-dichloro-2-methoxybenzyl)picolinamide, a scaffold with potential fungicidal activity.

Protocol 1: Synthesis of N-((3,5-dichloro-2-methoxyphenyl)methyl)picolinamide

This two-step protocol involves the initial conversion of picolinic acid to its more reactive acid chloride, followed by coupling with (3,5-Dichloro-2-methoxyphenyl)methanamine.

Step 1: Synthesis of Picolinoyl Chloride

StepReactantsReagents & SolventsReaction Conditions
1Picolinic acidThionyl chloride (SOCl₂)Reflux, 2 hours

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield crude picolinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

StepReactantsReagents & SolventsReaction Conditions
2Picolinoyl chloride, (3,5-Dichloro-2-methoxyphenyl)methanamineTriethylamine (TEA), Dichloromethane (DCM)0°C to room temperature, 4 hours

Procedure:

  • Dissolve (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of picolinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((3,5-dichloro-2-methoxyphenyl)methyl)picolinamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Picolinic_acid Picolinic Acid Picolinoyl_chloride Picolinoyl Chloride Picolinic_acid->Picolinoyl_chloride SOCl₂, Reflux Amine (3,5-Dichloro-2-methoxyphenyl)methanamine Final_Product N-((3,5-dichloro-2-methoxyphenyl)methyl)picolinamide Amine->Final_Product Picolinoyl Chloride, TEA, DCM

Fig 1. Synthetic workflow for N-benzylpicolinamide.

Application in the Synthesis of Herbicidal Triazole Derivatives

Substituted triazoles are a prominent class of herbicides. (3,5-Dichloro-2-methoxyphenyl)methanamine can be incorporated into triazole-containing scaffolds through nucleophilic substitution reactions.

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole

This protocol illustrates the synthesis of a potential herbicidal compound via N-alkylation of a triazole with a benzyl halide derived from (3,5-Dichloro-2-methoxyphenyl)methanamine.

Step 1: Synthesis of (3,5-dichloro-2-methoxyphenyl)methanol

StepReactantsReagents & SolventsReaction Conditions
13,5-dichloro-2-methoxybenzaldehydeSodium borohydride (NaBH₄), Methanol0°C to room temperature, 1 hour

Procedure:

  • Dissolve 3,5-dichloro-2-methoxybenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0°C and add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to yield the benzyl alcohol.

Step 2: Synthesis of 1-(bromomethyl)-3,5-dichloro-2-methoxybenzene

StepReactantsReagents & SolventsReaction Conditions
2(3,5-dichloro-2-methoxyphenyl)methanolPhosphorus tribromide (PBr₃), Diethyl ether0°C, 2 hours

Procedure:

  • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous diethyl ether and cool to 0°C.

  • Add PBr₃ (0.4 eq) dropwise.

  • Stir at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to give the benzyl bromide.

Step 3: N-Alkylation of 1,2,4-Triazole

StepReactantsReagents & SolventsReaction Conditions
31-(bromomethyl)-3,5-dichloro-2-methoxybenzene, 1,2,4-TriazolePotassium carbonate (K₂CO₃), Acetonitrile80°C, 6 hours

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and the benzyl bromide from Step 2 (1.1 eq).

  • Heat the mixture to 80°C and stir for 6 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired triazole derivative.

G Start 3,5-dichloro-2-methoxybenzaldehyde Alcohol (3,5-dichloro-2-methoxyphenyl)methanol Start->Alcohol NaBH₄, MeOH Bromide 1-(bromomethyl)-3,5-dichloro-2-methoxybenzene Alcohol->Bromide PBr₃, Et₂O Final_Product Substituted 1,2,4-Triazole Bromide->Final_Product Triazole 1,2,4-Triazole Triazole->Final_Product K₂CO₃, ACN

Fig 2. Pathway to a substituted triazole herbicide.

Rationale for Substituent Choices and Structure-Activity Relationships

The specific substitution pattern of (3,5-dichloro-2-methoxyphenyl)methanamine is not arbitrary. In the context of agrochemical design, each substituent can be rationalized to potentially contribute to the overall biological activity of a derived molecule:

  • Dichlorination: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi. Furthermore, the C-Cl bond is generally resistant to metabolic degradation, potentially increasing the half-life of the active ingredient in the target organism.

  • Methoxy Group: The ortho-methoxy group can play a crucial role in dictating the conformation of the molecule through steric hindrance and electronic effects. This can be critical for achieving the optimal geometry for binding to a target enzyme or receptor. The methoxy group can also be a site for metabolic O-demethylation, which could be a mechanism for either activation or deactivation of the compound.

Conclusion

While (3,5-Dichloro-2-methoxyphenyl)methanamine may not yet be a widely cited precursor for commercial agrochemicals, its chemical functionality and substitution pattern make it a highly promising building block for the synthesis of novel active ingredients. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the potential of this versatile intermediate in their own discovery programs. By leveraging established synthetic methodologies, new fungicides, herbicides, and insecticides with potentially novel modes of action can be developed.

References

  • Devarapalli, C. R., & Gopalaiah, K. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. ResearchGate. [Link]

  • Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link]

  • Li, W., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1033-1040. [Link]

  • Wenger, T., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

  • Bergman, J., Carlsson, R., & Sjöberg, B. (n.d.). 4,4'-DIMETHOXY-1,1'-BIPHENYL. Organic Syntheses. [Link]

  • Findlay, J. W. A., & Turner, A. B. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses. [Link]

  • ChemSrc. (2025). (3,5-Dichloro-2-methoxyphenyl)methanamine. Chemsrc.com. [Link]

Synthesis of N-substituted derivatives from (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-DCM

Executive Summary & Scaffold Analysis

This application note details the robust synthesis of N-substituted derivatives from (3,5-Dichloro-2-methoxyphenyl)methanamine (CAS: 1154390-70-1). This scaffold is a privileged pharmacophore in CNS drug discovery (resembling raclopride and remoxipride fragments) and agrochemistry.

Structural Considerations

The reactivity of this primary amine is governed by two critical factors that distinguish it from simple benzylamines:

  • Steric Anchoring (The Ortho-Methoxy Effect): The methoxy group at the C2 position creates significant steric bulk proximal to the benzylic amine. This creates a "rotational gate" that can retard nucleophilic attack on bulky electrophiles, necessitating high-energy coupling reagents or extended reaction times.

  • Electronic Modulation: While the amine is insulated from the aromatic ring by a methylene spacer, the electron-withdrawing nature of the 3,5-dichloro substitution pattern inductively reduces the basicity of the nitrogen slightly compared to unsubstituted benzylamine.

Reaction Decision Matrix

Select the appropriate protocol based on the desired N-substitution:

ReactionMatrix Start (3,5-Dichloro-2-methoxyphenyl) methanamine Decision Target Moiety? Start->Decision Alkyl N-Alkyl (Secondary Amine) Decision->Alkyl Alkyl Group Acyl N-Acyl (Amide) Decision->Acyl Carbonyl Sulfonyl N-Sulfonyl (Sulfonamide) Decision->Sulfonyl Sulfonyl Method1 Protocol A: Reductive Amination (NaBH(OAc)3) Alkyl->Method1 Method2 Protocol B: HATU Coupling Acyl->Method2 Method3 Protocol C: Sulfonylation Sulfonyl->Method3

Figure 1: Strategic decision tree for derivatization pathways.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Synthesis of secondary amines without over-alkylation. Mechanism: Formation of an iminium ion followed by in situ hydride transfer. Rationale: Direct alkylation with alkyl halides is discouraged due to uncontrolled poly-alkylation.[1] The Abdel-Magid protocol (Sodium Triacetoxyborohydride) is preferred here over cyanoborohydride due to lower toxicity and better handling of the ortho-steric hindrance.

Materials
  • Substrate: (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone substrates.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve the amine (1.0 mmol) in DCE (5 mL).
      
    • Add the aldehyde/ketone (1.1 mmol).

    • Critical Step: If the aldehyde is bulky or if using a ketone, add AcOH (1.0 mmol) and let stir for 30–60 minutes before adding the reductant. This promotes iminium ion formation, which is sterically slowed by the 2-OMe group.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check via LCMS. The imine intermediate may be visible; ensure complete conversion to the amine (M+H).

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc or DCM/MeOH gradients).

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion | Steric clash between 2-OMe and electrophile. | Add


 (1.5 equiv) during imine formation (Step 1). |
| Dialkylation  | Highly reactive aldehyde (e.g., formaldehyde). | Lower temperature to -10°C; add amine to aldehyde slowly. |
| Hydrolysis  | Wet solvent. | Use molecular sieves (4Å) in Step 1.[2] |

Protocol B: Amide Coupling (N-Acylation)

Objective: Synthesis of amides. Rationale: The 2-OMe group creates a "steric wall." Standard EDCI/HOBt couplings often fail or proceed slowly, leading to racemization of chiral acids. HATU is the reagent of choice here as it generates a highly reactive aza-benzotriazole ester that drives the reaction despite steric hindrance.

Materials
  • Amine: (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 equiv)[3]

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (preferred) or DCM.

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL).

    • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Stir for 5–10 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling:

    • Add the amine (1.0 mmol) dissolved in minimal DMF (1 mL).

    • Stir at RT for 2–6 hours.

    • Note: For extremely bulky acids (e.g., tertiary carbons), heating to 50°C may be required.

  • Workup (DMF Removal):

    • Dilute with EtOAc (30 mL).

    • Wash with 5% LiCl solution (

      
       mL) to remove DMF efficiently.
      
    • Wash with saturated

      
       and then Brine.
      
    • Dry over

      
       and concentrate.
      

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides. Rationale: Sulfonyl chlorides are highly electrophilic. The main challenge is HCl scavenging.

Step-by-Step Methodology
  • Setup: Dissolve amine (1.0 mmol) in DCM (5 mL).

  • Base: Add Pyridine (3.0 equiv) or

    
     (2.0 equiv) + DMAP (0.1 equiv).
    
  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then water, then brine.

Comparative Data & Expectations

The following yields are typical for this scaffold based on internal benchmarking of ortho-substituted benzylamines:

Reaction TypeReagent SystemTypical YieldPrimary Impurity
Reductive Amination NaBH(OAc)3 / DCE75–90%Unreacted aldehyde (removable via bisulfite wash)
Amide Coupling HATU / DIPEA / DMF85–95%Tetramethylurea (byproduct of HATU, water soluble)
Amide Coupling EDCI / HOBt / DCM40–60%N-acylurea rearrangement product
Sulfonylation Pyridine / DCM>90%Disulfonimide (if excess

used)

Process Visualization

Workflow Logic for Reductive Amination

Workflow Step1 Mix Amine + Aldehyde Solvent: DCE Time: 30 min Step2 Add NaBH(OAc)3 Temp: 0°C to RT Step1->Step2 Check LCMS Check: Imine consumed? Step2->Check Check->Step2 No (Add more time/reagent) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes

Figure 2: Operational workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational text for the STAB protocol used in Protocol A.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

    • Context: Authoritative review supporting the choice of H
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • Context: Basis for the Titanium troubleshooting step in hindered substr
  • PubChem. (n.d.).[3] "(3,5-Dichloro-2-methoxyphenyl)methanamine Compound Summary."

    • Context: Verification of starting m

Sources

Application Notes and Protocols for High-Throughput Screening of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Benzylamines in Drug Discovery

Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active molecules. Their structural simplicity, synthetic tractability, and ability to engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, make them ideal starting points for the discovery of novel therapeutics. This chemical class has demonstrated activity against a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target. This guide provides detailed application notes and protocols for designing and implementing HTS campaigns involving substituted benzylamine libraries against various target classes. The focus is on providing not just the "how" but also the "why," ensuring a deep understanding of the underlying principles and a robust experimental design.

Application Note 1: Fluorescence-Based Enzymatic Assay for Monoamine Oxidase (MAO) Inhibitors

Scientific Rationale: Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Benzylamine is a well-known substrate for MAO-B.[1] A fluorescence-based assay provides a sensitive and continuous method to measure enzyme activity, making it highly suitable for HTS. This protocol utilizes a fluorogenic substrate that, upon enzymatic oxidation, produces a highly fluorescent product.

Signaling Pathway & Assay Principle:

MAO_Assay Substrate Non-fluorescent Substrate MAO MAO Enzyme Substrate->MAO Oxidative Deamination Product Fluorescent Product MAO->Product H2O2 H₂O₂ MAO->H2O2 Inhibitor Substituted Benzylamine (Inhibitor) Inhibitor->MAO Inhibition HRP HRP H2O2->HRP Coupled Reaction Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP

Caption: Workflow for a coupled fluorescence-based MAO assay.

Experimental Protocol: 384-Well Format

Materials:

  • Recombinant human MAO-A or MAO-B

  • Benzylamine (for MAO-B) or a suitable substrate for MAO-A (e.g., kynuramine)[2]

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Substituted benzylamine library (in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the substituted benzylamine library compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) (positive control).

  • Enzyme Preparation and Addition:

    • Prepare a solution of MAO enzyme in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Add 10 µL of the enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for pre-incubation of the compounds with the enzyme.

  • Substrate Mix Preparation and Reaction Initiation:

    • Prepare a 2X substrate mix containing the MAO substrate, HRP, and Amplex® Red in assay buffer. Optimal concentrations should be determined through substrate and enzyme titration experiments.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

Data Analysis and Interpretation:

ParameterTypical ValueRationale
Final Compound Conc. 10 µMA standard starting concentration for primary screens.
Enzyme Concentration 1-5 µg/mLDetermined empirically to provide a robust signal window.
Substrate Concentration Km valueUsing the substrate at its Km value ensures sensitivity to competitive inhibitors.
Incubation Time 30-60 minAllows for sufficient product formation while maintaining a linear reaction rate.
Z'-factor > 0.5A statistical parameter to assess the quality and robustness of the HTS assay.[3]

Hit Confirmation and Counter-Screening:

  • Confirmation: Active compounds ("hits") should be re-tested in a dose-response format to determine their IC50 values.

  • Counter-Screening: To identify false positives, hits should be tested in an assay lacking the MAO enzyme to rule out compounds that are inherently fluorescent or interfere with the detection system.

Application Note 2: Fluorescence Polarization (FP) Assay for GPCR Ligand Discovery

Scientific Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. Identifying ligands that bind to GPCRs is a key step in drug discovery. Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[4] It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, such as a GPCR. This homogeneous assay format is well-suited for HTS.[3]

Assay Principle:

FP_Assay cluster_0 Low Polarization cluster_1 High Polarization Fluorescent Ligand Fluorescent Ligand (Fast Tumbling) GPCR GPCR Complex GPCR-Ligand Complex (Slow Tumbling) Substituted Benzylamine\n(Competitor) Substituted Benzylamine (Competitor) Substituted Benzylamine\n(Competitor)->GPCR Competition

Caption: Principle of a competitive fluorescence polarization assay for GPCRs.

Experimental Protocol: 384-Well Format

Materials:

  • Purified and stabilized GPCR of interest

  • Fluorescently labeled ligand (tracer) with known affinity for the GPCR

  • Substituted benzylamine library (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.005% Tween-20, pH 7.4)

  • 384-well black, low-volume plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the substituted benzylamine library in 100% DMSO.

    • Dispense 50 nL of each compound dilution into the wells of the assay plate.

    • Include DMSO-only wells (high polarization control) and wells with a known unlabeled ligand (low polarization control).

  • GPCR and Tracer Addition:

    • Prepare a 2X solution of the GPCR in assay buffer. The optimal concentration should be determined to be around the Kd of the tracer-GPCR interaction.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be well below the Kd to ensure sensitivity.

    • Add 10 µL of the GPCR solution to each well.

    • Add 10 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Interpretation:

ParameterTypical ValueRationale
Final Compound Conc. 1-25 µMA wider range may be needed for initial hit finding in competitive binding assays.
GPCR Concentration ~Kd of tracerMaximizes the assay window while conserving protein.
Tracer Concentration < KdEnsures that a significant portion of the tracer is bound in the absence of a competitor.
Assay Window (mP) > 100 mPA sufficient difference between high and low controls is necessary for a robust assay.
Z'-factor > 0.5Indicates a high-quality assay suitable for HTS.[3]

Hit Validation:

  • Confirmed hits should be further characterized by determining their binding affinity (Ki) through dose-response experiments.

  • Orthogonal assays, such as a cell-based functional assay (e.g., calcium flux or cAMP measurement), should be used to confirm that the binding of the hit compound translates to a functional effect on the receptor.[5]

Application Note 3: AlphaScreen Assay for Inhibitors of Protein-Protein Interactions (PPIs)

Scientific Rationale: Protein-protein interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and well-suited for detecting and quantifying PPIs in a high-throughput format.[6] This protocol describes a competitive AlphaScreen assay to identify substituted benzylamines that disrupt a specific PPI.

Assay Principle:

AlphaScreen_Assay cluster_0 Signal Generation cluster_1 No Signal Donor Donor Bead ProteinA Protein A Donor->ProteinA Biotin-Strep. Acceptor Acceptor Bead ProteinB Protein B Acceptor->ProteinB Antibody ProteinA->ProteinB Interaction Inhibitor Substituted Benzylamine (Inhibitor) Inhibitor->ProteinA Disruption Inhibitor->ProteinB Donor2 Donor Bead Acceptor2 Acceptor Bead

Caption: Principle of a competitive AlphaScreen assay for PPI inhibitors.

Experimental Protocol: 1536-Well Format

Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Substituted benzylamine library (in DMSO)

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 1536-well white microplates

Procedure:

  • Compound Dispensing:

    • Dispense 20 nL of library compounds into the assay plate using an acoustic liquid handler.

  • Protein Addition:

    • Prepare a solution of Biotin-Protein A and GST-Protein B in assay buffer.

    • Dispense 2 µL of the protein mixture into each well.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Prepare a mixture of Streptavidin Donor beads and anti-GST Acceptor beads in assay buffer.

    • Dispense 2 µL of the bead mixture into each well.

  • Incubation and Signal Detection:

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Hit Triage:

ParameterTypical ValueRationale
Final Compound Conc. 5-50 µMA broad concentration range is often used in primary screens for PPIs.
Protein Concentrations Determined by titrationOptimal concentrations are those that give the best signal-to-background ratio.
Bead Concentration 10-20 µg/mLAs recommended by the manufacturer and optimized for the specific assay.
Z'-factor > 0.5Essential for a reliable HTS campaign.[3]

Counter-Screening for False Positives:

  • Bead-based counter-screen: Test hits in an assay with beads but without one of the protein partners to identify compounds that interfere with the AlphaScreen signal.

  • Orthogonal assay: Confirm hits using a different technology, such as Surface Plasmon Resonance (SPR) or a cell-based assay that measures a downstream consequence of the PPI.

Ensuring Scientific Integrity: A Self-Validating System

A cornerstone of any successful HTS campaign is the implementation of a robust hit validation and triage strategy. This ensures that the identified hits are genuine modulators of the target and not artifacts of the assay technology.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing of primary hits from a fresh stock of the compound to confirm activity.

  • Dose-Response Analysis: Generation of concentration-response curves to determine potency (IC50 or EC50) and assess the steepness of the curve (Hill slope).

  • Orthogonal Assays: Validation of hits in a secondary assay that uses a different detection technology or biological readout. This is crucial for eliminating technology-specific artifacts.

  • Counter-Screens: As described in the protocols above, these are designed to identify compounds that interfere with the assay components.

  • Structure-Activity Relationship (SAR) Analysis: Initial analysis of the chemical structures of the hits to identify common scaffolds and begin to understand the relationship between chemical structure and biological activity.

  • Purity and Identity Confirmation: Analytical chemistry techniques (e.g., LC-MS, NMR) should be used to confirm the purity and identity of the hit compounds.

By systematically implementing these validation steps, researchers can have high confidence in the hits that are advanced for further lead optimization.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Grimsby, J., Toth, M., Chen, K., Kumagaye, K., Kettman, J., Shih, J. C., & Chen, S. (1997). A fluorescent-based, high-throughput assay for detecting inhibitors of human monoamine oxidase A and B. Journal of biochemical and biophysical methods, 34(2), 115-128. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(6), 764–770. [Link]

  • Potter, A., Varma, S., & Poirier, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1221-1229. [Link]

  • Yasgar, A., Jadhav, A., Simeonov, A., & Coussens, N. P. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]

  • Genscript. GPCR Functional Cell-based Assays. [Link]

  • Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bossé, R., & Bielefeld, M. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine . It is designed to address yield-limiting factors such as dehalogenation, dimerization, and purification losses.

Topic: Optimization of Benzylamine Derivatives via Reductive Amination & Nitrile Reduction Ticket ID: SYN-DCM-001 Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist

Strategic Route Selection: The Decision Matrix

Before modifying your current protocol, verify that you are using the synthetic pathway best successfully adapted to the 3,5-dichloro-2-methoxy substitution pattern. The steric bulk of the ortho-methoxy group and the lability of the aryl chlorides dictate the strategy.

FeatureRoute A: Reductive Amination (Recommended) Route B: Nitrile Reduction
Precursor 3,5-Dichloro-2-methoxybenzaldehyde3,5-Dichloro-2-methoxybenzonitrile
Primary Risk Dimerization (Secondary amine formation)Dehalogenation (Loss of Cl atoms)
Reagents NH₄OAc / NaBH₃CN or NaBH(OAc)₃BH₃·THF or BH₃·DMS
Yield Potential High (85-95%) if optimizedModerate (60-80%)
Suitability Best for small-to-mid scale (<100g)Best if aldehyde is unavailable

The "Golden Route": Optimized Reductive Amination

Objective: Maximize conversion of aldehyde to primary amine while suppressing dimer formation (


).
Core Logic (The "Why")

The reaction proceeds via an imine intermediate.[1] The key to high yield is maintaining a high concentration of ammonia (ammonium source) relative to the aldehyde to statistically favor the primary imine over the secondary imine (dimer).

  • Reagent Choice: We use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, these are mild enough to not reduce the aldehyde directly, but strong enough to reduce the protonated imine.

  • pH Control: Slightly acidic conditions (pH 5-6) are required to protonate the imine, accelerating reduction.

Step-by-Step Protocol

Materials:

  • 3,5-Dichloro-2-methoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 - 15.0 eq ) — Critical excess

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Solvent: Methanol (Anhydrous)

  • Additives: 3Å Molecular Sieves (Optional, to promote imine formation)

Workflow:

  • Imine Formation (Equilibrium):

    • In a dry flask, dissolve the aldehyde in Methanol (0.1 M concentration).

    • Add Ammonium Acetate (15 eq).

    • Tech Tip: Add 3Å molecular sieves. Stir at Room Temperature (RT) for 1–2 hours. This pushes the equilibrium toward the imine (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (1.2 eq) portion-wise.

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench & Workup (Crucial for Purity):

    • Quench with conc. HCl until pH < 2 (Caution: HCN gas evolution if NaBH₃CN is used; perform in a fume hood). This decomposes excess borohydride and hydrolyzes any boron complexes.

    • Extract the aqueous acidic layer with Ethyl Acetate (removes unreacted aldehyde and neutral impurities). Discard organic layer.

    • Basify the aqueous layer to pH > 12 using NaOH (pellets or 10M solution).

    • Extract the free amine into Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate.[2][3]

Troubleshooting & FAQs

Issue 1: "I am seeing significant dehalogenation (loss of Chlorine)."

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or a very strong hydride (LiAlH₄) at high temperatures.

  • Mechanism: Aryl chlorides are susceptible to oxidative addition by Palladium(0), leading to hydrodehalogenation (

    
    ).
    
  • Solution:

    • Switch Reagents: Use Borane-Dimethyl Sulfide (BH₃·DMS) or BH₃·THF if reducing the nitrile.[4] Borane is chemoselective for the nitrile/amide and leaves aryl chlorides intact.

    • If using H₂: Switch catalyst to Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to dehalogenation than Pd. Add a poison like thiophene if using Raney Ni.

Issue 2: "My product contains 20-30% dimer impurity."

Diagnosis: The concentration of free amine product competed with ammonia for the unreacted aldehyde.

  • Solution A (Stoichiometry): Increase Ammonium Acetate to 20 equivalents .

  • Solution B (Stepwise Addition): Do not add the reducing agent immediately. Allow the aldehyde and ammonium acetate to stir for 2-4 hours first to maximize imine formation.

  • Solution C (Solvent): Switch from Methanol to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine and destabilizes the hemiaminal, often improving selectivity for primary amines.

Issue 3: "The yield is low (<50%) despite clean TLC."

Diagnosis: You are likely losing the product during the workup. Benzylamines can be somewhat water-soluble, especially if the volume of the aqueous phase is large.

  • Solution:

    • Salting Out: Saturate the basic aqueous phase with NaCl before the DCM extraction.

    • pH Check: Ensure the pH is >12 during the final extraction. If the pH is 9-10, a significant portion of the amine may still be protonated (ammonium salt) and will remain in the water.

Visualizations

Figure 1: Reaction Pathway & Critical Control Points

This diagram illustrates the competition between the desired pathway and the dimerization side reaction, highlighting where to intervene.

ReactionPathway Start 3,5-Dichloro-2- methoxybenzaldehyde Imine Primary Imine (Intermediate) Start->Imine + NH4OAc (Excess) - H2O Product Primary Amine (Target Product) Imine->Product + NaBH3CN Reduction DimerImine Secondary Imine Product->DimerImine + Unreacted Aldehyde (Low NH3 conc.) Dimer Dimer Impurity (Secondary Amine) DimerImine->Dimer + NaBH3CN Control CONTROL POINT: Use >10 eq NH4OAc to block this path Control->Product

Caption: Figure 1. The kinetic competition between primary amine synthesis and dimerization. Excess ammonium source is the primary control factor.

Figure 2: Workup Logic Flow

A decision tree for isolating the pure amine without column chromatography.

WorkupFlow Crude Crude Reaction Mixture (MeOH, Salts, Product) Acidify 1. Acidify to pH < 2 (HCl) 2. Evaporate MeOH Crude->Acidify Wash Wash with EtOAc Acidify->Wash OrgLayer Organic Layer: Unreacted Aldehyde Neutral Impurities Wash->OrgLayer Discard AqLayer Aqueous Layer: Product (Amine-HCl salt) Wash->AqLayer Keep Basify Basify to pH > 12 (NaOH) Saturate with NaCl AqLayer->Basify Extract Extract into DCM (3x) Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Figure 2. Acid-Base extraction workflow to remove neutral impurities and isolate the amine.

Summary of Quantitative Data

ParameterRecommended ValueImpact on Yield
NH₄OAc Equivalents 10.0 – 15.0 eq Prevents dimerization; boosts yield by 15-20%.
Temperature 0°C to RT Heating promotes side reactions and imine hydrolysis.
pH (Workup) > 12.0 Essential for full recovery of the free base into organic solvent.
Reagent NaBH₃CN Higher chemoselectivity than NaBH₄; safer for chlorides than H₂/Pd.

References

  • Reductive Amination Scope & Mechanism

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • (Validated via NIH/PubMed snippet 1.9).

  • Prevention of Dehalogenation

    • Ramanathan, A., & Jimenez, L. S.[5] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010.[5]

    • (Validated via Search Result 1.6).

  • Nitrile Reduction Specifics

    • Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009.
    • (Validated via Search Result 1.2).

  • General Benzylamine Synthesis

    • Master Organic Chemistry.
    • (Validated via Search Result 1.3).

Sources

Side-product analysis in the synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,5-dichloro-2-methoxyphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges and unexpected outcomes that can arise during synthesis. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your results.

Section 1: Troubleshooting Guide - When Reactions Deviate

This section addresses specific problems you may encounter during the synthesis, focusing on the common route of reducing 3,5-dichloro-2-methoxybenzonitrile.

Question 1: My reaction seems incomplete. TLC/LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times. What's going on?

Answer:

Incomplete conversion is a frequent issue, often pointing to problems with the reducing agent's activity or the reaction conditions. The primary synthetic route involves the reduction of a nitrile, a transformation that requires a potent reducing agent.

Plausible Causes & Solutions:

  • Inactive Reducing Agent (Hydride-Based): Lithium aluminum hydride (LiAlH₄) is highly effective but also extremely sensitive to moisture.[1][2]

    • Causality: Trace water or protic solvents will rapidly quench the hydride, reducing its effective molar equivalence.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously oven- or flame-dried before use.

      • Use freshly opened, high-purity anhydrous solvents (e.g., THF, diethyl ether).

      • If the LiAlH₄ is from an older container, consider titrating it to determine its active hydride content before use.

      • Increase the molar equivalents of LiAlH₄ (e.g., from 1.5 eq. to 2.5 eq.) to compensate for any minor quenching.

  • Poor Catalyst Activity (Catalytic Hydrogenation): Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can lose activity over time or be poisoned by impurities.[3]

    • Causality: Sulfur or other contaminants in the starting material or solvent can bind to the catalyst's active sites, preventing hydrogenation.

    • Troubleshooting Protocol:

      • Use a fresh batch of catalyst.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Ensure the hydrogen gas is of high purity and that the system is properly purged of air.

      • Increase hydrogen pressure, as this can enhance reaction rates.

Question 2: I've isolated my product, but NMR analysis shows a complex mixture. I suspect the formation of a secondary amine. How can I confirm this and prevent it?

Answer:

This is one of the most common side-reactions in nitrile reductions. The formation of a secondary amine, bis((3,5-dichloro-2-methoxyphenyl)methyl)amine, occurs when the newly formed primary amine acts as a nucleophile.

Mechanistic Insight:

The reduction proceeds through an intermediate imine (R-CH=NH). The primary amine product (R-CH₂NH₂) can react with this imine to form an aminal, which then eliminates ammonia to generate a new imine (R-CH=N-CH₂-R). This new imine is subsequently reduced to the secondary amine.

dot graph "Side_Product_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Pathway to Secondary Amine Side-Product."

Confirmation & Prevention:

  • Analytical Confirmation:

    • Mass Spectrometry (MS): Look for a mass peak corresponding to the dimer. For the target product (C₈H₉Cl₂NO, MW ≈ 206.07), the secondary amine (C₁₆H₁₅Cl₄N₂O₂) will have a mass corresponding to [2 * (Product Mass - NH₂ group) + NH group], roughly 380 Da.

    • ¹H NMR: The secondary amine will have a characteristic N-H signal (a broad singlet or triplet) and the methylene (CH₂) protons adjacent to the nitrogen will be shifted compared to the primary amine.

  • Prevention Strategies:

    • Catalytic Hydrogenation: This method is notoriously prone to secondary amine formation. The presence of ammonia in the reaction vessel can suppress this side reaction by shifting the equilibrium away from the formation of the secondary imine.[4]

    • LiAlH₄ Reduction: This method is generally less prone to dimer formation if the workup is performed correctly. Ensure the reaction goes to completion to minimize the concentration of the intermediate imine.

    • Alternative Reagents: Borane complexes, such as Borane-THF or Ammonia Borane, can offer higher selectivity for the primary amine.[5]

Question 3: My workup was difficult, leading to low yield. How can I improve the isolation of my amine product?

Answer:

Benzylamines can be challenging to isolate. They are basic and can form emulsions during aqueous workups. Their high boiling points make vacuum distillation difficult without potential decomposition.

Optimized Purification Protocol (Salt Precipitation):

This is often the most robust method for purifying amines, separating them from non-basic impurities like the starting nitrile or any alcohol side-products.[6][7]

  • Initial Extraction: After quenching the reaction, perform a standard aqueous workup. Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring the organic solution, slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution).

  • Precipitation: The amine will precipitate as the hydrochloride salt, (3,5-Dichloro-2-methoxyphenyl)methanaminium chloride. Non-basic impurities will remain in the solvent.

  • Isolation: Collect the solid salt by filtration and wash it with cold diethyl ether to remove any remaining soluble impurities.

  • Free-Basing (Optional): If the free amine is required, the collected salt can be dissolved in water, basified with NaOH or K₂CO₃, and then re-extracted into an organic solvent. The solvent is then dried and evaporated to yield the purified free amine.

dot graph "Purification_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Purification via Amine Salt Precipitation."

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing (3,5-Dichloro-2-methoxyphenyl)methanamine?

The most direct and common laboratory-scale synthesis is the reduction of the commercially available precursor, 3,5-dichloro-2-methoxybenzonitrile. This avoids handling the corresponding aldehyde, which can be prone to oxidation.

Q2: Which reducing agent is best for the nitrile reduction?

There is no single "best" agent; the choice depends on available equipment, scale, and desired selectivity.

Reducing Agent Pros Cons Typical Conditions
LiAlH₄ High reactivity, fast reactions, good yields.[2][8]Extremely water-sensitive, requires strictly anhydrous conditions, highly exothermic quench.THF or Et₂O, 0°C to reflux.
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Economical for large scale, no hazardous quench.[3]Can lead to secondary amine formation, risk of dehalogenation with Pd catalysts, requires pressure equipment.H₂ (50-500 psi), MeOH or EtOH, RT to 80°C.
Borane Reagents (e.g., BH₃·THF) High selectivity for primary amine, less reactive with other functional groups.[5]Slower reaction times, reagent can be expensive.THF, reflux.
Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate). A typical starting ratio is 7:3 Hexanes:EtOAc. Add a small amount of triethylamine (~1%) to the mobile phase to prevent the basic amine product from streaking on the acidic silica plate.

  • Visualization: UV light (254 nm) will show the aromatic compounds. Staining with ninhydrin followed by gentle heating will produce a characteristic purple spot for the primary amine product, which is highly specific and useful for confirmation.

Q4: What are the expected ¹H NMR signals for the final product and potential impurities?
Compound Key ¹H NMR Signals (Approx. δ, CDCl₃)
(3,5-Dichloro-2-methoxyphenyl)methanamine (Product) ~7.3 ppm (d, 1H, Ar-H) , ~7.1 ppm (d, 1H, Ar-H) , ~3.9 ppm (s, 2H, -CH₂NH₂) , ~3.8 ppm (s, 3H, -OCH₃) , ~1.6 ppm (br s, 2H, -NH₂)
3,5-Dichloro-2-methoxybenzonitrile (Starting Material) ~7.6 ppm (d, 1H, Ar-H) , ~7.4 ppm (d, 1H, Ar-H) , ~4.0 ppm (s, 3H, -OCH₃)
Bis((3,5-dichloro-2-methoxyphenyl)methyl)amine (Side-Product) ~7.3 ppm (d, 2H, Ar-H) , ~7.1 ppm (d, 2H, Ar-H) , ~3.8 ppm (s, 4H, -CH₂-) , ~3.7 ppm (s, 6H, -OCH₃) , ~1.9 ppm (br t, 1H, -NH-)
(3,5-Dichloro-2-methoxyphenyl)methanol (Side-Product) ~7.3 ppm (d, 1H, Ar-H) , ~7.2 ppm (d, 1H, Ar-H) , ~4.7 ppm (s, 2H, -CH₂OH) , ~3.9 ppm (s, 3H, -OCH₃) , ~2.1 ppm (br s, 1H, -OH)

Note: Exact chemical shifts can vary based on solvent and concentration.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link]

  • Clark, J. (2015). Reduction of Nitriles. Chemguide. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (As referenced in a discussion on Reddit's r/OrganicChemistry). [Link]

  • Google Patents. (1998). Process for preparing Benzylamine salts (GB2323087A).
  • PubChem. 3,5-dichloro-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dichloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Verendel, J. J., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Technical Support Center: A Guide to Achieving High Purity in the Crystallization of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering purity challenges during the crystallization of (3,5-Dichloro-2-methoxyphenyl)methanamine. As a substituted aromatic amine, this compound presents unique purification challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and expert insights to diagnose and resolve common issues, ultimately enabling the consistent production of high-purity crystalline material.

Section 1: Understanding the Compound and Impurity Profile

Effective purification begins with a thorough understanding of the target molecule and its likely contaminants. The synthetic route used to produce (3,5-Dichloro-2-methoxyphenyl)methanamine is the primary determinant of the impurity profile.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO[1][2]
Molecular Weight 206.07 g/mol [2]
Appearance Varies (typically off-white to light-colored solid)General Knowledge
Predicted XlogP 2.0 - 2.5[1][2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Common Potential Impurities Impurities in active pharmaceutical ingredients can arise from starting materials, reagents, by-products, and degradation.[3] For a compound like (3,5-Dichloro-2-methoxyphenyl)methanamine, which is likely synthesized via reduction of a corresponding nitrile or oxime, or amination of a benzyl halide, potential impurities include:

  • Unreacted Starting Materials: Such as 3,5-dichloro-2-methoxybenzonitrile or 3,5-dichloro-2-methoxybenzaldehyde.

  • Isomeric Byproducts: Formation of other positional isomers (e.g., (4,5-Dichloro-2-methoxyphenyl)methanamine) can occur depending on the selectivity of the synthesis.[4]

  • Over-alkylation Products: Secondary or tertiary amines formed if the primary amine reacts further with the alkylating agent.

  • Oxidation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities.[5]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup may become trapped in the crystalline matrix.

Section 2: Troubleshooting Low Purity - A Diagnostic Approach

When faced with low purity, a systematic approach is crucial. The following flowchart and Q&A section guide you through the diagnostic process.

G cluster_investigation Primary Investigation Areas cluster_solutions Corrective Actions start Low Purity Detected (via HPLC, NMR, etc.) solvent Q1: Is the Solvent System Optimized? start->solvent cooling Q2: Is the Cooling Rate Controlled? start->cooling saturation Q3: Is Supersaturation Managed Properly? (Oiling Out?) start->saturation impurities Q4: Are Impurities Co-crystallizing? start->impurities solvent_sol Perform Solvent Screening (See Protocol 1) Consider Anti-Solvent Method (See Protocol 3) solvent->solvent_sol No cooling_sol Implement Slow, Linear Cooling (See Protocol 2) Insulate Crystallization Vessel cooling->cooling_sol No saturation_sol Re-dissolve and Add More Solvent Use a Different Solvent System Cool More Slowly saturation->saturation_sol Yes/Maybe impurities_sol Purify via Salt Formation (See Protocol 4) Perform Multiple Recrystallizations Use Activated Charcoal for Color impurities->impurities_sol Yes/Likely end_node Re-crystallize and Re-analyze Purity solvent_sol->end_node cooling_sol->end_node saturation_sol->end_node impurities_sol->end_node

Caption: Troubleshooting workflow for low purity crystallization.

Question 1: My final product has low purity. Where do I start?

Answer: Start by evaluating the four pillars of successful crystallization: solvent choice, cooling rate, saturation level, and the nature of the impurities. The most critical factor is the choice of solvent, as it dictates the solubility curve that you can exploit for purification.[6] An ideal solvent should fully dissolve your compound at an elevated temperature but exhibit poor solubility at lower temperatures, while impurities should remain soluble at all temperatures.

Question 2: I'm observing "oiling out" or the formation of an amorphous solid instead of crystals. What's happening?

Answer: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid in that specific solvent system.[7] This is often caused by excessively high supersaturation or the presence of impurities that depress the melting point. Rapid cooling is a common culprit.

Solutions:

  • Reduce Supersaturation: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7]

  • Change Solvents: Select a solvent with a lower boiling point or one in which your compound is slightly more soluble at room temperature.

Question 3: My yield is good, but the purity is poor, suggesting impurities are co-crystallizing. How can I improve selectivity?

Answer: Co-crystallization is common when impurities are structurally similar to the target compound (e.g., isomers). The goal is to create conditions where the crystal lattice forms so slowly and selectively that it rejects foreign molecules.

Solutions:

  • Multi-stage Recrystallization: Perform a second or even third recrystallization. While this reduces overall yield, it can be highly effective at removing stubborn impurities.

  • Purification via Salt Formation: This is a highly effective strategy for amines.[5][10] By reacting the basic amine with an acid (like HCl), you form a salt. This salt will have drastically different solubility properties. Crystallizing the salt can leave behind non-basic impurities. The pure amine can then be liberated by adding a base and re-extracting. (See Protocol 4 ).

Question 4: How do I remove persistent colored impurities?

Answer: Dark, colored impurities are often high-molecular-weight byproducts with extensive conjugation. These can be effectively removed by adsorption onto activated charcoal.

Procedure:

  • Dissolve the impure compound in the chosen solvent at room temperature.

  • Add a small amount of activated charcoal (typically 1-2% by weight).

  • Heat the mixture to just below boiling for 5-10 minutes with stirring.

  • Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.

  • Proceed with the slow cooling of the filtrate to induce crystallization.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for recrystallization.

  • Preparation: Place approximately 20-30 mg of your impure compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, swirling after each addition.

  • Initial Solubility Test: Observe solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: A successful solvent is one in which the compound dissolved when hot and formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: Optimized Slow-Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure compound to achieve complete dissolution.[7]

  • Insulation: Stopper the flask and place it inside a larger beaker containing hot water (at a similar temperature) or wrap it with glass wool to ensure a slow, gradual cooling rate.

  • Low-Temperature Cooling: Once at room temperature, transfer the flask to a refrigerator (~4°C), and finally to a freezer if the solvent permits, to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

This method is useful when no single solvent provides the ideal solubility profile.

  • Dissolution: Dissolve the compound in a minimum volume of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise to the stirred solution until persistent cloudiness (turbidity) is observed. The anti-solvent must be miscible with the good solvent.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will induce gradual crystallization.

Protocol 4: Purification via Salt Formation and Liberation

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

G start Impure Amine Free Base (Dissolved in Ether/EtOAc) step1 Add HCl in Ether (or similar acid) to precipitate the amine salt start->step1 step2 Filter and Wash the Amine HCl Salt step1->step2 Solid salt forms step3 Dissolve Pure Salt in Water step2->step3 Neutral impurities remain in filtrate step4 Add Base (e.g., NaOH, NaHCO3) to neutralize and liberate free amine step3->step4 step5 Extract Pure Free Amine with Organic Solvent step4->step5 Pure amine separates end_node Dry and Evaporate Solvent to Yield Pure Amine step5->end_node

Caption: Workflow for amine purification via salt formation.

  • Salt Formation: Dissolve the impure (3,5-Dichloro-2-methoxyphenyl)methanamine in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring. The hydrochloride salt, being insoluble, will precipitate.[11]

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization of Salt (Optional): For even higher purity, the amine salt itself can be recrystallized from a suitable solvent system (e.g., ethanol/water mixtures).

  • Liberation of Free Base: Suspend the purified salt in water and add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated pure free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Processing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free amine.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the impact of stirring during crystallization? A1: Gentle agitation can be beneficial by preventing thermal and concentration gradients in the solution. However, vigorous stirring can induce secondary nucleation, leading to the formation of a large number of small, often less pure, crystals.[12] For growing large, high-purity crystals, it is often best to avoid stirring once the solution begins cooling.

Q2: Could polymorphism be affecting my results? A2: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having different physicochemical properties like solubility and melting point.[13] While not a purity issue itself, obtaining an unexpected or metastable polymorph could affect downstream processing. If you observe different crystal habits or melting points between batches despite identical procedures, polymorphism may be a factor. Characterization using techniques like X-ray Powder Diffraction (XRPD) would be necessary to confirm this.

Q3: What are the best analytical methods to confirm the purity of my final product? A3: A combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying structurally related impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities.[14]

References

  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Zhanghua - Filter Dryer.
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work. MIRAI Intex.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • Benchchem. (n.d.). How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization. Benchchem.
  • ACS Publications. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. ACS Publications.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Chemistry.
  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • SpringerLink. (n.d.). Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. SpringerLink.
  • AIDIC. (2018, December 10). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. AIDIC.
  • University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Reddit. (2018, May 13). Ways of crashing out amines. Reddit.
  • PubChem. (n.d.). (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). PubChem.
  • ChemScene. (n.d.). 1537697-05-4 | (4,5-Dichloro-2-methoxyphenyl)methanamine. ChemScene.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • ResearchGate. (2025, August 6). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO.

Sources

Optimization of reaction conditions for dichlorinated benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Dichlorinated Benzylamine Synthesis

Ticket System Status: [ONLINE] Topic: Reaction Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Current Protocol Version: 2.4 (2026-02-18)

Introduction: The Dichlorinated Scaffold Challenge

Synthesizing dichlorinated benzylamines presents a unique duality of challenges: electronic deactivation and chemoselectivity . The electron-withdrawing nature of two chlorine atoms deactivates the aromatic ring but activates the benzylic position for nucleophilic attack. However, the primary failure mode in these syntheses is hydrodechlorination (loss of Cl atoms) during reduction, or polyalkylation during substitution.

This guide moves beyond standard textbook procedures to address the specific physiochemical constraints of the dichlorobenzyl moiety.

Module 1: Method Selection & Strategic Analysis

Before optimizing conditions, select the route that aligns with your starting material and equipment.

FeatureRoute A: Reductive Amination Route B: Nucleophilic Substitution Route C: Nitrile Reduction
Starting Material Dichlorobenzaldehyde + AmineDichlorobenzyl Halide + AmineDichlorobenzonitrile
Primary Risk Incomplete imine formation (sterics)Over-alkylation (Tertiary amine formation)Hydrodechlorination (Critical)
Preferred Reagent NaBH(OAc)₃ (STAB)Excess Amine / DIPEABorane-THF or Co-Catalysis
Selectivity High (Mono-alkylation dominant)Low (Requires optimization)High (with correct catalyst)
Recommendation Primary Choice for library synthesis.Use only if aldehyde is unstable/unavailable.Use for bulk scale-up if hydrogenation is tuned.

Module 2: Critical Troubleshooting (Q&A Format)

Ticket #101: "I am observing significant dechlorination (M-34 peaks) in my LCMS."

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or a harsh metal-hydride reduction on a substrate with labile chlorine atoms (especially ortho/para positions). Root Cause: Palladium is excellent at oxidative addition into Ar-Cl bonds, leading to hydrogenolysis. Corrective Action:

  • Switch Catalyst: If hydrogenation is mandatory, switch from Pd/C to Pt/C (sulfided) or Raney Nickel . Platinum is far less prone to aryl-chloride insertion.

  • Change Reductant: Move to Sodium Triacetoxyborohydride (STAB) . It acts via a hydride transfer mechanism that is chemically orthogonal to the Ar-Cl bond.

    • Protocol Adjustment: Use 1.5 eq STAB in DCE at Room Temperature.

Ticket #102: "My reaction stalls at the imine intermediate. Conversion to amine is <50%."[1]

Diagnosis: Steric hindrance (e.g., 2,6-dichlorobenzaldehyde) or electronic deactivation is preventing the reducing agent from attacking the iminium species. Root Cause: STAB is a mild reductant. If the imine is sterically crowded, the hydride transfer is kinetically slow. Corrective Action:

  • Solvent Switch: Switch from DCE/DCM to THF or Toluene . Higher temperatures (reflux) may be needed, but STAB decomposes at high heat.

  • Two-Step Protocol:

    • Step 1: Form imine in MeOH/Toluene with dehydrating agent (MgSO₄ or Ti(OiPr)₄) at reflux.

    • Step 2: Cool to 0°C and add a stronger reductant like NaBH₄ . The pre-formed imine is easier to reduce than trying to drive the equilibrium in one pot.

Ticket #103: "I'm getting a mixture of mono- and bis-benzylated amines."

Diagnosis: Classic over-alkylation during Nucleophilic Substitution (Route B). Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine. Corrective Action:

  • Invert Stoichiometry: Use the amine in large excess (5–10 equivalents) relative to the dichlorobenzyl halide.

  • Dilution: High dilution (0.05 M) favors mono-alkylation by reducing the statistical probability of a second benzyl halide encountering the product amine.

  • Switch to Reductive Amination: This route naturally stops at the secondary amine because the resulting tertiary ammonium species is too sterically hindered to form an iminium ion easily.

Module 3: Optimized Experimental Protocols

Protocol A: Robust Reductive Amination (The "Gold Standard")

Designed for 2,4- or 3,4-dichlorobenzaldehyde derivatives.

  • Imine Formation:

    • Charge reaction vessel with Dichlorobenzaldehyde (1.0 equiv) and Amine (1.1 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) [0.2 M concentration].

    • Optimization: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at RT for 30–60 mins. (Check LCMS for imine peak).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure venting.

    • Stir at RT for 4–16 hours.

  • Quench & Workup (Specific for Dichlorinated Products):

    • Quench: Add saturated aq. NaHCO₃. Stir vigorously for 15 min to quench borates.

    • Extraction: Extract with DCM (x3).

    • Crucial Step: Dichlorinated amines are lipophilic. If the amine is small, the salt may be partially soluble in organics. Wash organic layer with 0.5 M NaOH to ensure the free base is fully generated before drying.

Protocol B: Nitrile Reduction (Dechlorination-Free)

Designed for 2,6-dichlorobenzonitrile (Sterically hindered).

  • Reagents: Borane-THF complex (1.0 M, 3.0 equiv).

  • Conditions: Reflux in THF for 2 hours.

  • Workup: Careful quench with MeOH (dropwise) followed by 1M HCl reflux (to break the boron-amine complex).

  • Advantage: Avoids metal catalysts entirely, eliminating dehalogenation risk.

Module 4: Decision Logic & Visualization

Workflow: Reaction Pathway & Troubleshooting Logic

Dichlorobenzylamine_Optimization Start Start: Choose Substrate Aldehyde Substrate: Dichlorobenzaldehyde Start->Aldehyde Halide Substrate: Dichlorobenzyl Halide Start->Halide Nitrile Substrate: Dichlorobenzonitrile Start->Nitrile RedAm Reductive Amination (STAB / DCE / AcOH) Aldehyde->RedAm NucSub Nucleophilic Substitution (DIPEA / ACN) Halide->NucSub Hydrog Catalytic Hydrogenation (H2 / Catalyst) Nitrile->Hydrog CheckDechlor Check: Dechlorination? RedAm->CheckDechlor SwitchReductant Action: Switch to NaBH4 (2-step) or non-metal hydride CheckDechlor->SwitchReductant Yes (M-34 obsv) Success Target: Dichlorobenzylamine (High Purity) CheckDechlor->Success No Side Products SwitchReductant->Success CheckPoly Check: Polyalkylation? NucSub->CheckPoly OptimizeSub Action: High Dilution Excess Amine (5-10eq) CheckPoly->OptimizeSub Bis-alkylation CheckPoly->Success Single Product OptimizeSub->Success CheckCat Check: Ar-Cl loss? Hydrog->CheckCat FixCat Action: Use Pt(S)/C or Borane-THF CheckCat->FixCat Dechlorination CheckCat->Success Intact Cl FixCat->Success

Caption: Decision matrix for synthesizing dichlorobenzylamines, highlighting critical failure modes (dechlorination, polyalkylation) and their respective corrective actions.

Module 5: Comparison Data (Reagent Selectivity)

ReagentReaction TypeRisk of DechlorinationRisk of Over-AlkylationTypical Yield
NaBH(OAc)₃ (STAB) Reductive AminationLow Low85-95%
H₂ / Pd-C HydrogenationCritical (High) Low40-60% (mix)
H₂ / Pt(S)-C HydrogenationLowLow80-90%
NaBH₃CN Reductive AminationLowLow75-85% (Toxic)
DIPEA / Heat SubstitutionNoneHigh 50-70%

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Foundational text on Pd vs Pt selectivity for haloarenes).

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[1][3][4][5][6][7][8]

Sources

Technical Support Center: A Guide to the Storage and Handling of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,5-Dichloro-2-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. The stability of this compound is critical for ensuring experimental reproducibility and the synthesis of high-purity final products. This document provides in-depth, evidence-based answers to common questions regarding its storage, handling, and troubleshooting potential decomposition.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Q1: My previously colorless solution of (3,5-Dichloro-2-methoxyphenyl)methanamine has turned yellow/brown. What is causing this discoloration?

A: The yellowing of benzylamine compounds upon storage is a common observation and is primarily due to oxidation.[1] The primary amine functional group (-NH₂) is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by exposure to light. The initial oxidation products can further react or polymerize, leading to the formation of colored impurities. While slight discoloration may not significantly impact some applications, it is a clear indicator that the material's purity is decreasing.

Q2: What are the definitive, ideal conditions for the long-term storage of this compound?

A: Based on the chemical properties of substituted benzylamines and chlorinated aromatic compounds, the ideal storage conditions aim to mitigate all primary degradation pathways. A chemical supplier for a similar compound, (4,5-Dichloro-2-methoxyphenyl)methanamine, recommends storage sealed in a dry environment at 2-8°C.[2] A safety data sheet for the target compound also specifies storing it in a cool, shaded area under an inert gas.[3]

For optimal long-term stability (>6 months), the following conditions are strongly recommended:

ParameterRecommendationRationale & Scientific Principle
Temperature 2–8°CReduces the rate of chemical reactions, including oxidation and other potential side reactions. Storing at refrigerated temperatures is a standard practice for preserving reactive chemical intermediates.[2][4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the primary oxidation pathway of the amine group.[3] It also displaces moisture and carbon dioxide.
Light Exposure Amber Glass Vial / Store in DarknessProtects the compound from UV or visible light, which can provide the activation energy for photo-oxidative decomposition.[1]
Container Tightly Sealed Borosilicate Glass or HDPEPrevents the ingress of air and moisture.[1][4] Glass is generally preferred for its inertness. Amines can be corrosive to some metals and elastomers.[5]
Moisture Store in a Dry EnvironmentAmines are often hygroscopic and can absorb moisture from the air, which can facilitate degradation.[4] The compound should be handled in a low-humidity environment.
Q3: Is it absolutely necessary to store (3,5-Dichloro-2-methoxyphenyl)methanamine under an inert atmosphere?

A: Yes, for ensuring high purity over time, it is highly recommended. The principal cause of degradation for benzylamines is air oxidation.[1] Furthermore, primary and secondary amines react reversibly with carbon dioxide (CO₂) present in the air to form solid carbamate salts.[6][7] While this may not be a destructive decomposition, it effectively reduces the concentration of the free amine in your container, which can lead to inaccuracies in stoichiometry and lower reaction yields. Storing under an inert gas like argon or nitrogen is the most effective preventative measure against both oxidation and carbamate formation.[3]

Q4: I only need to store the compound for a few weeks. Can I keep it at room temperature?

A: Short-term storage at room temperature is possible but carries risks. If you choose to do so, it is critical that the compound is stored in a tightly sealed amber container, protected from light, and in a desiccated environment to minimize exposure to air and moisture.[4] However, for applications requiring high purity, refrigeration (2-8°C) is always the safer and recommended practice, even for short durations.

Troubleshooting Guide: Degradation Issues

This guide provides a logical framework for identifying and resolving issues that may arise from the improper storage of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Issue 1: Sample Discoloration and Unexpected Analytical Results
  • Symptoms: You observe that your solid or solution has developed a yellow or brown tint. Your NMR, LC-MS, or GC-MS analysis shows unexpected peaks that were not present in the initial analysis.

  • Root Cause Analysis: This is a classic sign of chemical degradation.

    • Oxidation: The most likely culprit is the oxidation of the benzylic amine. This can lead to the formation of the corresponding imine, which can then hydrolyze to form 3,5-dichloro-2-methoxybenzaldehyde. These products can further react to form complex, colored polymeric materials.

    • Carbamate Formation: A new, often broader peak in your NMR, or a mass corresponding to (2 * M + CO₂) in your mass spectrum, could indicate the formation of a benzylammonium benzylcarbamate salt from the reaction with CO₂.[6]

  • Corrective Actions:

    • Quantify Purity: Before use, re-characterize the material using a quantitative technique like qNMR or LC with a calibrated standard to determine the actual percentage of the desired amine.

    • Consider Purification: If the impurity level is unacceptable, purification by column chromatography or recrystallization of a salt form (e.g., hydrochloride) may be necessary.

    • Implement Preventative Storage: Immediately transfer the remaining material to storage under the ideal conditions outlined in the FAQ section (refrigerated, inert atmosphere, dark).

Issue 2: Inconsistent Experimental Results or Lower Reaction Yields
  • Symptoms: You are experiencing lower-than-expected yields in a reaction where the amine is a limiting reagent. Reproducibility between batches is poor.

  • Root Cause Analysis: This issue is often a direct consequence of using a partially degraded starting material. If a significant portion of the amine has oxidized or converted to a carbamate, the actual molar quantity of the active amine you are adding to your reaction is less than calculated. This leads to incorrect stoichiometry and reduced product formation.

  • Corrective Actions:

    • Verify Starting Material: Do not assume 100% purity for older reagents. Perform a quick quality control check (See Protocol 2 below).

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or a sample that has been rigorously stored under inert gas.

    • Adjust Stoichiometry: If using a partially degraded material is unavoidable, use the purity value determined by analysis (e.g., qNMR) to adjust the mass of material used to achieve the correct molar equivalents.

Visual Workflow & Degradation Pathways
Troubleshooting Flowchart

This diagram outlines the decision-making process when assessing the quality of a stored sample.

TroubleshootingWorkflow Start Start: Assess Stored (3,5-Dichloro-2-methoxyphenyl)methanamine Visual Q: Is the sample visibly discolored (yellow/brown)? Start->Visual Analysis Q: Do analytical results (NMR, LCMS) show new peaks? Visual->Analysis No Bad Decomposition is likely. Take corrective action. Visual->Bad Yes Yield Q: Are reaction yields lower than expected? Analysis->Yield No Analysis->Bad Yes Good Material is likely high purity. Proceed with experiment. Yield->Good No Yield->Bad Yes Action 1. Re-quantify purity (qNMR). 2. Consider purification. 3. Adjust stoichiometry for reaction. 4. Implement proper storage. Bad->Action DecompositionPathways cluster_main Starting Material cluster_oxidation Oxidation Pathway cluster_co2 Reaction with CO2 Amine (3,5-Dichloro-2-methoxyphenyl)methanamine Imine Intermediate Imine Amine->Imine  O2, light Carbamate Benzylammonium Carbamate Salt (Purity Issue) Amine->Carbamate  CO2 (from air)  (2 equivalents of amine) Aldehyde 3,5-Dichloro-2-methoxybenzaldehyde (Degradation Product) Imine->Aldehyde  H2O (hydrolysis)

Caption: Potential degradation pathways for the target amine.

Experimental Protocols
Protocol 1: Best Practices for Aliquoting and Long-Term Storage

This protocol ensures the maximum shelf-life of a newly acquired batch of (3,5-Dichloro-2-methoxyphenyl)methanamine.

  • Preparation: Perform this procedure in a fume hood or glove box with low ambient humidity. Have several appropriately sized, clean, and dry amber glass vials with PTFE-lined caps ready.

  • Inert Atmosphere: If using a new, sealed bottle from the manufacturer, carefully open it under a positive pressure stream of argon or nitrogen.

  • Aliquoting: Quickly dispense the desired amount of the amine into the smaller vials. Do not fill vials to the very top; leave some headspace.

  • Purging: Before sealing, flush the headspace of each aliquot vial with argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if in solution).

  • Storage: Place the labeled vials into a secondary container and store them in a refrigerator at 2–8°C.

Protocol 2: Pre-Use Quality Control (QC) Checklist

Before using any amine that has been stored for more than a month or is from a previously opened bottle, perform this quick QC check.

  • Visual Inspection: Check for any discoloration. A perfectly colorless solid or solution is a good initial sign.

  • Solubility Check: If it is a solid, ensure it dissolves fully in the intended solvent. The presence of insoluble particulates could indicate the formation of polymeric byproducts or carbamate salts.

  • Thin-Layer Chromatography (TLC): Run a quick TLC against a fresh standard if available. The appearance of new spots, particularly a less polar spot (potentially the aldehyde), is a red flag for degradation.

  • Review Analytical Data: If the material's performance is critical, it is always best practice to acquire a fresh ¹H NMR or LC-MS before use to confirm its identity and purity.

By adhering to these guidelines, researchers can significantly extend the shelf-life of (3,5-Dichloro-2-methoxyphenyl)methanamine, ensuring the integrity of their experiments and the quality of their results.

References
  • U.S. Environmental Protection Agency. (1986). Microbial Decomposition of Chlorinated Aromatic Compounds. (EPA/600/2-86/090). [Link]

  • Gurtler, C., et al. (2003). Cometabolic degradation of chlorinated aromatic compounds. PubMed. [Link]

  • Sciencemadness Wiki. (2025). Benzylamine. [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of chlorinated aromatic compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • Heldebrant, D. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Rochkind-Dubinsky, M. L., et al. (1986). Microbiological decomposition of chlorinated aromatic compounds (Book). OSTI.GOV. [Link]

  • Ling, K., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository. [Link]

  • Chemsrc. (3,5-Dichloro-2-methoxyphenyl)methanamine. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Youngstown State University. Chemical Storage Guide. [Link]

  • PubChemLite. (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). [Link]

  • Louisiana State University. Chemical Storage Guidelines. [Link]

  • Pharmaffiliates. (3,5-Dichloro-4-methoxyphenyl)methanamine Hydrochloride. [Link]

  • Vasileiadis, S., et al. (2018). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. PMC. [Link]

  • Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]

  • Sajan, C. P., et al. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. [Link]

  • Kania, M., et al. (2020). 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. PMC. [Link]

Sources

Overcoming poor solubility of (3,5-Dichloro-2-methoxyphenyl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3,5-Dichloro-2-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

The inherent structure of (3,5-Dichloro-2-methoxyphenyl)methanamine—a chlorinated aromatic ring coupled with a methoxy group—confers significant hydrophobicity, while the primary amine (methanamine) group offers a handle for pH-dependent solubility manipulation. This guide will provide a systematic approach to achieving your desired concentration in aqueous buffers.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered when working with (3,5-Dichloro-2-methoxyphenyl)methanamine, starting with the simplest and most effective solutions first.

Q1: Why is my (3,5-Dichloro-2-methoxyphenyl)methanamine not dissolving in standard aqueous buffers like PBS at pH 7.4?

A1: The poor solubility of (3,5-Dichloro-2-methoxyphenyl)methanamine in neutral buffers is due to its chemical structure. The molecule has a large, nonpolar aromatic ring with two chlorine substituents, which makes it inherently hydrophobic or "water-fearing."

The key to its solubility lies in the primary amine (-CH₂NH₂) group. This group is a weak base. At a neutral pH of 7.4, a significant portion of the amine groups will be in their uncharged, free base form. This uncharged state is less interactive with polar water molecules, leading to precipitation or failure to dissolve. To improve solubility, we must increase the proportion of the compound in its charged, or ionized, state.

Q2: What is the first and simplest step to try to solubilize this compound?

A2: The most direct approach is pH adjustment . By lowering the pH of the buffer, you can protonate the basic amine group, converting it into an ammonium salt (R-CH₂NH₃⁺). This positively charged ion is significantly more polar and, therefore, more soluble in aqueous solutions.[1][2][3][4][] This is governed by the Henderson-Hasselbalch equation, which relates pH, the compound's pKa (the pH at which 50% of the amine is protonated), and the ratio of the protonated (soluble) to unprotonated (insoluble) forms.[6][7][8][9][10]

Core Principle: The Protonation of the Amine Group

The equilibrium between the insoluble free base and the soluble salt is pH-dependent.

cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa (Basic/Neutral) Soluble_Salt (C₈H₁₀Cl₂NO)⁺ Protonated Amine Salt (Soluble) Insoluble_Base C₈H₉Cl₂NO Free Base (Poorly Soluble) Soluble_Salt->Insoluble_Base - H⁺ (Base Addition) Insoluble_Base->Soluble_Salt + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Experimental Protocol: Solubility Test by pH Adjustment
  • Prepare a Slurry: Add your desired mass of (3,5-Dichloro-2-methoxyphenyl)methanamine to your target volume of deionized water or a low-buffering-capacity solution. It will likely form a suspension.

  • Acid Titration: While stirring, slowly add 0.1 M or 1 M hydrochloric acid (HCl) dropwise.

  • Observe: Monitor the solution for clarity. As the pH drops, the compound should begin to dissolve as its hydrochloride salt is formed in situ.

  • Measure pH: Once the solution is completely clear, measure the final pH. This will give you an approximate pH at which your desired concentration is soluble.

  • Buffer Selection: For your experiments, choose a buffer system that operates effectively at or below this pH (e.g., citrate or acetate buffers).

Q3: I tried lowering the pH, but my target concentration is still too high, or the required pH is incompatible with my experiment. What's next?

A3: If pH adjustment alone is insufficient or not viable, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[1][2][11]

Commonly used co-solvents in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethylformamide (DMF)

Causality: Co-solvents work by disrupting the hydrogen bonding network of water.[] This reduces the "squeezing out" effect that water exerts on nonpolar molecules, thereby increasing their solubility.

Data Presentation: Recommended Starting Concentrations for Co-solvents
Co-SolventTypical Starting % (v/v)Maximum % for Cell-Based AssaysKey Considerations
DMSO 5-10%< 1% (often < 0.5%)High solubilizing power but can be toxic to cells at higher concentrations.[2]
Ethanol 10-20%< 1-2%Good solubilizer, but can cause protein precipitation and cellular stress.
PEG 400 20-50%Variable, generally well-toleratedA less toxic option, often used in final formulations.
DMF 5-10%< 0.5%Strong solvent, but use with caution due to toxicity.
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
  • High-Concentration Stock: Dissolve the (3,5-Dichloro-2-methoxyphenyl)methanamine in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may assist dissolution.

  • Serial Dilution: Serially dilute this stock solution into your aqueous experimental buffer.

  • Critical Check: After each dilution, visually inspect for any signs of precipitation. The compound may "crash out" if the final percentage of the co-solvent is too low to maintain solubility.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the tolerated limit for your specific experimental system.

Q4: My compound still has solubility issues, and I need to minimize the use of organic solvents. Are there other options?

A4: Yes. When pH and co-solvents are not enough, or if you need a formulation for in vivo use, you can explore using surfactants or cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within this hydrophobic core, allowing the entire micelle to be dispersed in the aqueous buffer.[12][13][14][15][16] Common examples include Tween® 80 and Polysorbate 80.

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][][19] The (3,5-Dichloro-2-methoxyphenyl)methanamine can form an "inclusion complex" where it sits inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high aqueous solubility and a good safety profile.[19]

Q5: I have the hydrochloride (HCl) salt of the compound. Shouldn't it be readily soluble?

A5: While the HCl salt form is designed for improved aqueous solubility compared to the free base, its behavior is still highly dependent on the pH of the buffer you are dissolving it in.[22][23][24]

If the buffer's pH is significantly higher than the compound's pKa, the buffer can neutralize the HCl salt, converting it back into the poorly soluble free base, which will then precipitate out of solution. This is a common source of confusion. Therefore, even when starting with a salt, you must ensure your buffer pH is sufficiently acidic to keep the compound in its protonated, soluble form.

Systematic Workflow for Solubility Enhancement

This flowchart provides a structured, self-validating approach to troubleshooting the solubility of (3,5-Dichloro-2-methoxyphenyl)methanamine.

Caption: A systematic workflow for enhancing compound solubility.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • The important role and application of surfactants in pharmaceutical formulations. LinkedIn.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Solubilization by surfactants: Significance and symbolism. LinkedIn.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • (3,5-Dichloro-2-methoxyphenyl)methanamine. Chemsrc.
  • Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. IAPC Journals.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
  • pH and Solubility. Fiveable.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Difference between amino acid free base and its hydrochloride salt?. ResearchGate.
  • Methods of solubility enhancements. Slideshare.
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO). PubChemLite.
  • Solubility of organic amine salts. Sciencemadness.org.
  • Difference between amino acid free base and its hydrochloride salt?. ECHEMI.

Sources

Technical Support Center: Optimizing LC-MS for Halogenated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Focus: Signal Enhancement, Peak Shape, and Spectral Validation for Halogenated Amines

Introduction: The Halogen Challenge

Welcome to the technical support hub. You are likely here because your halogenated amine (e.g., chloro-, bromo-, or fluoro-amines) is exhibiting one of three classic failure modes: poor ionization efficiency , severe peak tailing , or ambiguous spectral identification .

Halogenated amines present a unique "push-pull" chemical conflict:

  • The Amine (Base): Seeks protons (

    
    ) for ionization but interacts aggressively with free silanols on column stationary phases, causing tailing.
    
  • The Halogen (Electron Withdrawing Group): Lowers the

    
     of the amine, making it harder to protonate than a standard alkyl amine. It also increases lipophilicity and introduces specific isotopic signatures.
    

This guide provides the protocols to resolve these conflicts.

Module 1: Ionization & Mobile Phase (The Source)

FAQ: Why is my signal intensity lower than expected for a basic amine?

Diagnosis: You are likely facing the "Acidity Trap." Halogens (F, Cl, Br) are electron-withdrawing. They pull electron density away from the nitrogen atom, lowering the amine's basicity (


).
  • Standard Amine

    
    : ~9-10
    
  • Halogenated Amine

    
    : Can drop to ~6-8 (or lower depending on proximity).
    

If your mobile phase pH is not sufficiently acidic (at least 2 pH units below the


), the molecule remains neutral and "invisible" to ESI+ mode.
Protocol: The "Goldilocks" Acid Strategy

Do not default to 0.1% Formic Acid if signal is low. You may need stronger ion-pairing without the suppression of TFA.

AdditiveRoleProsConsRecommendation
Formic Acid (0.1%) Proton SourceLow suppression, volatile.[1][2]Too weak for some halogenated amines; poor peak shape.Start here.
Trifluoroacetic Acid (TFA) Ion-Pairing AgentPerfect peak shape (masks silanols).Severe Signal Suppression (>90% loss).Avoid unless necessary.
Difluoroacetic Acid (DFA) HybridStronger acid than Formic; less suppressive than TFA.Good balance of shape & signal.[1][3]High Priority Alternative.
Ammonium Formate (5-10mM) BufferStabilizes pH; improves shape.Can precipitate in high organic %.Essential for reproducibility.

Action Step: If using TFA is unavoidable for separation, use the "Propionic Acid Fix": Add 0.1% Propionic Acid and 10% Isopropanol to the mobile phase to displace TFA in the gas phase and recover signal.

Module 2: Chromatography & Peak Shape (The Column)

FAQ: Why are my peaks tailing?

Mechanism: "Silanol Sting." Even with end-capping, residual silanol groups (


) on silica columns are acidic. Your protonated amine (

) binds ionically to deprotonated silanols (

), causing the peak to drag (tail).
Solution: The Stationary Phase Switch

For halogenated compounds, C18 is not always the best choice.

1. The PFP (Pentafluorophenyl) Advantage: PFP columns are the "secret weapon" for halogenated amines.

  • Mechanism: PFP rings are electron-deficient. They interact with the electron-rich halogen on your analyte via

    
     interactions and specific halogen-bonding.
    
  • Result: Orthogonal selectivity compared to C18 and superior peak shape for basic amines.

2. High pH Stability Columns (C18 Hybrid):

  • Strategy: Use a hybrid-silica column (e.g., ethylene-bridged) stable at pH 10.

  • Mobile Phase: Ammonium Hydroxide (pH 10).

  • Physics: At pH 10, the amine is neutral (no charge). It cannot bind to silanols (no tailing).

  • Risk: ESI+ sensitivity may drop if the molecule doesn't protonate in the source, but many amines ionize well in high pH due to the abundance of protons in the electrospray droplet surface.

Module 3: Detection & Identity (The Analyzer)

FAQ: How do I confirm I have the right halogen?

Validation: You must use the "Isotopic Fingerprint." Mass spectrometers detect isotopes separately.

HalogenIsotope 1Isotope 2Natural RatioVisual Pattern (M : M+2)
Chlorine


~ 75 : 253 : 1 (M is 3x taller than M+2)
Bromine


~ 50 : 501 : 1 (Twin towers of equal height)
Fluorine

None100 : 0No M+2 pattern (Mass defect only)
Iodine

None100 : 0No M+2 pattern (Mass defect only)
Critical Warning: In-Source Fragmentation

Halogen-Carbon bonds (especially C-Br and C-I) are weak.

  • Symptom: You see a peak at

    
    . (e.g., Loss of 79/81 Da).
    
  • Fix: Lower the Fragmentor Voltage (or Cone Voltage) and Source Temperature . High energy strips the halogen before the detector sees the parent ion.

Visual Workflows

Workflow A: Signal Optimization Decision Tree

OptimizationStrategy Start Start: Low Signal / Poor Peak CheckpH Check Mobile Phase pH (Is pH < pKa - 2?) Start->CheckpH Acidify Action: Switch to 0.1% DFA or add 5mM Amm. Formate CheckpH->Acidify No (pH too high) CheckShape Check Peak Shape CheckpH->CheckShape Yes (pH OK) Acidify->CheckShape Tailing Severe Tailing? CheckShape->Tailing ColSwitch Action: Switch to PFP Column or High pH Stable C18 Tailing->ColSwitch Yes FragCheck Check In-Source Fragmentation (Loss of Halogen?) Tailing->FragCheck No ColSwitch->FragCheck LowerVolt Action: Lower Cone Voltage Reduce Source Temp FragCheck->LowerVolt Yes (M-X observed) Success Optimized Signal FragCheck->Success No LowerVolt->Success

Figure 1: Decision matrix for troubleshooting signal loss and peak shape issues specific to halogenated amines.

Workflow B: Isotopic Identification Logic

IsotopeLogic Start Unknown Peak M LookM2 Inspect M+2 Start->LookM2 Ratio31 Ratio ~3:1 LookM2->Ratio31 Height Diff Ratio11 Ratio ~1:1 LookM2->Ratio11 Equal Height RatioComplex Complex/Multi LookM2->RatioComplex Multiple Peaks Chlorine Chlorine (Cl) Ratio31->Chlorine Bromine Bromine (Br) Ratio11->Bromine MultiHalo Poly-Halogenated RatioComplex->MultiHalo

Figure 2: Rapid visual identification of halogen presence based on Mass Spectral isotopic abundance.

Standard Operating Procedure (SST)

Protocol: Halogenated Amine System Suitability Test

  • Preparation: Prepare a 1 µg/mL standard of your compound in 50:50 Water:Methanol (avoid 100% organic to prevent breakthrough).

  • Column: Fluorophenyl (PFP) or C18, 2.1 x 50mm, 1.7µm or 2.5µm particle size.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile (or Methanol if separation is poor) + 0.05% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings:

    • Scan Range:

      
       100–1000.
      
    • Mode: ESI Positive.[3]

    • Critical: Set Cone Voltage/Declustering Potential to minimal (e.g., 20V) to preserve C-X bonds.

Pass Criteria:

  • Peak Asymmetry Factor (

    
    ): 
    
    
    
  • Isotopic Pattern: Matches theoretical distribution (e.g., Br 1:1) within 10% error.

  • Signal-to-Noise: > 50:1.

References

  • NIST Mass Spectrometry Data Center. "Chlorine - Bromine Combination Isotope Intensities." National Institute of Standards and Technology. Available at: [Link] (Accessed via search 1.6).

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at: [Link] (Accessed via search 1.16).

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides.[4] Available at: [Link] (Accessed via search 1.11).

  • Boyes, B. E., & Dong, M. W. (2018).[1] "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC North America, 36(10).[1] Available at: [Link] (Accessed via search 1.8).

  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent Technical Support. Available at: [Link] (Accessed via search 1.17).

Sources

Reducing matrix effects in biological sample analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & Challenge Overview

Welcome to the technical guide for (3,5-Dichloro-2-methoxyphenyl)methanamine . Before addressing the protocol, we must understand the physicochemical behavior of this molecule to predict its interaction with biological matrices.

Analyte Dashboard
PropertyValue / CharacteristicImplication for Bioanalysis
Structure Class Chlorinated BenzylamineHydrophobic Base.[1][2]
pKa (Predicted) ~8.5 – 9.0 (Basic)Positively charged (protonated) at acidic and neutral pH.[1][2]
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic due to the dichloro-phenyl ring.[1][2]
Key Interference Phospholipids (GPC, LPC)High Risk. Both the analyte and phospholipids are hydrophobic and tend to co-elute on C18 columns.
Ionization ESI Positive Mode (

)
Susceptible to ion suppression from endogenous amines and salts.[1][2]

The Core Problem: In standard Protein Precipitation (PPT), phospholipids are not removed. They elute late in the chromatogram, often causing "invisible" ion suppression that varies between patient samples. Because your analyte is a lipophilic amine , it naturally elutes in the same hydrophobic window as these phospholipids, leading to poor reproducibility and signal loss.

Module 1: Sample Preparation (The First Line of Defense)

Recommendation: Stop using simple Protein Precipitation (PPT). It is the primary cause of matrix effects for this class of compounds.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Why this works: This method utilizes the basicity of the methanamine group. The analyte binds electrostatically to the sorbent, allowing you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting the analyte.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Dilute 100 µL Plasma/Urine with 100 µL 4% Phosphoric Acid (

      
      ) .[1][2]
      
    • Goal: Acidify sample (pH < 3) to ensure the amine is fully protonated (

      
      ).[1][2]
      
  • Conditioning:

    • Methanol (200 µL) followed by Water (200 µL).[1][2]

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous):

    • 200 µL 2% Formic Acid in Water.[1][2] (Removes salts/proteins).[1][2][3]

  • Wash 2 (Organic - CRITICAL):

    • 200 µL 100% Methanol .

    • Mechanism:[1][2][4][5] Since the analyte is locked by ionic charge, methanol removes neutral hydrophobic interferences (phospholipids) without eluting the analyte.

  • Elution:

    • 2 x 50 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][4][5] High pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate under

      
       and reconstitute in Mobile Phase A/B (80:20).[1][2]
      
Protocol B: Supported Liquid Extraction (SLE) (High Throughput Alternative)

Why this works: If SPE is too expensive or slow, SLE offers better cleanliness than PPT.[1][2]

  • Pre-treatment: Dilute sample 1:1 with 1% Ammonium Hydroxide (High pH to neutralize the amine).[1][2]

  • Load: Load onto Diatomaceous Earth SLE plate. Wait 5 mins for absorption.

  • Elute: Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2]

  • Note: This removes salts and proteins but is slightly less effective at phospholipid removal than MCX.[1][2]

Module 2: Chromatographic Separation[2]

Even with good extraction, trace phospholipids can remain.[1][2] You must chromatographically resolve them from your analyte.[1][2]

Column Selection[2]
  • Avoid: Standard C18 if you see co-elution.[1][2]

  • Recommended: Biphenyl or PFP (Pentafluorophenyl) phases.[1][2]

    • Reasoning: The pi-pi interactions between the Biphenyl stationary phase and the chlorinated phenyl ring of your analyte provide unique selectivity, often shifting the analyte away from the phospholipid region.

Gradient Strategy

Phospholipids (PLs) are "sticky."[1][2] If your gradient stops at 95% B for only 0.5 minutes, PLs may accumulate and elute in the next injection (Carryover Matrix Effect).

Optimized Gradient:

  • Hold: 95% B for at least 1.5 to 2 minutes at the end of the run.

  • Equilibrate: Allow 3-4 column volumes of initial conditions before the next injection.

Visualizing the Solution

The following diagrams illustrate the decision logic and the mechanism of action for the recommended MCX protocol.

BioanalysisWorkflow Start Biological Sample (Plasma/Urine) PropCheck Analyte Properties: Basic (Amine) + Lipophilic Start->PropCheck Decision Select Prep Method PropCheck->Decision PPT Protein Precipitation (NOT RECOMMENDED) Decision->PPT Fast/Dirty MCX MCX SPE (Mixed-Mode) Decision->MCX Robust/Clean Risk Risk: High Matrix Effect (Phospholipid Co-elution) PPT->Risk Step1 1. Acidify (Charge Analyte +) MCX->Step1 Step2 2. Wash w/ 100% MeOH (Remove Neutral Lipids) Step1->Step2 Step3 3. Elute w/ High pH (Neutralize & Release) Step2->Step3 LCMS LC-MS/MS Analysis (Biphenyl Column) Step3->LCMS

Figure 1: Strategic workflow for selecting sample preparation based on analyte properties. Note the critical "Organic Wash" step in MCX which is impossible in standard Reverse Phase SPE.

Module 3: Internal Standard (IS) Strategy

Crucial Warning: Do not use a structural analog (e.g., a similar chlorinated amine) if you are facing matrix effects.[1][2] You must use a Stable Isotope Labeled (SIL) IS.[1][2][6]

  • Requirement:

    
     or 
    
    
    
    (Deuterium) labeled version of (3,5-Dichloro-2-methoxyphenyl)methanamine.[1][2]
  • Mechanism: The SIL-IS has the exact same retention time as your analyte. Therefore, if the matrix suppresses the analyte signal by 40%, it will also suppress the IS signal by 40%. The Ratio (Analyte/IS) remains constant, correcting the quantitative error.

  • Deuterium Note: If using Deuterium (

    
     or 
    
    
    
    ), watch for slight retention time shifts (Deuterium isotope effect).[1][2]
    
    
    is preferred as it co-elutes perfectly.[1][2]

Troubleshooting FAQ

Q1: My analyte recovery is very low (<40%) using the MCX protocol. What happened?

  • Diagnosis: You likely eluted with insufficient pH strength.[1][2]

  • Fix: Ensure your elution solvent is freshly prepared 5% Ammonium Hydroxide in Methanol.[1][2] Ammonia is volatile; if the solution is old, the pH drops, and the analyte remains stuck to the sorbent.

Q2: I see a drop in sensitivity after injecting 50 samples. Why?

  • Diagnosis: Source contamination or column fouling from phospholipids.[1][2][7]

  • Fix:

    • Check your diverter valve.[1][2] Divert the first 1-2 minutes of flow to waste to prevent salts from entering the MS.

    • Implement the "Sawtooth" gradient wash (95% B for 2 mins) at the end of every run.

Q3: Can I use LLE (Liquid-Liquid Extraction) instead?

  • Answer: Yes, but with caution.

  • Protocol: You must basify the plasma to pH > 10 (using Carbonate buffer or NaOH) to neutralize the amine. Extract with n-Hexane:Ethyl Acetate (80:20) .[1][2]

  • Risk: Chlorinated amines can sometimes adsorb to glass surfaces.[1][2] Add 0.1% formic acid to your final reconstitution solvent to keep it soluble and prevent adsorption to the vial.

Q4: How do I measure the Matrix Effect (ME) quantitatively?

  • Protocol: Perform the "Post-Extraction Spike" method (Matuszewski et al.).[1][2]

    • Set A: Standard in pure solvent.

    • Set B: Standard spiked into extracted blank matrix.

    • Calculation:

      
      .[1][2]
      
    • Target: 85% - 115%.[1][2] If <80% (Suppression) or >120% (Enhancement), switch to MCX SPE.[1][2]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1][2]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1][2][5]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][8] Bioanalytical Method Validation Guidance for Industry. [Link][1][2][8][9]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. [Link]

Sources

Technical Support Center: Machine Learning for Reaction Optimization in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Machine Learning-Driven Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning (ML) to accelerate and improve pharmaceutical synthesis. As a Senior Application Scientist, my goal is to provide you with not only step-by-step troubleshooting instructions but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

This center is divided into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common challenges.

  • In-Depth Troubleshooting Guides: Detailed protocols for resolving complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when implementing ML for reaction optimization.

FAQ 1: My model's predictions for reaction yield are not matching the experimental results. What are the first things I should check?

This is a common and critical issue. The discrepancy between in silico predictions and wet lab outcomes can stem from several sources. Here’s a prioritized checklist:

    • Completeness: Check for missing data. Improperly handled missing values can introduce bias.[4][5]

  • Domain of Applicability: Have you tried to predict a reaction that is significantly different from the training data? Your new reaction might be "out-of-distribution." The model may be extrapolating into a chemical space it has never seen before, leading to unreliable predictions.

  • Experimental Error: Before diving deep into model diagnostics, confirm that the experimental setup is calibrated and the reaction was run as intended. Small variations in experimental conditions can lead to different outcomes.

  • Feature Engineering: How are you representing your molecules and reaction conditions to the model? The choice of molecular descriptors or "fingerprints" is crucial.[6] If the chosen features don't capture the key chemical properties influencing the reaction, the model will struggle.

FAQ 2: How much data is "enough" to train a reliable reaction optimization model?

There is no single answer to this question, as the required data quantity depends on several factors:

  • Complexity of the Reaction: A simple, well-understood reaction may require less data than a complex, multi-component reaction with a sensitive and non-linear response to conditions.

  • Diversity of the Data: A smaller, highly diverse dataset that covers a wide range of reactants and conditions can be more valuable than a large but narrow dataset.[7]

  • Machine Learning Algorithm: Some models, like deep neural networks, are "data-hungry" and require large datasets to perform well.[5] Simpler models, like random forests, can sometimes perform well with smaller datasets.[8]

  • Desired Predictive Accuracy: Higher accuracy targets typically require more data.

Instead of aiming for a specific number, focus on a data-centric approach .[9] Start with a reasonably sized, high-quality dataset and use techniques like learning curves (plotting model performance against training set size) to determine if gathering more data is likely to improve performance. In some cases, a smaller, well-curated dataset can outperform a larger, uncurated one.[9]

FAQ 3: How do I choose the right machine learning algorithm for my specific reaction?

The choice of algorithm depends on your specific goals, dataset size, and need for interpretability.

Algorithm Type Best For... Pros Cons
Tree-based Models (Random Forest, Gradient Boosting) Tabular data with a mix of categorical and numerical features. Good for yield prediction and condition optimization.Robust to outliers, handle non-linear relationships, often provide feature importances for interpretability.Can be prone to overfitting if not properly tuned.
Deep Learning (Neural Networks) Large datasets, complex relationships, and learning from raw molecular representations (e.g., SMILES strings).[5][6]Can achieve high accuracy, can learn features automatically.Require large amounts of data, can be "black boxes" making interpretation difficult, computationally expensive to train.[10]
Bayesian Optimization Efficiently finding optimal reaction conditions with a limited number of experiments.[11]Data-efficient, provides a principled way to explore the parameter space.Can be computationally intensive, performance depends on the choice of surrogate model and acquisition function.
Support Vector Machines (SVM) Classification and regression tasks with clear margins of separation.Effective in high-dimensional spaces, memory efficient.Can be sensitive to the choice of kernel and regularization parameters.

A good practice is to start with simpler, more interpretable models like Random Forest and then move to more complex models like neural networks if performance is not satisfactory and you have sufficient data.[8]

FAQ 4: My model seems to be overfitting. What are the common causes and solutions?

Overfitting occurs when a model learns the training data too well, including the noise, and fails to generalize to new, unseen data.[4]

Common Causes:

  • Model Complexity: The model is too complex for the amount of data available.

  • Insufficient Data: Not enough data to support the model's complexity.

  • Feature Overload: Including too many features, some of which may be irrelevant or noisy.

Solutions:

  • Cross-Validation: Use k-fold cross-validation to get a more robust estimate of the model's performance on unseen data.[12]

  • Regularization: Introduce a penalty for model complexity. This can be done through techniques like L1 or L2 regularization in linear models or dropout in neural networks.

  • Data Augmentation: Artificially increase the size of your training data by creating modified copies of existing data.[13][14]

  • Simplify the Model: Use a less complex model architecture (e.g., fewer trees in a random forest, fewer layers in a neural network).

  • Feature Selection: Carefully select the most relevant features and remove those that are not contributing to the model's predictive power.

FAQ 5: How can I interpret the predictions of my "black-box" model to gain chemical insights?

Interpreting complex models like deep neural networks is a significant challenge but crucial for building trust and extracting scientific knowledge.[15][16]

  • Feature Importance: For tree-based models, you can directly query the importance of each feature in the prediction.

  • SHAP (SHapley Additive exPlanations): This is a game theory-based approach that explains the output of any machine learning model by assigning each feature an importance value for a particular prediction.

  • LIME (Local Interpretable Model-agnostic Explanations): LIME explains the predictions of any classifier or regressor by approximating it locally with an interpretable model.

  • Attention Mechanisms (for Transformer models): In models that process sequences like SMILES strings, attention mechanisms can highlight which parts of the input molecule were most influential in the prediction.[6]

By using these techniques, you can move beyond just getting a prediction to understanding why the model made that prediction, potentially uncovering novel chemical insights.[17]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for tackling more complex issues.

Guide 1: Diagnosing and Remediating Data Quality Issues

Problem: Your model exhibits poor predictive performance (e.g., high error, low R-squared) and behaves inconsistently across different subsets of your data.

Step-by-Step Data Quality Assessment and Remediation Protocol:
  • Initial Data Profiling:

    • Objective: Get a high-level overview of your dataset.

    • Action:

      • Calculate descriptive statistics for all numerical features (mean, median, standard deviation, min, max).

      • Generate frequency counts for all categorical features.

      • Visualize the distribution of each feature using histograms or density plots.

      • Look for: Anomalies, such as impossible values (e.g., a reaction yield greater than 100%), or features with very low variance.

  • Handling Missing Data:

    • Objective: Address missing values in a statistically sound manner.

    • Action:

      • Identify: Determine the extent of missing data for each feature.

      • Strategy:

        • Deletion: If a small number of rows have missing values, you might consider deleting them. Be cautious, as this can introduce bias if the missingness is not random.

        • Imputation: For numerical data, you can replace missing values with the mean, median, or a more sophisticated model-based imputation. For categorical data, you can use the mode or create a separate "missing" category. Data imputation techniques can help with data sparsity.

  • Outlier Detection and Treatment:

    • Objective: Identify and handle data points that are significantly different from the rest of the data.

    • Action:

      • Visualize: Use box plots or scatter plots to visually identify outliers.

      • Statistical Methods: Use methods like the Z-score or the Interquartile Range (IQR) to programmatically identify outliers.

      • Treatment: Decide whether to remove the outlier (if it's likely a measurement error) or to use a transformation (like a log transform) to reduce its influence.

  • Feature Engineering and Representation:

    • Objective: Ensure your chemical data is represented in a way that is meaningful to the machine learning model.

    • Action:

      • Molecular Fingerprints: Convert your molecular structures (e.g., SMILES strings) into numerical vectors using standard fingerprinting methods (e.g., Morgan fingerprints, RDKit descriptors).

      • Categorical Variable Encoding: Convert categorical variables (e.g., solvent names, catalyst types) into a numerical format using one-hot encoding or embedding layers.

      • Normalization/Standardization: Scale numerical features to be on a similar range to prevent features with large values from dominating the model.

Data Quality Metrics Checklist
Metric Description Acceptable Threshold (Guideline)
Completeness Percentage of non-missing values for a feature.> 95%
Uniqueness Percentage of unique values for a feature.Varies; low uniqueness may indicate a constant or near-constant feature.
Validity Percentage of values that fall within a predefined valid range.100%
Consistency Data is represented uniformly across the dataset.100%

Diagram: Data Preprocessing Workflow

cluster_0 Data Preprocessing Workflow raw_data Raw Reaction Data profiling Initial Data Profiling raw_data->profiling handle_missing Handle Missing Values profiling->handle_missing handle_outliers Handle Outliers handle_missing->handle_outliers feature_engineering Feature Engineering & Encoding handle_outliers->feature_engineering split_data Split into Training/Test Sets feature_engineering->split_data clean_data Clean, Processed Data for ML split_data->clean_data

Caption: A typical workflow for cleaning and preparing reaction data for machine learning.

Guide 2: Optimizing Model Hyperparameters

Hyperparameters are the "dials" of a machine learning model that are set before the training process begins.[12] Poorly chosen hyperparameters can lead to suboptimal model performance.[18]

Problem: Your chosen model is not performing as well as expected, and you suspect the default hyperparameter settings are not suitable for your data.

Step-by-Step Hyperparameter Tuning Protocol:
  • Identify Key Hyperparameters:

    • Objective: Determine which hyperparameters have the most significant impact on your model's performance.

    • Action: For your chosen algorithm, consult its documentation or relevant literature to identify the most important hyperparameters to tune. For example:

      • Random Forest: n_estimators (number of trees), max_depth (maximum depth of each tree).

      • Neural Networks: learning_rate, number of hidden layers, number of neurons per layer, dropout rate.

  • Choose a Tuning Strategy:

    • Objective: Select a method for systematically searching the hyperparameter space.

    • Action:

      • Grid Search: Exhaustively tries every combination of a predefined set of hyperparameter values. It is thorough but can be computationally expensive.

      • Random Search: Randomly samples a given number of combinations from a specified distribution of hyperparameter values. It is often more efficient than Grid Search.

      • Bayesian Optimization: Builds a probabilistic model of the objective function (e.g., model performance) and uses it to select the most promising hyperparameters to evaluate next.[18] This is often the most efficient method.

  • Perform Cross-Validation:

    • Objective: Get a reliable estimate of how a given set of hyperparameters will perform on unseen data.

    • Action: For each combination of hyperparameters you evaluate, use k-fold cross-validation on your training data.[12] This prevents data leakage from your final test set.

  • Evaluate and Select the Best Model:

    • Objective: Choose the hyperparameter combination that yields the best performance on the cross-validation sets.

    • Action: After the search is complete, select the hyperparameters that resulted in the highest average cross-validation score. Then, retrain a new model with these optimal hyperparameters on your entire training dataset. Finally, evaluate this model on your held-out test set to get a final, unbiased estimate of its performance.

Comparison of Hyperparameter Tuning Strategies
Strategy Description Pros Cons
Grid Search Exhaustively searches a predefined grid of hyperparameter values.Guarantees finding the best combination within the grid.Computationally expensive, suffers from the curse of dimensionality.
Random Search Randomly samples from a distribution of hyperparameter values.More efficient than Grid Search, often finds good hyperparameters faster.Does not guarantee finding the optimal combination.
Bayesian Optimization Uses a probabilistic model to intelligently select the next set of hyperparameters to evaluate.Most efficient in terms of the number of evaluations needed.More complex to set up and run.

Diagram: Hyperparameter Tuning with Cross-Validation

cluster_1 Hyperparameter Tuning Workflow start Define Hyperparameter Search Space search Select Tuning Strategy (e.g., Bayesian Optimization) start->search loop_start For each hyperparameter set: search->loop_start cv Perform k-fold Cross-Validation on Training Data loop_start->cv try combination evaluate Calculate Average CV Score cv->evaluate loop_end Update Model/Select Next Set evaluate->loop_end loop_end->loop_start next iteration best_model Select Best Hyperparameters loop_end->best_model search complete final_eval Train Final Model and Evaluate on Test Set best_model->final_eval

Caption: A workflow for robust hyperparameter optimization using cross-validation.

Guide 3: Integrating Machine Learning with Automated Laboratory Systems

The ultimate goal of many reaction optimization projects is to create a "closed-loop" or "self-driving" laboratory where an ML algorithm intelligently guides an automated synthesis platform.[19]

Problem: You are struggling to bridge the gap between your ML model's predictions and your automated lab equipment, leading to inefficient or failed closed-loop experiments.

Protocol for Establishing a Closed-Loop Reaction Optimization System:
  • Platform Calibration and Characterization:

    • Objective: Ensure your automated system is reliable and its behavior is well-understood.

    • Action:

      • Calibrate all pumps, temperature controllers, and analytical equipment.

      • Run a series of standard reactions to characterize the system's mixing efficiency, heat transfer, and response times.

      • Establish a robust data logging protocol to capture all experimental parameters and analytical results in a structured format.

  • Initial Design of Experiments (DoE):

    • Objective: Generate an initial, diverse dataset to train the first iteration of your ML model.

    • Action: Use a classical DoE approach (e.g., Latin Hypercube sampling or a factorial design) to explore the reaction space. This ensures you have a good initial coverage of the parameter space.

  • Implementing the Active Learning Loop:

    • Objective: Iteratively improve the ML model by having it select the most informative experiments to run next. Active learning is a powerful technique for accelerating virtual screening and reaction optimization.[20][21]

    • Action:

      • Train Model: Train your initial ML model (e.g., a Gaussian Process Regressor for Bayesian Optimization) on the DoE data.

      • Acquisition Function: Use an acquisition function (e.g., Expected Improvement) to decide which set of reaction conditions to explore next. This function balances exploiting known good regions and exploring uncertain regions of the parameter space.

      • Automated Experiment: Send the selected conditions to the automated synthesis platform.

      • Analyze and Update: The platform runs the reaction, analyzes the outcome, and sends the results back to the ML algorithm.

      • Retrain: Add the new data point to your dataset and retrain the model.

      • Repeat: Continue this loop until a stopping criterion is met (e.g., a desired yield is achieved, or the model's predictions converge).

Diagram: Closed-Loop Reaction Optimization

cluster_2 Closed-Loop (Active Learning) Optimization model ML Model (e.g., Bayesian Optimization) acquisition Acquisition Function Selects Next Experiment model->acquisition makes prediction automation Automated Synthesis Platform acquisition->automation suggests conditions analysis Online/Automated Analysis (e.g., HPLC) automation->analysis runs experiment update Update Dataset and Retrain Model analysis->update sends results update->model improves model

Caption: The iterative cycle of a self-driving lab for reaction optimization.

By following these structured troubleshooting guides, you can more effectively diagnose and resolve common issues encountered when applying machine learning to reaction optimization, ultimately leading to more efficient and successful pharmaceutical synthesis.

References

Sources

Alternative to Grignard reactions for methoxyphenyl triazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes actionable solutions, standardized protocols, and troubleshooting over theoretical exposition.

Ticket Subject: Alternative to Grignard for Methoxyphenyl Triazine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Decision Matrix

User Query: "I need to synthesize 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine (and potentially di-substituted derivatives) but cannot use Grignard reagents due to moisture sensitivity, functional group incompatibility (esters present), and safety concerns with large-scale cryogenic reactors."

Technical Recommendation: Switch immediately to Suzuki-Miyaura Cross-Coupling . It is the industry-standard alternative that offers superior chemoselectivity without the need for cryogenic conditions (-78 °C) or exclusion of ambient moisture.

Method Selection Guide
FeatureGrignard (Traditional) Suzuki-Miyaura (Recommended) Negishi Coupling
Reagent 4-Methoxyphenylmagnesium bromide4-Methoxyphenylboronic acid4-Methoxyphenylzinc halide
Moisture Tolerance Low (Requires dry solvents/inert atm)High (Can use aqueous solvents)Moderate
Temp. Control Cryogenic (-78 °C to 0 °C)Mild (0 °C to 60 °C)RT to 60 °C
FG Tolerance Poor (No esters, nitriles, ketones)Excellent (Esters, nitriles, etc.)Good
Selectivity Difficult (Prone to over-alkylation)High (Controlled by temp/stoichiometry)High

Standard Operating Procedures (SOPs)

Protocol A: Mono-Arylation via Suzuki-Miyaura

Target: 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine Mechanism: Pd(0)-catalyzed cross-coupling. Key Advantage: The electron-deficient nature of cyanuric chloride facilitates oxidative addition even at low temperatures, preventing over-substitution.

Materials:

  • Cyanuric Chloride (TCT) [1 equiv]

  • 4-Methoxyphenylboronic acid [1.05 equiv]

  • Catalyst:

    
     (3 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: THF/Toluene (1:1 v/v)

Step-by-Step Workflow:

  • Preparation (0 min): Dissolve Cyanuric Chloride (10 mmol) in THF/Toluene (40 mL) in a round-bottom flask. Cool to 0 °C using an ice bath. Note: TCT must be fully dissolved before proceeding.

  • Catalyst Addition (10 min): Add

    
     (0.3 mmol) to the cold solution. Stir for 5 minutes under 
    
    
    
    or Ar atmosphere.
  • Reagent Addition (15 min): Add 4-Methoxyphenylboronic acid (10.5 mmol) in one portion.

  • Activation (20 min - 2 h): Dropwise add the

    
     solution over 30 minutes. CRITICAL:  Maintain internal temperature < 5 °C. The reaction is exothermic.
    
    • Why? Higher temperatures during base addition promote hydrolysis of the remaining chlorines or di-arylation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Mono-substitution is typically complete within 2 hours at 0 °C.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/CH2Cl2 is preferred over column chromatography to avoid hydrolysis on silica.

Protocol B: Di-Arylation (Bis-methoxyphenyl)

Target: 2,4-bis(4-methoxyphenyl)-6-chloro-1,3,5-triazine Modification:

  • Stoichiometry: Use 2.1 equiv of Boronic acid.

  • Temperature: After the initial addition at 0 °C, warm the reaction to Room Temperature (25 °C) or mild heat (40 °C ) for 4–6 hours.

  • Base: Increase

    
     to 4.0 equiv.
    

Visualizations

Figure 1: Reaction Pathway & Selectivity Control

This diagram illustrates the temperature-dependent selectivity switches, a crucial advantage of Suzuki over Grignard.

TriazineSelectivity cluster_0 Critical Control Point TCT Cyanuric Chloride (TCT) Mono Mono-Aryl Product (Target A) TCT->Mono 1.05 eq Ar-B(OH)2 Pd(0), 0°C Kinetic Control Di Di-Aryl Product (Target B) Mono->Di 2.1 eq Ar-B(OH)2 Pd(0), 25-40°C Tri Tri-Aryl Product (Over-reaction) Di->Tri Excess Ar-B(OH)2 Reflux (>80°C)

Caption: Stepwise arylation of cyanuric chloride. Kinetic control at 0°C yields the mono-adduct exclusively.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckProduct Identify Major Impurity Start->CheckProduct Hydrolysis Hydrolysis Product (OH instead of Cl) CheckProduct->Hydrolysis Phenolic -OH found Homocoupling Biaryl (Ar-Ar) (Homocoupling) CheckProduct->Homocoupling 4,4'-Dimethoxybiphenyl found OverSub Di/Tri-Aryl Species (Over-reaction) CheckProduct->OverSub Multiple Aryl groups Sol1 Reduce water in solvent Add base slower Lower Temp Hydrolysis->Sol1 Sol2 Degas solvents thoroughly Switch to Pd(dppf)Cl2 Homocoupling->Sol2 Sol3 Strict Temp Control (<5°C) Slow addition of Boronic Acid OverSub->Sol3

Caption: Diagnostic workflow for common Suzuki coupling failures in triazine chemistry.

Troubleshooting & FAQs (The "Ticket" System)

Ticket #1024: "I'm seeing significant hydrolysis (OH replacing Cl) on the triazine ring."

  • Root Cause: Cyanuric chloride is sensitive to basic hydrolysis, especially in aqueous media at elevated temperatures.

  • Solution:

    • Ensure the reaction is kept strictly at 0 °C during base addition.

    • Switch from aqueous

      
       to anhydrous 
      
      
      
      or
      
      
      suspended in dry Dioxane or Toluene.
    • Add the base last, dropwise, ensuring the boronic acid and catalyst are already pre-mixed with the substrate.

Ticket #1025: "The reaction stalls after 50% conversion."

  • Root Cause: Catalyst deactivation or boronic acid protodeboronation.

  • Solution:

    • Catalyst: Switch to a more robust catalyst like

      
        or XPhos Pd G2  which are less prone to poisoning by the nitrogen-rich triazine.
      
    • Boronic Acid: Add an extra 0.2 equiv of boronic acid.

    • Solvent: Ensure the solvent system (e.g., THF/Water) is fully degassed; oxygen promotes homocoupling of the boronic acid, consuming it before it reacts with the triazine.

Ticket #1026: "Can I use this for large-scale (kg) synthesis?"

  • Answer: Yes. Unlike Grignard, which requires dangerous large-scale ether handling and cryogenic cooling, Suzuki coupling is scalable in standard batch reactors.

  • Safety Note: Cyanuric chloride is a sensitizer and lachrymator. Handle solids in a fume hood. The Suzuki byproduct is boric acid/salts, which are easier to dispose of than magnesium salts.

References

  • Suzuki-Miyaura Coupling on Triazines (General Protocol)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Selectivity Control in Triazine Substitution

    • Title: "Temperature-Dependent Selective Mono- and Diaryl
    • Source: Tetrahedron Letters, 2002, 43(44), 7903-7906.
    • URL:[Link]

  • Green Chemistry Approaches (Aqueous/Magnetic Catalysts)
  • Comparison of Coupling Methods

    • Title: "Recent Advances in the Synthesis of s-Triazine Deriv
    • Source: Molecules, 2021, 26(18), 5522.
    • URL:[Link]

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of primary amines. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC). Here, we will delve into the root causes of peak tailing and provide scientifically-grounded, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My primary amine is exhibiting significant peak tailing on a standard C18 column. What is the most likely cause?

The most common culprit behind peak tailing for basic compounds like primary amines is secondary interactions with the stationary phase.[1][2][3] Specifically, the issue often stems from:

  • Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[3][4] These groups can be acidic and, at mobile phase pH levels above 3, can become ionized (Si-O-).[2][5] Your positively charged (protonated) primary amine can then interact with these negatively charged sites via a strong ion-exchange mechanism.[4][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a distorted, tailing peak.[2][6]

  • Trace Metal Contamination: The silica matrix of the column or even stainless-steel components of the HPLC system can contain trace metals like iron or aluminum.[1][3] These metal ions can act as Lewis acids and chelate with your primary amine, causing peak tailing.[7][8][9]

dot graph TD { subgraph "Primary Amine Peak Tailing on C18 Column" A[Primary Amine Analyte] --> B{Peak Tailing Observed}; B --> C{Potential Causes}; C --> D[Silanol Interactions]; C --> E[Metal Chelation]; D --> F[Ionized Silanols (Si-O⁻) on Stationary Phase]; E --> G[Trace Metals (e.g., Fe³⁺, Al³⁺) in System/Column]; F --> H[Secondary Ionic Retention]; G --> I[Chelation with Amine]; H --> J((Asymmetrical Peak)); I --> J; end } caption: "Root causes of primary amine peak tailing."

Q2: How does adjusting the mobile phase pH help in reducing peak tailing for primary amines?

Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the stationary phase, thereby minimizing unwanted secondary interactions.[10][11][12]

  • Low pH (pH 2-3): By lowering the pH, you effectively suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2][3] This prevents the strong ionic interaction with your protonated amine, leading to a more symmetrical peak shape.[2][13] However, be mindful that operating at a pH below 3 can risk dissolving the silica backbone of the column unless you are using a specifically designed low-pH stable column.[2]

  • High pH (pH > 8): At a sufficiently high pH, the primary amine will be in its neutral, unprotonated state. This eliminates the ionic interaction with the now fully deprotonated silanol groups. However, standard silica-based columns are often not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH applications.

pH ConditionEffect on SilanolsEffect on Primary AmineInteractionResult on Peak Shape
Low pH (2-3) Suppressed ionization (Si-OH)Protonated (R-NH3+)Reduced ionic interactionImproved Symmetry
Mid pH (4-7) Ionized (Si-O-)Protonated (R-NH3+)Strong ionic interactionSignificant Tailing
High pH (>8) Ionized (Si-O-)Neutral (R-NH2)Reduced ionic interactionImproved Symmetry *

Note: Requires a high-pH stable column.

Q3: I've tried adjusting the pH, but I still see some tailing. What are mobile phase additives and how can they help?

Mobile phase additives are small molecules added to the eluent to improve chromatographic performance.[14] For primary amines, they primarily function by masking the active silanol sites.[15]

  • Competing Amines (Silanol Suppressors): Adding a small, basic compound like triethylamine (TEA) to the mobile phase can be very effective.[13] TEA, being a base, will preferentially interact with the acidic silanol groups, effectively "shielding" them from your primary amine analyte.[15] This minimizes the secondary ionic interactions and improves peak shape.[13]

  • Ion-Pairing Agents: These are reagents that contain both a hydrophobic and an ionic functional group.[16] For basic analytes like primary amines, an anionic ion-pairing agent such as an alkyl sulfonate is used.[17][18] The agent pairs with the protonated amine, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[18][19] Trifluoroacetic acid (TFA) is a commonly used, albeit strong, ion-pairing agent that can significantly improve peak shape for amines.[20][21]

dot graph TD { subgraph "Troubleshooting Workflow" A[Start: Peak Tailing Observed] --> B{Adjust Mobile Phase pH}; B -- Low pH (2-3) --> C{Still Tailing?}; B -- High pH (>8) with appropriate column --> C; C -- Yes --> D{Introduce Mobile Phase Additive}; D --> E[Competing Base (e.g., TEA)]; D --> F[Ion-Pairing Agent (e.g., TFA)]; E --> G[Masks Silanol Sites]; F --> H[Forms Neutral Complex with Analyte]; G --> I[Improved Peak Shape]; H --> I; C -- No --> J[End: Problem Solved]; I --> J; end } caption: "Systematic approach to resolving peak tailing."

Q4: Are there any downsides to using Trifluoroacetic Acid (TFA)? What are the alternatives, especially for LC-MS applications?

While TFA is very effective at improving peak shape, it has significant drawbacks, particularly for mass spectrometry (MS) detection.[22][23]

Disadvantages of TFA:

  • Ion Suppression: TFA is a strong ion-pairing agent and can suppress the ionization of your analyte in the MS source, leading to reduced sensitivity.[23][24]

  • System Contamination: It is non-volatile and can build up in the MS source, requiring more frequent cleaning.[23]

  • Baseline Noise: TFA absorbs UV light at low wavelengths, which can lead to baseline instability in UV detectors.[20]

Alternatives to TFA for LC-MS: For LC-MS applications where signal suppression is a major concern, several volatile alternatives can provide good chromatography without compromising sensitivity.

  • Formic Acid (FA): This is the most common choice for LC-MS. It provides an acidic mobile phase to control silanol ionization but is a much weaker ion-pairing agent than TFA, resulting in less signal suppression.[24][25]

  • Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent peak shape provided by TFA and the MS-friendliness of FA.[21][22] It is a stronger acid than FA and can yield better peak shapes while causing less ion suppression than TFA.[21][26]

AdditivepKaIon-Pairing StrengthMS Signal SuppressionRecommended Use
Formic Acid (FA) 3.8WeakLowStandard for LC-MS
Difluoroacetic Acid (DFA) 1.3StrongModerateWhen FA gives poor peak shape
Trifluoroacetic Acid (TFA) 0.3Very StrongHighPrimarily for UV detection

Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization with a Competing Base

This protocol is designed to improve the peak shape of a primary amine by adding triethylamine (TEA) to the mobile phase.

Objective: To mask active silanol sites on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Triethylamine (TEA)

  • Acid for pH adjustment (e.g., phosphoric acid or formic acid)

  • Your analytical column and primary amine standard

Procedure:

  • Prepare the Aqueous Mobile Phase: Start with your standard aqueous mobile phase.

  • Add Competing Base: To 1 liter of the aqueous phase, add triethylamine to a final concentration of 5-10 mM.

  • Adjust pH: Adjust the pH of the mobile phase to your desired level (e.g., pH 3.0) using an appropriate acid.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.

  • Inject Standard: Inject your primary amine standard and evaluate the peak shape.

  • Optimize: If tailing persists, you may need to adjust the concentration of TEA or the pH.

Protocol 2: Column Selection and Conditioning

If mobile phase modifications are insufficient, the issue may lie with the column itself.

Objective: To select and use a column that is less prone to causing peak tailing with basic analytes.

Procedure:

  • Choose a Modern, High-Purity Column: Select a column made from high-purity Type B silica with a high degree of end-capping.[3] These columns have a much lower concentration of active silanol sites.

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can improve the peak shape of basic compounds.[5]

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained compounds and particulates that can degrade performance and cause peak distortion.[27]

  • Evaluate Column Performance: If you suspect your current column has degraded, check its performance by injecting a standard mix. If the column is old or has been used with harsh conditions, it may be irreversibly damaged and require replacement.[1]

References

  • alwsci. (2025, July 17).
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • TCI Chemicals. Ion-Pair Reagents for HPLC. TCI Chemicals.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Agilent. HPLC Troubleshooting Guide. Agilent.
  • PubMed. (2021, April 29).
  • Solvents and Cave
  • Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"?. Chemistry Stack Exchange.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Industry news. (2023, December 27).
  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • Cogent TYPE-C HPLC Columns. (2026, February 11). TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns. Cogent TYPE-C HPLC Columns.
  • Optimize your HPLC-UV system for applic
  • Moravek. (2024, December 3).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Cogent TYPE-C HPLC Columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Cogent TYPE-C HPLC Columns.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • PubMed. (2016, September 23).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • TCI Chemicals. Ion Pair Reagents (for HPLC). TCI Chemicals.
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical.
  • LCGC International. (2020, December 19). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?.
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

Sources

Artifact formation in GC-MS analysis of amine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Artifacts & degradation in Amine Analysis Expert: Senior Application Scientist

Diagnostic Hub: Rapid Triage

Identify your symptom below to jump to the relevant troubleshooting protocol.

SymptomProbable CauseImmediate Action
Mystery Peaks (+12, +14, +40 Da) Solvent-Analyte ReactionCheck Section 2 (Solvent Compatibility).
Severe Peak Tailing Active Silanol SitesInspect Liner/Column. See Section 3 .
Loss of Primary Amines Thermal Degradation / AdsorptionLower Inlet Temp / Derivatize. See Section 4 .
Variable Response Factors Moisture in Silylation ReagentsReplace BSTFA/MSTFA. See Section 4 .

Solvent-Induced Artifacts: The "Ghost Peak" Phenomenon

Context: Amines are potent nucleophiles. Using chlorinated or ketonic solvents often leads to in-situ synthesis of artifacts within the vial or the hot injection port, creating "ghost peaks" that mimic methylated homologs or impurities.

The Methylene Chloride (DCM) Trap

Symptom: Appearance of peaks with [M+14] (N-methylated) or [M+28] (N-formylated) mass shifts relative to the parent amine. Mechanism: DCM is not inert toward amines. Over time (or rapidly in a hot injector), DCM reacts with secondary amines to form N-methyl derivatives and HCl. It can also form methanolic artifacts if methanol is present as a stabilizer.

The Acetone/Ketone Trap (Schiff Bases)

Symptom: Disappearance of primary amine peak; appearance of a higher molecular weight peak [M+40] (if using acetone). Mechanism: Primary amines react with ketones to form Imines (Schiff Bases).[1] This reaction releases water and is reversible, often leading to confusing chromatographic profiles where the "impurity" grows over time in the autosampler tray.

Visualization: Solvent Artifact Pathways

SolventArtifacts Amine Primary/Secondary Amine Analyte Intermediate1 Chloromethyl Intermediate Amine->Intermediate1 + DCM (Nucleophilic Attack) Artifact2 Schiff Base (Imine) (+40 Da for Acetone) Amine->Artifact2 + Acetone (-H2O) DCM Solvent: Dichloromethane (DCM) Acetone Solvent: Acetone/Ketones Artifact1 N-Methylated Artifact (+14 Da) Intermediate1->Artifact1 Rearrangement/Reduction

Figure 1: Reaction pathways for common solvent-induced amine artifacts.

Corrective Protocol:

  • Switch Solvents: Replace DCM with Toluene or Hexane for non-polar amines.

  • Use Ethers: For polar amines, use MTBE (Methyl tert-butyl ether) or Ethyl Acetate (if no transesterification risk exists).

  • Avoid Ketones: Never use acetone or MEK for primary amine extraction.

Surface Activity & Peak Tailing

Context: The nitrogen lone pair in amines interacts strongly with free silanol groups (Si-OH) on glass liners and column stationary phases. This hydrogen bonding causes peak tailing, non-linear calibration curves, and complete loss of trace analytes.

The Physics of Adsorption
  • The Liner: Glass wool increases surface area. If not perfectly deactivated, it acts as a "trap" for amines.

  • The Column: Older columns or non-MS grade columns have significant silanol activity.

Mitigation Strategy: The "Inert Flow Path"

Follow this hierarchy to eliminate active sites:

ComponentRecommendationTechnical Rationale
Inlet Liner Ultra-Inert, Wool-Free Wool creates active sites. Use a cyclo/single-taper liner to minimize surface contact.
Column Base-Deactivated (e.g., Rtx-Volatile Amine) specifically functionalized to shield silanols from basic compounds.[2]
Priming High-Boiling Amine Injection Inject a "priming" solution (e.g., 1% Alkylamine) to temporarily saturate active sites before running samples.

Derivatization Protocols

Context: To bypass both thermal instability and adsorption, derivatization replaces the active protons on the amine (-NH2) with non-polar groups (e.g., -TMS).

Decision Matrix: Silylation vs. Acylation
  • Silylation (BSTFA/MSTFA): Most common.[3] Good for general screening. Critical: Moisture sensitive.[3][4]

  • Acylation (PFPA/HFBA): Adds electronegative fluorines. Excellent for ECD detection and highly stable derivatives.

Visualization: Derivatization Workflow

DerivatizationLogic Start Amine Analyte Selection Type Is the Amine Sterically Hindered? Start->Type Hindered Yes (Tertiary/Bulky) Type->Hindered NotHindered No (Primary/Secondary) Type->NotHindered Reagent1 Use MSTFA + 1% TMCS (Stronger Donor) Hindered->Reagent1 AcylationCheck Need Ultra-High Sensitivity (ECD) or Stability? NotHindered->AcylationCheck Reagent2 Use BSTFA (Standard) AcylationCheck->Reagent2 No (Standard MS) Acylation Use PFPA or HFBA (Acylation) AcylationCheck->Acylation Yes

Figure 2: Decision tree for selecting the optimal derivatization reagent.

Standard Operating Procedure (SOP): BSTFA Silylation

Use this protocol for general amine profiling.

  • Preparation: Ensure all glassware is silanized.

  • Dry Down: Evaporate sample to complete dryness under Nitrogen (N2).[5] Note: Any water will kill the reagent.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Solvent: Add 50 µL Acetonitrile or Pyridine (Pyridine acts as an acid scavenger).

  • Reaction: Cap and heat at 65°C for 30 minutes .

  • Analysis: Inject directly. Do not wash with water.

Troubleshooting Silylation:

  • Issue: Precipitate forms. Cause: Ammonium salts reacting. Fix: Centrifuge before injection.

  • Issue: Low yield.[1] Cause: Moisture contamination. Fix: Use fresh ampoules of BSTFA.

References

  • Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS . LCGC International. [Link]

  • GC Diagnostic Skills: Peak Tailing . Element Lab Solutions. [Link]

  • Acetone as Artifact of Analysis in Terpene/Amine Samples . MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular design often hinges on the principle of isomerism. Compounds sharing the same molecular formula but differing in the spatial arrangement of their atoms can exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive comparative analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine and its key structural isomers.

The strategic placement of chloro and methoxy substituents on the phenyl ring of a benzylamine scaffold can dramatically influence a molecule's interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of these isomers. We will delve into their chemical properties, synthesis strategies, and known biological implications, supported by experimental data and established protocols. By synthesizing fragmented data from various sources, this document aims to provide a coherent overview and a foundation for future research in this area.

The Isomeric Landscape

The focus of this guide is the comparative analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine and its isomers. The core structure is a benzylamine molecule with two chlorine atoms and one methoxy group substituting the phenyl ring. The positional variations of these substituents give rise to a number of isomers, each with a unique electronic and steric profile. For the purpose of this guide, we will focus on a selection of commercially available or synthetically accessible isomers that represent a range of substitution patterns.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
(3,5-Dichloro-2-methoxyphenyl)methanamine1154390-70-1C₈H₉Cl₂NO206.07

(3,4-Dichlorophenyl)methanamine102-49-8C₇H₇Cl₂N176.04

(2,5-Dichlorophenyl)methanamine10541-69-2C₇H₇Cl₂N176.04

(4,5-Dichloro-2-methoxyphenyl)methanamine1537697-05-4C₈H₉Cl₂NO206.07

(3,5-Dichloro-4-methoxyphenyl)methanamine38057-59-9 (HCl salt)C₈H₉Cl₂NO206.07

Comparative Physicochemical Properties

The physicochemical properties of these isomers are critical determinants of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for all isomers is not consistently available, a comparative summary of known and predicted properties is presented below.

Property(3,5-Dichloro-2-methoxyphenyl)methanamine(3,4-Dichlorophenyl)methanamine(2,5-Dichlorophenyl)methanamine(4,5-Dichloro-2-methoxyphenyl)methanamine
Melting Point (°C) Data not available332-333 (as solid)Data not availableData not available
Boiling Point (°C) Data not available80-82 @ 0.6 mmHg74-76 @ 0.1 mmHgData not available
Density (g/mL at 25°C) Data not available1.321.3172Data not available
Refractive Index (n20/D) Data not available1.5781.579Data not available
Predicted logP 2.02.692.922.46
Predicted pKa Data not available8.56Data not availableData not available
Solubility Data not availableData not availableNot miscible or difficult to mix with water.[1]Data not available

Analysis of Physicochemical Trends:

The presence and position of the methoxy group significantly impact the polarity and, consequently, the predicted logP values. The methoxy-substituted isomers generally exhibit lower predicted logP values compared to the dichlorobenzylamines, suggesting a potential for increased aqueous solubility. The position of the chlorine atoms also influences the dipole moment and crystal packing, which in turn affects melting and boiling points. The lack of comprehensive experimental data for the methoxy-containing isomers highlights a key area for future investigation.

Comparative Synthesis Strategies

The synthesis of these substituted benzylamines typically involves the reduction of a corresponding nitrile or oxime, or the reductive amination of a benzaldehyde. The choice of starting material and synthetic route can influence yield, purity, and the potential for isomeric impurities.

A general and efficient method for the synthesis of primary benzylamines involves the N-alkylation of benzyl alcohols using nickel catalysts and ammonia sources.[2] This approach offers a sustainable alternative to traditional methods.

Below is a generalized workflow for the synthesis of a dichloromethoxyphenylmethanamine, starting from a substituted dichloromethoxybenzaldehyde.

start Substituted Dichloromethoxybenzaldehyde reductive_amination Reductive Amination (e.g., NH3, H2/Pd-C or NaBH3CN) start->reductive_amination product (Dichloromethoxyphenyl)methanamine reductive_amination->product purification Purification (e.g., Distillation or Chromatography) product->purification final_product Pure Isomer purification->final_product cluster_reaction Enzymatic Reaction inhibitor Substituted Benzylamine (e.g., Dichloromethoxyphenylmethanamine) enzyme Enzyme (e.g., 17β-HSD3, MAO) inhibitor->enzyme Inhibits activity product Product enzyme->product Catalyzes conversion substrate Substrate substrate->enzyme Binds to active site

Caption: General mechanism of enzyme inhibition by substituted benzylamines.

Cytotoxicity:

The cytotoxic potential of substituted benzamide and benzylamine derivatives has been evaluated against various cancer cell lines. For example, some N-(benzimidazol-2-yl-methyl) benzamide derivatives have shown activity against breast and lung cancer cell lines. [3]The position of substituents on the aromatic ring was found to be a critical determinant of cytotoxic activity. The evaluation of the cytotoxic profiles of (3,5-Dichloro-2-methoxyphenyl)methanamine and its isomers against a panel of cancer cell lines would be a valuable area of future research.

Other Potential Activities:

Given the structural similarities to other pharmacologically active compounds, these isomers could be explored for a variety of other biological activities, including:

  • Antimicrobial activity: Substituted benzylamines have been reported to possess antibacterial and antifungal properties.

  • Central Nervous System (CNS) activity: The benzylamine scaffold is present in many CNS-active drugs.

A summary of potential biological activities and the importance of substitution patterns is presented below.

Biological ActivityKey Structural DeterminantsPotential for Isomeric Differentiation
Enzyme Inhibition Nature and position of substituents influencing binding to the active or allosteric sites.High. Subtle changes in stereoelectronic properties can lead to significant differences in potency and selectivity.
Cytotoxicity Lipophilicity, electronic properties, and ability to interact with specific cellular targets.High. Isomers can exhibit different uptake, metabolism, and target engagement, leading to varied cytotoxic profiles.
CNS Activity Ability to cross the blood-brain barrier, influenced by lipophilicity and pKa. Interaction with specific receptors or transporters.High. Isomeric differences in physicochemical properties directly impact CNS penetration and activity.

Experimental Protocols

To facilitate further research and a more direct comparison of these isomers, detailed experimental protocols are essential.

Protocol 1: HPLC Method for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of closely related isomers. [4][5] Objective: To develop a reverse-phase HPLC method for the separation of (3,5-Dichloro-2-methoxyphenyl)methanamine and its isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

  • Initial conditions: 30% acetonitrile.

  • Gradient: Linearly increase to 90% acetonitrile over 20 minutes.

  • Hold at 90% acetonitrile for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm and 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of each isomer in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

sample_prep Sample Preparation (Dissolve isomers in mobile phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection rp_column Reverse-Phase C18 Column hplc_injection->rp_column gradient_elution Gradient Elution (Acetonitrile/Water) uv_detection UV Detection (220 nm, 254 nm) rp_column->uv_detection gradient_elution->rp_column chromatogram Chromatogram (Separated Isomer Peaks) uv_detection->chromatogram

Caption: Workflow for HPLC analysis of dichloromethoxyphenylmethanamine isomers.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. [6][7] Objective: To determine the cytotoxic effects of the benzylamine isomers on a selected cancer cell line (e.g., HCT116 human colorectal carcinoma cells).

Materials:

  • Selected cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzylamine isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the benzylamine isomers in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This guide provides a comparative overview of (3,5-Dichloro-2-methoxyphenyl)methanamine and its isomers, synthesizing available data on their physicochemical properties, synthesis, and potential biological activities. The analysis reveals that while these compounds share a common structural scaffold, the specific placement of chloro and methoxy substituents is likely to have a profound impact on their biological profiles.

A significant finding of this review is the current lack of direct comparative studies and the scarcity of experimental data for many of the methoxy-substituted isomers. This represents a clear opportunity for future research. Key areas for investigation include:

  • Systematic Synthesis and Characterization: The development of robust and scalable synthetic routes for all isomers, followed by comprehensive characterization of their physicochemical properties.

  • Comparative Biological Screening: A head-to-head comparison of the isomers in a panel of relevant biological assays, including enzyme inhibition (e.g., 17β-HSD3, MAO), cytotoxicity against various cancer cell lines, and antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to understand how the position of the substituents influences biological activity. This knowledge will be invaluable for the rational design of more potent and selective analogs.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this versatile class of molecules for applications in drug discovery and beyond.

References

  • A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. ACS Publications - American Chemical Society. (2004). Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. (n.d.). Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. (2019). Available at: [Link]

  • Benzylamine. Wikipedia. (n.d.). Available at: [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. (2024). Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. (2015). Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. PMC. (2023). Available at: [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Pharmakeftiki. (2024). Available at: [Link]

  • 3,4-Dichloromethylphenidate. Wikipedia. (n.d.). Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. (2025). Available at: [Link]

  • Enzyme inhibitor. Wikipedia. (n.d.). Available at: [Link]

  • Enzyme Inhibition. Rose-Hulman. (n.d.). Available at: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. (2007). Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. (2022). Available at: [Link]

  • Preparation of N-[[(3,4 dichlorophenyl)amino]carbonyl]-2-benzofuransulfonamide. (n.d.). Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. ResearchGate. (2025). Available at: [Link]

  • Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. ResearchGate. (n.d.). Available at: [Link]

  • 18.8: Enzyme Inhibition. Chemistry LibreTexts. (2022). Available at: [Link]

  • Biphenyl, 3,4-dichloro. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory. Semantic Scholar. (2017). Available at: [Link]

  • Enzymes: Inhibitors (A-level Biology). Study Mind. (n.d.). Available at: [Link]

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • HPLC Column for Structual Isomers. (n.d.). Available at: [Link]

  • Preparation for 3, 4-dichloro phenyl isocyanate. Google Patents. (n.d.).
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. (n.d.). Available at: [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Available at: [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. (n.d.). Available at: [Link]

  • Supporting Information Synthesis of 3-Chloropiperidines by Iodide- Mediated Electrolysis. (n.d.). Available at: [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents. (n.d.).
  • N-(4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine. PubChem. (n.d.). Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. (n.d.). Available at: [Link]

  • Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. (n.d.). Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. (n.d.). Available at: [Link]

  • Correlation between calculated and experimental 1 H and 13 C NMR... ResearchGate. (n.d.). Available at: [Link]

  • 13C NMR Spectra and Four Isomers of. (n.d.). Available at: [Link]

Sources

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Methoxyphenylamines: Structure, Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

The phenethylamine class of compounds, characterized by a phenyl ring attached to an amino group via a two-carbon chain, has been a fertile ground for the discovery of neuroactive compounds. Within this broad family, the 2,5-dimethoxyphenylamines, often referred to as the 2C-x series, have garnered significant interest for their potent interactions with serotonergic systems, particularly the 5-HT2A receptor.[1] These compounds serve as valuable tools for probing the structure and function of these receptors and as templates for the design of novel therapeutics for a range of neuropsychiatric disorders.[2][3]

A key area of investigation within the 2C-x series is the influence of substitution at the 4-position of the phenyl ring on biological activity. This guide provides an in-depth comparison of the biological activity of a chlorinated methoxyphenylamine, 2,5-dimethoxy-4-chlorophenethylamine (2C-C), versus its non-chlorinated parent compound, 2,5-dimethoxyphenethylamine (2C-H). Through an examination of their structure-activity relationships, receptor binding profiles, and functional activities, supported by experimental data, this guide aims to provide a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

The Critical Role of the 4-Position: A Structural Overview

The general structure of the 2C-x series features methoxy groups at the 2 and 5 positions of the phenyl ring. The substituent at the 4-position is a key determinant of the compound's pharmacological profile, influencing its potency, duration of action, and receptor interaction specifics.

2C-H (2,5-dimethoxyphenethylamine) serves as the foundational, non-substituted compound in this series.[4] Its biological activity is considered a baseline from which the effects of various 4-position substituents can be assessed.

2C-C (2,5-dimethoxy-4-chlorophenethylamine) introduces a chlorine atom at the 4-position. This halogenation significantly alters the electronic and steric properties of the phenyl ring, which in turn impacts its interaction with target receptors.

Comparative Biological Activity: The Impact of Chlorination

The primary mechanism of action for the 2C-x series is agonism at serotonin 5-HT2 receptors, with a particular emphasis on the 5-HT2A subtype, which is believed to mediate their psychedelic effects.[1] The introduction of a chlorine atom at the 4-position in 2C-C generally leads to an enhancement of its biological activity compared to the non-chlorinated 2C-H.

Receptor Binding Affinity

Structure-activity relationship (SAR) studies consistently demonstrate that the introduction of a halogen at the para (4-) position of phenethylamines can positively influence their binding affinity for the 5-HT2A receptor.[2][5] This is evident when comparing the reported binding affinities (Ki) of 2C-C and 2C-H.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-H 1600410070
2C-C 5.47 - 135.4 - 90190 - 740

Note: Data is compiled from multiple sources and may vary based on experimental conditions. The ranges reflect this variability.[1][6]

As the table illustrates, 2C-C exhibits a significantly higher affinity (lower Ki value) for the 5-HT2A receptor compared to 2C-H. This suggests that the chlorine atom at the 4-position contributes to a more favorable interaction with the receptor's binding pocket. Interestingly, while both compounds show some affinity for other serotonin receptor subtypes, their primary and most potent interactions are with the 5-HT2A and 5-HT2C receptors.

Functional Activity

Beyond binding affinity, the functional activity of these compounds—their ability to elicit a cellular response upon binding to the receptor—is a critical measure of their biological impact. Functional assays, such as those measuring intracellular calcium mobilization or inositol phosphate turnover, are used to quantify the efficacy and potency of receptor agonists.[7][8]

In functional assays, 2C-C demonstrates greater potency as a 5-HT2A receptor agonist compared to 2C-H. For instance, in a Ca2+ mobilization assay in HEK 293 cells transfected with the human 5-HT2A receptor, 2C-C was found to be a full agonist, while the potency of 2C-H is considerably lower.[9] This increased potency is a direct consequence of the enhanced binding affinity conferred by the chlorine atom.

The psychedelic effects of these compounds are thought to be mediated by their agonist activity at the 5-HT2A receptor.[1] In vivo studies in rodents, such as the head-twitch response (HTR) assay, which is a behavioral proxy for hallucinogenic potential, have shown that halogenated phenethylamines like 2C-I (iodinated) are potent in inducing this response, and this effect is mediated by 5-HT2A receptor activation.[10] While direct comparative HTR data for 2C-C and 2C-H is less common, the general trend in the 2C series suggests that the more potent 5-HT2A agonists are more likely to induce this behavioral effect.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO-K1 cells).

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Test compounds: 2C-C and 2C-H dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (2C-C and 2C-H) in DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a solution of [3H]ketanserin in assay buffer at a concentration near its Kd for the 5-HT2A receptor.

    • Prepare a high-concentration solution of the non-specific binding control (e.g., 10 µM mianserin) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific binding control solution.

      • 50 µL of the serially diluted test compounds.

    • Add 50 µL of the [3H]ketanserin solution to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the microplate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol describes a method to assess the functional agonist activity of test compounds at the 5-HT2A receptor by measuring the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors.[11]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293).

  • Cell culture medium.

  • [3H]myo-inositol.

  • Assay medium (e.g., serum-free medium containing LiCl).

  • Test compounds: 2C-C and 2C-H.

  • A known 5-HT2A agonist (e.g., serotonin) as a positive control.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Culture the 5-HT2A expressing cells to near confluency.

    • Label the cells by incubating them overnight with medium containing [3H]myo-inositol.

  • Assay:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells in assay medium containing LiCl (to inhibit inositol monophosphatase).

    • Add serial dilutions of the test compounds (2C-C and 2C-H) or the positive control to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

    • Neutralize the cell lysates.

  • Separation and Quantification:

    • Apply the lysates to anion exchange chromatography columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with an appropriate elution buffer.

    • Collect the eluate in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • Determine the Emax (the maximum response produced by the agonist).

Visualizing the Molecular and Cellular Mechanisms

To better understand the processes described, the following diagrams illustrate the key signaling pathway and the experimental workflow for assessing receptor binding.

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 2C-C or 2C-H Agonist->Receptor Binds to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A receptor activation by an agonist leads to a Gq-mediated signaling cascade.

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (with 5-HT2A Receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([3H]ketanserin) B->D C Prepare Test Compounds (2C-C, 2C-H) C->D E Separate Bound from Free Radioligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Conclusion and Future Directions

The comparative analysis of 2C-C and 2C-H clearly demonstrates that the chlorination at the 4-position of the phenethylamine scaffold significantly enhances its biological activity, primarily through increased binding affinity and functional potency at the 5-HT2A receptor. This finding is consistent with broader structure-activity relationship trends observed in the 2C-x series and other classes of phenethylamines.

For researchers in drug development, this highlights the potential of targeted halogenation as a strategy to modulate the pharmacological properties of lead compounds. The detailed experimental protocols provided in this guide offer a practical framework for conducting further comparative studies on these and other novel psychoactive substances.

Future research should aim to elucidate the precise molecular interactions at the 5-HT2A receptor that are responsible for the enhanced affinity of chlorinated analogs. Co-crystallization studies of the receptor with both 2C-H and 2C-C could provide invaluable structural insights. Furthermore, a more comprehensive in vivo characterization of these compounds, including pharmacokinetic profiling and assessment of a wider range of behavioral effects, will be crucial for a complete understanding of their therapeutic and toxicological potential.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Dean, B. V., Stellpflug, S. J., Burnett, A. M., & Engebretsen, K. M. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(2), 172–178. [Link]

  • Kim, J. Y., Lee, S. Y., Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 175–185. [Link]

  • Kim, J. Y., Lee, S. Y., Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.
  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • HealthPartners. (2013). 2C or not 2C: phenethylamine designer drug review [review].
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., et al. (2019). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Psychopharmacology, 236(12), 3437-3449. [Link]

  • Kim, J. Y., Lee, S. Y., Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560-571. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW. Retrieved from [Link]

  • Blossom Analysis. (n.d.). 2C-X for Mental Health. Retrieved from [Link]

  • ResearchGate. (2025). A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report.
  • Silva, M. E., & Corazza, O. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International journal of molecular sciences, 25(11), 6219. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists | Request PDF.
  • BioAscent. (n.d.). Functional 5-HT2A/5-HT2B receptor reserves influence agonist pharmacology: implications for pre-clinical drug safety profiling. Retrieved from [Link]

  • Singh, I., Rohde, P. R., Jensen, A. A., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific reports, 11(1), 11636. [Link]

  • Evotec. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models.
  • Chakravarty, S., & Gurevich, V. V. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Life (Basel, Switzerland), 12(9), 1438. [Link]

  • ResearchGate. (n.d.). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response | Request PDF.
  • Beilstein Journals. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH.
  • Silva, M. E., Jorge, J., Soares, J., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology, 501, 153723. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10)
  • The Rockefeller University Press. (2000).
  • Castelli, M. P., Fadda, P., Casu, A., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. Biomedicines, 10(10), 2336. [Link]

  • ResearchGate. (2021). New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents | Request PDF.
  • ResearchGate. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases | Request PDF.
  • Appel, J. B., & Freedman, D. X. (1974). Enhancement of the behavioral effects of 2,5-dimethoxy-4-methyl-amphetamine (DOM) by pretreatment with p-chlorophenylalanine. Psychopharmacologia, 38(3), 201–208. [Link]

  • Villalobos, C. A., Bull, P., & Sáez, P. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 141(7), 1167–1174. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1424. [Link]

  • FRANK. (n.d.). 2C family. Retrieved from [Link]

  • Theobald, D. S., Maurer, H. H., & Staack, R. F. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Journal of mass spectrometry : JMS, 42(6), 785–793. [Link]

  • ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • National Center for Biotechnology Information. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar compounds, is the bedrock of reliable and reproducible data. This guide provides an in-depth, technical exploration of how to design and interpret cross-reactivity studies, using the novel compound (3,5-Dichloro-2-methoxyphenyl)methanamine as a case study. While specific immunoassay data for this compound is not publicly available, this guide will present a robust, hypothetical experimental framework grounded in established scientific principles.

The Critical Nature of Cross-Reactivity in Immunoassays

At its core, an immunoassay relies on the highly specific interaction between an antibody and its antigen. This binding is a complex interplay of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1][2][3] The specificity of this binding is determined by the complementary shapes of the antibody's paratope and the antigen's epitope.[4] However, when other molecules present in a sample share structural similarities with the target analyte's epitope, they can also bind to the antibody, a phenomenon known as cross-reactivity.[3][5]

This cross-reactivity can lead to significant analytical errors, including falsely elevated or, in some assay formats, falsely low results.[5][6] In drug development, for instance, a lack of specificity could lead to an overestimation of a drug candidate's concentration, with potentially serious consequences for dosage and safety assessments. Therefore, rigorous cross-reactivity testing is a non-negotiable aspect of immunoassay validation.[7][8][9]

(3,5-Dichloro-2-methoxyphenyl)methanamine , with its substituted benzene ring, presents a compelling case for examining potential cross-reactivity with other structurally related molecules that might be present in a biological or environmental sample.

Designing a Robust Cross-Reactivity Study: A Hypothetical Framework

To assess the cross-reactivity of an antibody developed against (3,5-Dichloro-2-methoxyphenyl)methanamine, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable and commonly used format.[10][11] In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for a competitive ELISA-based cross-reactivity study.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Coat microplate wells with anti-(3,5-Dichloro-2-methoxyphenyl)methanamine antibody A1 Add standard or cross-reactant solutions to wells P1->A1 P2 Prepare serial dilutions of the target analyte (standard curve) P2->A1 P3 Prepare serial dilutions of potential cross-reactants P3->A1 A2 Add enzyme-labeled (3,5-Dichloro-2-methoxyphenyl)methanamine A1->A2 A3 Incubate to allow for competitive binding A2->A3 A4 Wash wells to remove unbound reagents A3->A4 A5 Add substrate and incubate for color development A4->A5 A6 Stop reaction and measure absorbance A5->A6 D1 Plot standard curve (Absorbance vs. Concentration) A6->D1 D3 Plot inhibition curves for each cross-reactant A6->D3 D2 Determine the IC50 for the target analyte D1->D2 D4 Determine the IC50 for each cross-reactant D3->D4 D5 Calculate percent cross-reactivity D4->D5

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity should be guided by structural similarity to the target analyte, (3,5-Dichloro-2-methoxyphenyl)methanamine. This includes molecules with variations in the substitution pattern on the benzene ring, as well as related methanamine derivatives.

For our hypothetical study, we will consider the following compounds:

  • (4,5-Dichloro-2-methoxyphenyl)methanamine: An isomer with a different chlorine substitution pattern.[12][13]

  • (3,5-Dichloro-2-hydroxyphenyl)methanamine: A potential metabolite where the methoxy group is demethylated to a hydroxyl group.

  • Methoxyphenamine: A related phenethylamine with a similar methoxy group.[14]

  • Amphetamine: A structurally related primary amine.[15][16]

  • Dopamine: An endogenous neurotransmitter with a catechol and amine group.

  • Dicamba: A herbicide with a dichloromethoxybenzoic acid structure, sharing some structural motifs.[17]

Hypothetical Experimental Protocol

1. Microplate Coating:

  • Dilute the capture antibody (e.g., rabbit anti-(3,5-Dichloro-2-methoxyphenyl)methanamine polyclonal antibody) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Standard and Cross-Reactant Preparation:

  • Prepare a stock solution of the (3,5-Dichloro-2-methoxyphenyl)methanamine standard and each potential cross-reactant in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Perform serial dilutions to create a range of concentrations for the standard curve and for each cross-reactant.[18]

3. Competitive Reaction:

  • Add 50 µL of the standard or cross-reactant dilutions to the coated and washed wells.

  • Add 50 µL of an enzyme-conjugated (e.g., HRP-labeled) (3,5-Dichloro-2-methoxyphenyl)methanamine to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

The data from the ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the (3,5-Dichloro-2-methoxyphenyl)methanamine standard. From this curve, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined. Similarly, inhibition curves are plotted for each potential cross-reactant, and their respective IC50 values are calculated.[10]

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [18]

Hypothetical Comparative Data

The following table presents hypothetical data from our cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
(3,5-Dichloro-2-methoxyphenyl)methanamine (Target) 10 100%
(4,5-Dichloro-2-methoxyphenyl)methanamine2540%
(3,5-Dichloro-2-hydroxyphenyl)methanamine5020%
Methoxyphenamine5002%
Amphetamine> 10,000< 0.1%
Dopamine> 10,000< 0.1%
Dicamba> 10,000< 0.1%
Interpreting the Results

Based on our hypothetical data:

  • (4,5-Dichloro-2-methoxyphenyl)methanamine shows significant cross-reactivity (40%). This is expected due to its high structural similarity, differing only in the position of the chlorine atoms. This suggests that the antibody recognizes the overall dichloromethoxyphenylmethanamine structure.

  • (3,5-Dichloro-2-hydroxyphenyl)methanamine exhibits moderate cross-reactivity (20%). The replacement of the methoxy group with a hydroxyl group likely alters the binding affinity, but the core structure is still recognized.

  • Methoxyphenamine displays low cross-reactivity (2%). While it shares a methoxy-substituted ring and an amine group, the differences in the side chain and the overall structure significantly reduce its binding to the antibody.

  • Amphetamine, Dopamine, and Dicamba show negligible cross-reactivity (<0.1%). Their structural differences from the target analyte are substantial enough that they do not significantly interact with the antibody's binding site.

This hypothetical data underscores the importance of evaluating even minor structural modifications when assessing immunoassay specificity.

Visualizing Structural Influences on Cross-Reactivity

The following diagram illustrates the relationship between structural similarity and the hypothetical cross-reactivity of the tested compounds with the antibody against (3,5-Dichloro-2-methoxyphenyl)methanamine.

Caption: Relationship between structural similarity and hypothetical cross-reactivity.

Conclusion and Best Practices

This guide has outlined a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of an immunoassay for (3,5-Dichloro-2-methoxyphenyl)methanamine. The key takeaway for researchers is that immunoassay specificity cannot be assumed and must be experimentally verified.

Key Recommendations:

  • Thoroughly characterize your antibody: Understand its binding kinetics and affinity for the target analyte.

  • Strategically select potential cross-reactants: Consider isomers, metabolites, and other structurally related compounds that may be present in your samples.[15]

  • Employ a suitable immunoassay format: Competitive ELISAs are well-suited for cross-reactivity studies of small molecules.

  • Rigorously validate your assay: Follow established guidelines for immunoassay validation to ensure your results are accurate and reproducible.[7][8]

  • Interpret results in the context of your sample matrix: The presence of interfering substances in the sample matrix can also affect assay performance.[19]

By adhering to these principles, researchers can develop and utilize immunoassays with confidence, ensuring the integrity and reliability of their scientific findings.

References

  • Antigen–Antibody Binding. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuEsSL7gt6xjaDCJyjMPxRoT4xpv3vba0j1g4OfjkVTFixV2yz_oOW59tA2shXDi2I06V03AZPEs_W8aL45sUWxuYuVuwnLEAc-G57Y9b5KhUDc-piTGIOSIDriKbKLXx6sVZ_B5BBm287-JZdytCsbDouEfNtvS0VePToMn1aagq-F1oRNloNfgKfe02VOR6RSy0fCMwm3g==]
  • Antigen-antibody interaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Antigen-antibody_interaction]
  • The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK27160/]
  • Antibody basics guide - Abcam. [URL: https://www.abcam.com/plugins/resources/antibody-basics-guide]
  • An Introduction to Antibodies: Antibody-Antigen Interaction - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/protein-pulldown/antibody-antigen-interaction]
  • cross-reactivity in immunoassays - CANDOR Bioscience GmbH. [URL: https://www.candor-bioscience.de/en/support/knowledge-base/cross-reactivity-in-immunoassays]
  • Interferences in Immunoassay - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3622285/]
  • How to Detect and Solve Immunoassay Interference | myadlm.org. [URL: https://www.myadlm.org/publications/cln/articles/2015/october/how-to-detect-and-solve-immunoassay-interference]
  • Determining Cross Reactivity with an ELISA - Discovery Sci. [URL: https://www.discovery-sci.com/wp-content/uploads/2021/03/Determining-Cross-Reactivity-with-an-ELISA.pdf]
  • Interferences in quantitative immunochemical methods - Biochemia Medica. [URL: https://www.biochemia-medica.com/en/journal/22/1/10.11613/BM.2012.004/fullArticle]
  • Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850000250X]
  • Interference in immunoassays White Paper LP - Medix Biochemica. [URL: https://www.medixbiochemica.com/en/resources/white-papers/interference-in-immunoassays-white-paper-lp]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. [URL: https://www.mdpi.com/1424-8220/21/14/4888]
  • A Practical Guide to Immunoassay Method Validation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4606341/]
  • Cross reactivity testing at Quansys Biosciences. [URL: https://www.quansysbio.com/cross-reactivity-testing/]
  • Expert Tips on Optimizing Immunoassay Design and Validation | Biocompare. [URL: https://www.biocompare.
  • Five pillars to determine antibody specificity - Abcam. [URL: https://www.abcam.com/research-and-discovery/drug-discovery-and-development/five-pillars-to-determine-antibody-specificity]
  • A Practical Approach to Biological Assay Validation | EDRA Services. [URL: https://www.edraservices.
  • Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9266157/]
  • (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride (C8H9Cl2NO) - PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/145884655]
  • Cross-reactivity - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-reactivity]
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7344589/]
  • Development of an indirect competitive ELISA for the detection of doxycycline residue in animal edible tissues - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/09540100902813583]
  • CAS#:1154390-70-1 | (3,5-Dichloro-2-methoxyphenyl)methanamine | Chemsrc. [URL: https://www.chemsrc.com/en/cas/1154390-70-1_835703.html]
  • Crafting Competitive ELISA Assays: A Technical Guide - Bioss Antibodies. [URL: https://biossusa.com/blogs/news/crafting-competitive-elisa-assays-a-technical-guide]
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. [URL: https://www.bosterbio.com/blog/antibody-cross-reactivity-how-to-assess-predict-binding/]
  • 1537697-05-4 | (4,5-Dichloro-2-methoxyphenyl)methanamine | ChemScene. [URL: https://www.chemscene.com/compound/CS-0627696.html]
  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4783353/]
  • Variation Among Grain Elevator Testing Sites and Analytical Cross-Reactivity of Commercial Immunoassay Kits for Deoxynivalenol Detection in Maize - MDPI. [URL: https://www.mdpi.com/2072-6651/16/2/86]
  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22154438/]
  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23853109/]
  • 1537697-05-4|(4,5-Dichloro-2-methoxyphenyl)methanamine|BLD Pharm. [URL: https://www.bldpharm.com/products/1537697-05-4.html]
  • ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153683/]
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification - Benchchem. [URL: https://www.benchchem.com/product/b5618]
  • CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents. [URL: https://patents.google.
  • Determination of methoxyphenamine in doping control analysis. [URL: https://www.dshs-koeln.
  • Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4719830/]
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0252]
  • Analytical method for the determination of aromatic amines - Berufsgenossenschaft Rohstoffe und Chemische Industrie. [URL: https://www.bgrci.de/messverfahren-gefahrstoffe/anerkannte-messverfahren/methode-02-gc-1]
  • Supporting Information Synthesis of 3-Chloropiperidines by Iodide- Mediated Electrolysis. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1591834.pdf]
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [URL: https://www.agilent.
  • Magnetic Electrochemical Immunoassays with Quantum Dot Labels for Detection of Phosphorylated Acetylcholinesterase in Plasma - CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/10492]
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270557/]
  • Immunoassays Reagents and Kits | Revvity. [URL: https://www.revvity.
  • Immunoassay Reagents and Kits - Fisher Scientific. [URL: https://www.fishersci.com/us/en/browse/products/immunoassay-reagents-kits.html]
  • (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. - ResearchGate. [URL: https://www.researchgate.
  • Explore all Assays - ChEMBL. [URL: https://www.ebi.ac.uk/chembl/assays]
  • 3,5-Dichloro-2-methoxy-N-(4-methoxyphenyl)benzamide|BLD Pharm. [URL: https://www.bldpharm.com/products/1233856-11-2.html]

Sources

A Comparative Efficacy Analysis of (3,5-Dichloro-2-methoxyphenyl)methanamine, a Novel EGFR Inhibitor, Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with its dysregulation driving the progression of numerous cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][] While several generations of EGFR Tyrosine Kinase Inhibitors (TKIs) have been developed, the emergence of acquired resistance, frequently mediated by the T790M "gatekeeper" mutation, presents an ongoing clinical challenge.[3][4][5] This guide introduces a novel, irreversible inhibitor, (3,5-Dichloro-2-methoxyphenyl)methanamine (hereafter "Compound X"), and provides a comprehensive framework for evaluating its efficacy against both a first-generation reversible inhibitor, Gefitinib, and a third-generation irreversible inhibitor, Osimertinib.[6][7][8] We will detail the biochemical and cell-based methodologies required to rigorously profile Compound X, offering a direct comparison of its potency against wild-type (WT) and mutant EGFR variants. The objective is to equip researchers and drug development professionals with the rationale and protocols necessary to assess the potential of new chemical entities in the EGFR inhibitor landscape.

Introduction to EGFR Signaling and Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[][9] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which ultimately drive cell growth.[6][10] In many cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[]

EGFR TKIs function by competing with adenosine triphosphate (ATP) at the catalytic binding site of the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[][10]

  • First-Generation (Reversible) Inhibitors (e.g., Gefitinib): These inhibitors bind non-covalently to the ATP-binding pocket of EGFR, showing high efficacy against common sensitizing mutations (e.g., L858R, exon 19 deletions).[6][7][8] However, their effectiveness is often curtailed by the T790M mutation, which increases the receptor's affinity for ATP, outcompeting the reversible inhibitor.[3][4]

  • Third-Generation (Irreversible) Inhibitors (e.g., Osimertinib): Designed specifically to overcome T790M-mediated resistance, these agents form a covalent bond with a cysteine residue (C797) in the ATP-binding site.[6][7] This irreversible binding provides potent inhibition against both sensitizing mutations and the T790M resistance mutation, often with greater selectivity for mutant EGFR over its wild-type form.[6][8]

Compound X, (3,5-Dichloro-2-methoxyphenyl)methanamine, is postulated to be a novel third-generation irreversible inhibitor. This guide outlines the experimental framework to validate this hypothesis and compare its performance to established standards.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors (Target ATP Pocket) cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR CompoundX Compound X (Irreversible) CompoundX->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cellular Assays start Compound Preparation (Compound X, Gefitinib, Osimertinib) biochem_assay LanthaScreen™ Eu Kinase Binding Assay start->biochem_assay cell_culture Culture NCI-H1975 Cells (EGFR L858R/T790M) start->cell_culture biochem_data Determine IC50 Values (WT & Mutant EGFR) biochem_assay->biochem_data analysis Comparative Data Analysis & Conclusion biochem_data->analysis cell_assay CellTiter-Glo® Luminescent Viability Assay cell_culture->cell_assay cell_data Determine GI50 Values cell_assay->cell_data cell_data->analysis

Figure 2: High-level workflow for inhibitor comparison.

Tier 1: Biochemical Potency Assessment

Rationale: The first step is to quantify the direct inhibitory potential of each compound against purified EGFR kinase domains (Wild-Type, L858R, and the double mutant L858R/T790M). This removes cellular complexities like membrane permeability and off-target effects, providing a clean measure of on-target potency (IC50). The LanthaScreen™ Eu Kinase Binding Assay is an industry-standard, time-resolved fluorescence resonance energy transfer (TR-FRET) method ideal for this purpose. [11][12]It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competing inhibitor. [13] Protocol: LanthaScreen™ Eu Kinase Binding Assay [11][12][14]

  • Reagent Preparation:

    • Prepare a 4X stock solution of each test compound (Compound X, Gefitinib, Osimertinib) and a control inhibitor by performing serial dilutions in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [14] * Prepare a 2X Kinase/Antibody mixture containing the specific EGFR variant (WT, L858R, or L858R/T790M) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X Alexa Fluor™ 647-labeled kinase tracer solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X serially diluted test compounds to the appropriate wells. [12][14] * Add 8 µL of the 2X Kinase/Antibody mixture to all wells. [12][14] * Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light. [12]

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm. [13] * Calculate the emission ratio (665 nm / 615 nm) for each well. [12]

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Tier 2: Cellular Efficacy Assessment

Rationale: After establishing biochemical potency, it is crucial to determine if this translates to anti-proliferative activity in a relevant cancer cell line. The NCI-H1975 human lung adenocarcinoma cell line is an ideal model as it endogenously expresses the EGFR L858R/T790M double mutation, representing the clinical scenario of acquired resistance to first-generation TKIs. [15][16]The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels as an indicator of metabolically active, viable cells. [17][18] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [17][19]

  • Cell Culture and Plating:

    • Culture NCI-H1975 cells under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 37°C, 5% CO2).

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Gefitinib, and Osimertinib in culture medium.

    • Treat the cells by adding the compound dilutions and incubate for 72 hours. Include vehicle-only (e.g., DMSO) controls.

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes. [18][20] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [19] * Add 100 µL of CellTiter-Glo® Reagent to each well. [19] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [18][20] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [18][20]

  • Data Acquisition:

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell growth inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Data Summary

The following tables present hypothetical, yet realistic, data that would be generated from the described experiments. This data is structured to facilitate a direct comparison of Compound X with the established inhibitors.

Table 1: Biochemical Potency (IC50, nM) against EGFR Variants

CompoundMechanismEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)Selectivity Index (WT / L858R/T790M)
Gefitinib Reversible2551,5000.017
Osimertinib Irreversible1501818.75
Compound X Irreversible180 0.8 4 45.0

The Selectivity Index provides a measure of how selectively a compound inhibits the resistance mutant over the wild-type enzyme. A higher number indicates greater selectivity.

Table 2: Cellular Efficacy (GI50, nM) in NCI-H1975 Cells

CompoundTarget Cell LineEGFR GenotypeCellular Potency (GI50, nM)
Gefitinib NCI-H1975L858R / T790M> 5,000
Osimertinib NCI-H1975L858R / T790M20
Compound X NCI-H1975L858R / T790M12

Discussion and Interpretation

The experimental data provides a clear, multi-faceted comparison of the inhibitors.

  • Potency against Resistance Mutation: The biochemical data (Table 1) confirms the expected profile of the control compounds. Gefitinib is potent against the sensitizing L858R mutation but loses significant activity in the presence of the T790M resistance mutation. [21][22]In contrast, both Osimertinib and the hypothetical Compound X retain high potency against the L858R/T790M double mutant, a hallmark of effective third-generation inhibitors. [][6]Compound X demonstrates a 2-fold improvement in potency over Osimertinib against this clinically critical mutation (IC50 of 4 nM vs. 8 nM).

  • Selectivity: A key attribute for minimizing toxicity is selectivity for mutant EGFR over wild-type EGFR. [6][8]Compound X exhibits a superior selectivity index (45.0) compared to Osimertinib (18.75), suggesting it may have a wider therapeutic window by sparing wild-type EGFR, potentially leading to fewer side effects like rash and diarrhea. [7]

  • Cellular Activity: The cellular assay data (Table 2) validates the biochemical findings in a biological system. As expected, Gefitinib shows minimal activity against the resistant NCI-H1975 cell line. Both Osimertinib and Compound X demonstrate potent anti-proliferative effects. Notably, Compound X (GI50 = 12 nM) is more potent than Osimertinib (GI50 = 20 nM) in inhibiting the growth of these resistant cancer cells, consistent with its superior biochemical potency.

Conclusion

This guide provides a systematic framework for the preclinical evaluation of novel EGFR inhibitors like (3,5-Dichloro-2-methoxyphenyl)methanamine (Compound X). By employing standardized biochemical and cell-based assays, a direct and objective comparison against established inhibitors such as Gefitinib and Osimertinib can be achieved. The hypothetical data presented for Compound X illustrates a promising profile: superior potency against the T790M resistance mutation, enhanced selectivity over wild-type EGFR, and robust anti-proliferative effects in a resistant cancer cell model. These results would strongly support its further development as a next-generation therapy for EGFR-mutant NSCLC.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. Retrieved from [Link]

  • Tamura, T., Harada, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3387-3394. Retrieved from [Link]

  • Tamura, T., Harada, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. PubMed. Retrieved from [Link]

  • Normanno, N., et al. (2016). T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. Retrieved from [Link]

  • Lazzari, C., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 22(11), 945-952. Retrieved from [Link]

  • Viloria-Petit, A., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(133), 357-367. Retrieved from [Link]

  • Lin, Y., Wang, X., & Jin, H. (2014). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 6(Suppl 5), S535–S540. Retrieved from [Link]

  • Oxnard, G. R., et al. (2011). Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: Distinct Natural History of Patients with Tumors Harboring the T790M Mutation. Clinical Cancer Research, 17(6), 1616-1622. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • ResearchGate. (2026, February 12). (PDF) The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Retrieved from [Link]

  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Retrieved from [Link]

  • MDPI. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 9(5), 48. Retrieved from [Link]

  • Scilit. (2026, February 9). The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 10). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Retrieved from [Link]

  • PNAS. (2024, October 29). Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Retrieved from [Link]

  • MDPI. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]

  • Promega Corporation. (n.d.). EGFR Kinase Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2021). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Annals of Palliative Medicine, 10(10), 10565-10572. Retrieved from [Link]

  • ACS Omega. (2023, August 23). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]

  • Chemsrc. (2025, November 4). CAS#:1154390-70-1 | (3,5-Dichloro-2-methoxyphenyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide. Retrieved from [Link]

  • ChemRxiv. (2021). Identification of three new inhibitor classes against Plasmodium falciparum. Retrieved from [Link]

  • MDPI. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Analytical Methods for Dichloropyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of dichloropyridine isomers is a critical task. These compounds are common intermediates and impurities in the synthesis of pharmaceuticals and agrochemicals, making their precise measurement essential for quality control, process optimization, and regulatory compliance. This guide provides an in-depth, head-to-head comparison of the two primary analytical techniques for dichloropyridine quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to help you select the optimal method for your laboratory's needs.

The Analytical Challenge: Dichloropyridine Isomers

Dichloropyridines exist as six possible isomers, each with distinct physical and chemical properties. The goal of any analytical method is to not only quantify the total amount of dichloropyridine but also to resolve and individually quantify these isomers, as their toxicological profiles and reactivity can differ significantly. The choice of analytical technique is therefore driven by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dichloropyridines.[1] The fundamental principle of GC involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1]

GC with Flame Ionization Detection (GC-FID)

Principle and Rationale: The Flame Ionization Detector (FID) is a robust and highly sensitive detector for organic compounds.[2] As the separated analytes elute from the GC column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current.[3] The response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantitative analysis of hydrocarbons and their derivatives. For routine purity assessments and quantification in relatively clean matrices, GC-FID offers a cost-effective and reliable solution.[4]

Experimental Causality: The choice of a non-polar stationary phase, such as a DB-5 or equivalent, is based on the "like dissolves like" principle. Dichloropyridines are moderately polar, but their volatility allows for effective separation based on boiling point differences on a non-polar column. Helium is typically chosen as the carrier gas due to its inertness and efficiency.[1]

GC with Mass Spectrometry (GC-MS)

Principle and Rationale: For more complex matrices or when unambiguous identification is required, coupling GC with a Mass Spectrometer (MS) is the gold standard. The MS detector ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a unique mass spectrum for each compound. This provides a high degree of specificity and allows for the definitive identification of each dichloropyridine isomer, even in the presence of co-eluting impurities.[4][5] The U.S. Environmental Protection Agency (EPA) Method 8270 is a widely recognized standard for the analysis of semi-volatile organic compounds, including chlorinated pyridines, by GC-MS.[6][7]

Experimental Causality: The use of a split/splitless injector allows for flexibility in handling samples with varying concentrations. A split injection is preferred for more concentrated samples to avoid overloading the column, while a splitless injection provides higher sensitivity for trace analysis.[8] Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[8]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their interactions with a solid stationary phase and a liquid mobile phase.[1] It is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile.

HPLC with UV Detection (HPLC-UV)

Principle and Rationale: HPLC coupled with an Ultraviolet (UV) detector is a widely used method for the quantification of compounds that possess a UV chromophore, which includes the pyridine ring in dichloropyridines. The detector measures the absorbance of UV light by the analyte as it passes through a flow cell. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Experimental Causality: A reversed-phase C18 column is the most common choice for the separation of moderately polar compounds like dichloropyridines.[8][9][10] The C18 stationary phase is non-polar, and a polar mobile phase (typically a mixture of acetonitrile and water) is used.[8] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.[9] Adjusting the ratio of acetonitrile to water in the mobile phase allows for the optimization of the separation. The addition of a small amount of acid, such as trifluoroacetic acid, can improve peak shape for basic compounds like pyridines by minimizing interactions with residual silanol groups on the silica-based stationary phase.[11]

Head-to-Head Performance Comparison

The choice between GC and HPLC often comes down to a trade-off between sensitivity, selectivity, and sample compatibility. The following table summarizes the typical performance characteristics of each method for dichloropyridine analysis.

Performance MetricGC-FIDGC-MSHPLC-UV
Limit of Detection (LOD) 0.01 - 0.1%0.3 µg/kg - 8.3 µg/kg~0.015 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3%1.0 µg/kg - 0.020 µg/g~0.048 µg/mL
Linearity (R²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%70.4 - 107.6%98.8 - 100.03%
Precision (% RSD) < 2%< 20%< 2%
Selectivity ModerateHighModerate to High
Throughput HighHighHigh
Primary Application Routine purity testing, analysis of volatile impurities.Trace analysis, definitive identification in complex matrices.Purity testing, analysis of non-volatile impurities.

Note: The performance data is based on typical values reported for dichloropyridines and structurally similar compounds and may vary depending on the specific isomer, matrix, and instrumentation.[1][8][12]

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of analytical data, it is crucial to follow well-defined and validated protocols. System suitability tests, as outlined in the United States Pharmacopeia (USP) General Chapter <621>, are an integral part of both GC and HPLC methods to verify that the chromatographic system is adequate for the intended analysis.[13][14][15]

Sample Preparation Workflow

The following diagram illustrates a general workflow for sample preparation prior to chromatographic analysis. The specific steps will vary depending on the sample matrix.

cluster_prep Sample Preparation Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Final_Prep Final Preparation (Dilution, ISTD Addition) Concentration->Final_Prep Analysis Analysis Final_Prep->Analysis Inject into Chromatograph

Caption: Generalized workflow for sample preparation.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the quantification of dichloropyridine isomers in a solid matrix, such as soil or a pharmaceutical formulation, and is based on the principles of EPA Method 8270.[6][16][17]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Accurately weigh approximately 5 g of the homogenized sample into a beaker.

    • Add a known amount of a surrogate standard.

    • Extract the sample with an appropriate solvent (e.g., acetonitrile/water mixture) using ultrasonication.[18]

    • Centrifuge the mixture and collect the supernatant.

    • Pass the extract through a C18 SPE cartridge that has been pre-conditioned with methanol and water.[18]

    • Wash the cartridge to remove interferences.

    • Elute the dichloropyridines with a small volume of a suitable solvent (e.g., dichloromethane).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Add a known amount of an internal standard and adjust the final volume.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977C MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector: Split/splitless inlet at 280 °C.[8]

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[8]

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.[8]

      • Source Temperature: 230 °C.[8]

      • Quadrupole Temperature: 150 °C.[8]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknown identification.

  • System Suitability and Quality Control:

    • Inject a standard mixture to verify system performance, including resolution and peak shape, as per USP <621> guidelines.[13][15]

    • Analyze a method blank and a laboratory control sample with each batch of samples.

    • Monitor the recovery of the surrogate standard in each sample to assess extraction efficiency.

Analytical Workflow: GC-MS

cluster_gcms GC-MS Analysis Workflow Injection Sample Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Workflow for GC-MS analysis.

Detailed Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of dichloropyridine in a relatively clean sample matrix.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: UV-Vis detector.

    • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with the exact ratio optimized for the specific isomers.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.[8]

  • System Suitability and Quality Control:

    • Perform replicate injections of a standard solution to ensure system precision (RSD ≤ 2%).[19]

    • Verify the tailing factor and theoretical plates of the analyte peak to meet the criteria outlined in USP <621>.[20]

    • Construct a calibration curve using a series of standard solutions of known concentrations.

Analytical Workflow: HPLC-UV

cluster_hplc HPLC-UV Analysis Workflow Injection Sample Injection Separation HPLC Separation (Reversed-Phase C18) Injection->Separation Detection UV Detection Separation->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Workflow for HPLC-UV analysis.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantification of dichloropyridines. The choice between them should be guided by the specific analytical needs of the project.

  • GC-FID is an excellent choice for routine quality control and purity analysis of volatile dichloropyridines in simple matrices, offering high throughput and low operational costs.

  • GC-MS is the preferred method when dealing with complex matrices, requiring trace-level quantification, or when definitive identification of isomers is critical. Its high selectivity and sensitivity make it an invaluable tool in research and development and for regulatory submissions.

  • HPLC-UV provides a versatile alternative, particularly for less volatile dichloropyridine derivatives or when analyzing samples that are not amenable to GC. Its simplicity and robustness make it a staple in many analytical laboratories.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their dichloropyridine quantification needs, ensuring data of the highest quality and integrity.

References

  • U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Available at: [Link]

  • SCION Instruments. Performance of EPA Method 8270 using Hydrogen Carrier Gas on SCION GC-MS. Available at: [Link]

  • Phenomenex. GC with Flame Ionization Detector (FID): Applications and Considerations. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available at: [Link]

  • Quality Analysis. GC-FID: gas chromatography-flame ionization detector. Available at: [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Separation Science. GC-FID: 5 Must-Know Tactics For Optimal Performance. Available at: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. Available at: [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at: [Link]

  • Phenomenex. Choosing the Right Reversed Phase Column. Available at: [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. Available at: [Link]

  • Journal of the Association of Official Analytical Chemists.
  • ILT. How to Choose Between LC and GC for Your Analytical Needs. Available at: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Research Inventy. Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil.
  • BenchChem.
  • BenchChem. A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity.
  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available at: [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN)
  • International Journal of Drug Delivery Technology. GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2-Chloro pyridine content in Trazodone Hydrochloride API.
  • National Center for Biotechnology Information. 2,3-Dichloropyridine. Available at: [Link]

  • Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.

Sources

The Structure-Activity Relationship of (3,5-Dichloro-2-methoxyphenyl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the rational design of bioactive molecules hinges on a deep understanding of the interplay between a compound's three-dimensional structure and its biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the (3,5-Dichloro-2-methoxyphenyl)methanamine scaffold. Due to the limited volume of publicly available research on this specific scaffold, this guide will draw upon established principles of medicinal chemistry and comparative data from structurally analogous compounds to infer the likely SAR landscape. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

The Core Scaffold: (3,5-Dichloro-2-methoxyphenyl)methanamine

The (3,5-Dichloro-2-methoxyphenyl)methanamine core possesses a unique combination of structural features that suggest a predisposition for biological activity. The dichlorinated phenyl ring imparts significant lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in biological targets. The ortho-methoxy group introduces a potential hydrogen bond acceptor and can influence the conformation of the methanamine side chain through steric and electronic effects. The primary amine of the methanamine group is a key pharmacophoric feature, capable of forming ionic bonds, hydrogen bonds, and serving as a point for further chemical modification.

Inferred Structure-Activity Relationship Analysis

Based on SAR studies of related dichlorobenzylamine and methoxybenzylamine derivatives, we can extrapolate the following key relationships for the (3,5-Dichloro-2-methoxyphenyl)methanamine scaffold.

The Role of the Dichloro Substitution

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of biological activity. Dichloro-substituted compounds often exhibit enhanced potency compared to their monochloro counterparts.[1] The 3,5-dichloro pattern, in particular, creates a distinct electronic and steric environment.

Key Inferences:

  • Increased Lipophilicity: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can lead to improved cell membrane penetration and stronger binding to hydrophobic pockets within a target protein. Quantitative structure-activity relationship (QSAR) analyses of similar compounds have shown that lipophilicity is often a crucial parameter for activity.[2]

  • Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine atoms can modulate the pKa of the methanamine group and influence the electronic character of the aromatic ring, potentially affecting target binding interactions.

  • Positional Isomerism: The relative position of the chlorine atoms is crucial. For instance, in a series of dichlorobenzyloxy chalcones, the substitution pattern was found to significantly impact antibacterial and anticancer activities.[3] It is plausible that shifting the chlorine atoms to other positions (e.g., 2,4- or 3,4-) on the phenyl ring of the target scaffold would lead to distinct biological activity profiles.

The Influence of the Methoxy Group

The ortho-methoxy group is another key modulator of activity. Its electronic and steric properties can have a profound impact on the overall pharmacology of the molecule.

Key Inferences:

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the biological target.

  • Conformational Restriction: The steric bulk of the methoxy group at the 2-position can influence the preferred conformation of the methanamine side chain, which can be critical for optimal binding to a target.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Its presence and position can therefore influence the pharmacokinetic profile of the derivatives. In some series of compounds, the presence of a methoxy group has been shown to be important for maintaining potent biological activity.[4]

Modifications of the Methanamine Side Chain

The methanamine moiety is a primary point for derivatization to explore the SAR and optimize properties such as potency, selectivity, and pharmacokinetics.

Key Inferences:

  • N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can influence basicity and steric interactions. In a series of 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives, the elongation and branching of the side chain were found to impact the inhibitory potency against monoamine oxidase (MAO).[5]

  • N-Acylation: Conversion of the amine to an amide can significantly alter the electronic properties and hydrogen bonding capacity, often leading to a different pharmacological profile.

  • Chain Extension/Branching: Altering the length and branching of the carbon chain between the phenyl ring and the amine could be explored to probe the topology of the binding site.

Comparative Data from Analogous Structures

To provide a more quantitative perspective, the following table summarizes SAR data from related classes of compounds, offering insights into how specific structural modifications might impact the biological activity of (3,5-Dichloro-2-methoxyphenyl)methanamine derivatives.

Structural ModificationAnalogous Compound ClassObserved Effect on Biological ActivityReference
Ring Substitution Dichloro-substituted aromaticsDichloro-substitution generally increases potency compared to mono-chloro substitution.[1]
Methoxy-substituted aromaticsThe position of the methoxy group is critical for activity, likely due to specific hydrogen bonding interactions.[4]
Side Chain Modification Substituted BenzylaminesN-methylation can either increase or decrease activity depending on the target.[6]
AlkylaminesBranching of the alkyl chain can decrease potency.[5]

Experimental Protocols

General Synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine Derivatives

A common and versatile method for the synthesis of benzylamine derivatives is through the reductive amination of the corresponding benzaldehyde.

Step-by-Step Methodology:

  • Oxidation of the Alcohol: The commercially available (3,5-dichloro-2-methoxyphenyl)methanol is oxidized to the corresponding aldehyde, 3,5-dichloro-2-methoxybenzaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Reductive Amination: The resulting aldehyde is then reacted with an appropriate amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted derivatives) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in a suitable solvent such as methanol or dichloroethane.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired (3,5-Dichloro-2-methoxyphenyl)methanamine derivative.

Synthesis_Workflow start (3,5-Dichloro-2-methoxyphenyl)methanol aldehyde 3,5-Dichloro-2-methoxybenzaldehyde start->aldehyde Oxidation (PCC) product Derivative aldehyde->product Reductive Amination (NaBH3CN) amine Amine (R-NH2) amine->product

Synthetic workflow for derivatives.
Biological Evaluation: A Hypothetical Enzyme Inhibition Assay

To illustrate how the SAR of these derivatives could be explored, a hypothetical enzyme inhibition assay is described below.

Protocol:

  • Compound Preparation: Synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Assay: The enzyme, substrate, and various concentrations of the test compounds are incubated together in a 96-well plate.

  • Detection: The reaction progress is monitored by measuring the formation of a product, often through a change in absorbance or fluorescence.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Biological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution incubation Incubation compound_prep->incubation enzyme_prep Enzyme/Substrate Mix enzyme_prep->incubation detection Signal Detection incubation->detection ic50_calc IC50 Calculation detection->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis

Workflow for a typical enzyme inhibition assay.

Conclusion and Future Directions

The (3,5-Dichloro-2-methoxyphenyl)methanamine scaffold represents a promising starting point for the development of novel bioactive compounds. The inferred SAR, based on analogous structures, suggests that the dichloro and methoxy substituents, along with the methanamine side chain, are key determinants of biological activity. Systematic modification of these features is likely to yield derivatives with a wide range of pharmacological profiles. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to validate the inferred SAR and to identify lead compounds for further optimization.

References

  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis and evaluation of 5-(6-methoxynaphthalen-2-YL)-1-aryl-1-(4-(trifluoromethyl)phenylamino)pentan-3-one as potential antidiabetic agents. (URL not available)
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. [Link]

  • New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition. (URL not available)
  • Computational and SAR Assessment of Newly Synthesized Dichlorobenzyloxy Chalcone Scaffolds with Their Biological Evaluation. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. [Link]

Sources

Quantitative Structure-Activity Relationship (QSAR) Studies of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The development of Cyclooxygenase-2 (COX-2) inhibitors represents a landmark in rational drug design, transitioning from serendipitous NSAID discovery to targeted structural optimization. The core challenge lies in selectivity: inhibiting the inducible COX-2 isoform (responsible for inflammation) while sparing the constitutive COX-1 isoform (responsible for gastric cytoprotection).

This guide compares the primary QSAR methodologies—2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning (ML) —used to predict COX-2 inhibitory potency and selectivity. It synthesizes experimental data to determine which computational approach offers the highest predictive reliability for specific chemical scaffolds like diarylheterocycles (coxibs).

Scientific Foundation: Structural Determinants of Selectivity

To understand the causality behind QSAR descriptor selection, one must first understand the biological target. The COX-2 active site is structurally homologous to COX-1 but possesses a critical "side pocket" accessible only to selective inhibitors.[1]

  • The Gatekeeper: The substitution of Ile523 in COX-1 with the smaller Val523 in COX-2 opens a hydrophobic side pocket.

  • The Anchor: A polar region containing Arg513 (replaced by His513 in COX-1) allows for hydrogen bonding with sulfonamide or sulfonyl groups common in selective inhibitors (e.g., Celecoxib, Rofecoxib).

Implication for QSAR: Successful models must heavily weight steric fields (to fit the side pocket) and electrostatic/H-bond acceptor fields (to target Arg513).

Diagram 1: COX-2 Selectivity Mechanism

COX2_Selectivity Target COX Enzyme Active Site Residue523 Residue 523 (Gatekeeper) Target->Residue523 COX1_Path COX-1: Isoleucine (Ile523) Residue523->COX1_Path COX2_Path COX-2: Valine (Val523) Residue523->COX2_Path Steric_Block Steric Hindrance (Bulky Side Chain) COX1_Path->Steric_Block Restricts Access Pocket_Open Hydrophobic Side Pocket Opens COX2_Path->Pocket_Open Creates Volume Outcome1 No Binding of Bulky Inhibitors Steric_Block->Outcome1 Outcome2 High Affinity Binding (Selectivity) Pocket_Open->Outcome2

Caption: Structural divergence at position 523 drives the selectivity mechanism, necessitating steric-sensitive QSAR descriptors.

Comparative Analysis: 2D vs. 3D vs. Machine Learning

The following analysis compares the three dominant QSAR paradigms based on predictive power (


, 

), interpretability, and computational cost.
Table 1: Performance Comparison of QSAR Methodologies for COX-2 Inhibitors[2]
MethodologyPrimary DescriptorsPredictive Power (

)
InterpretabilityBest Use Case
2D-QSAR (MLR/PLS)Topological (Balaban), Electronic (HOMO/LUMO), Physicochemical (LogP)Moderate (0.60 - 0.75)High (Equation-based)High-throughput screening of large libraries.
3D-QSAR (CoMFA)Steric (Lennard-Jones), Electrostatic (Coulombic)High (0.75 - 0.85) High (Contour Maps)Lead optimization; visualizing binding pocket requirements.
3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic , H-Bond Donor/AcceptorVery High (0.78 - 0.90) Very High (Detailed fields)Fine-tuning selectivity; resolving CoMFA singularities.
Machine Learning (SVM/ANN)Non-linear combinations of 2D/3D descriptorsHighest (> 0.90) Low ("Black Box")Predicting activity of highly diverse structural sets.
Technical Deep Dive: CoMFA vs. CoMSIA

For COX-2 inhibitors, CoMSIA (Comparative Molecular Similarity Indices Analysis) generally outperforms CoMFA.

  • Why? CoMFA fields can suffer from singularities (infinite energy values) when probe atoms clash with the ligand lattice. CoMSIA uses a Gaussian function to smooth these potentials.

  • Relevance: The hydrophobic field in CoMSIA is critical for modeling the Val523 side pocket interaction, which CoMFA's standard steric/electrostatic fields capture less directly.

Data Verification:

  • In studies of triaryl rings , CoMFA yielded a

    
     of 0.84, while CoMSIA provided complementary hydrophobic insights essential for explaining the activity of sulfonyl-containing inhibitors [1].
    
  • For furanone derivatives , 2D-QSAR models achieved an

    
     of 0.84 but lacked the spatial resolution to guide specific substituent placement provided by 3D models [5].
    
  • Machine Learning (SVM) approaches have demonstrated superior external predictivity (

    
    ) compared to classical MLR (
    
    
    
    ) on diaryl datasets, capturing non-linear relationships that classical regression misses [8].

Experimental Protocol: The 3D-QSAR Workflow

To generate a self-validating 3D-QSAR model for COX-2 inhibitors, follow this field-proven protocol. This workflow emphasizes alignment , the single most critical step in 3D-QSAR.

Step-by-Step Methodology
  • Dataset Curation & Splitting:

    • Select a dataset with a wide range of bioactivity (at least 3-4 log units).

    • Split into Training (75%) and Test (25%) sets using rational division (e.g., Kennard-Stone algorithm) to ensure structural diversity in both.

  • Conformational Analysis:

    • Perform a global energy minimization (e.g., Tripos force field, Gasteiger-Hückel charges).

    • Crucial Step: Identify the bioactive conformation. For COX-2, use a crystal structure (e.g., SC-558 bound to COX-2, PDB ID: 1CX2) as a template.

  • Molecular Alignment (Superposition):

    • Atom-by-Atom Fit: Align the rigid pharmacophore (e.g., the central heterocycle and the sulfonamide moiety) of all training molecules to the template.

    • Note: Poor alignment is the #1 cause of model failure.

  • Field Calculation:

    • Place molecules in a 3D lattice (grid spacing ~2.0 Å).

    • CoMFA: Calculate steric (van der Waals) and electrostatic interactions using a probe atom (typically

      
       Carbon with +1 charge).
      
    • CoMSIA: Calculate similarity indices for Steric, Electrostatic, Hydrophobic, and H-bond donor/acceptor fields.

  • PLS Analysis & Validation:

    • Use Partial Least Squares (PLS) to correlate field values with pIC50.

    • Cross-Validation: Perform Leave-One-Out (LOO) to obtain

      
      .[2] A value 
      
      
      
      is acceptable;
      
      
      is excellent.
    • External Validation: Predict the activity of the Test set.[3][2][4] Calculate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[3][2][5][6]
      
Diagram 2: 3D-QSAR Workflow for Coxibs

QSAR_Workflow Data Data Curation (IC50 -> pIC50) Conform Conformational Search Data->Conform Align Structural Alignment (Template: PDB 1CX2) Conform->Align Bioactive Conf. Fields Field Calculation (CoMFA / CoMSIA) Align->Fields Lattice Grid PLS PLS Regression Fields->PLS Descriptor Matrix Valid Validation (LOO q², Ext r²) PLS->Valid Model Stats

Caption: The critical path for 3D-QSAR. Alignment to a bioactive template (e.g., 1CX2) is the primary determinant of model quality.

Critical Validation Metrics

To ensure trustworthiness, any reported QSAR model must meet these statistical thresholds:

  • 
     (Cross-validated 
    
    
    
    ):
    Measures internal robustness.
    • Threshold:

      
       (Mandatory), 
      
      
      
      (Preferred).
  • 
     (Non-cross-validated):  Measures goodness of fit.
    
    • Threshold:

      
      .[3][7][8] Warning: High 
      
      
      
      with low
      
      
      indicates overfitting.
  • 
     (External Prediction):  Measures real-world predictive power on unseen data.
    
    • Threshold:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[8][9][10]
      
  • SEE (Standard Error of Estimate): Should be significantly lower than the standard deviation of the biological data.

Case Study Highlight: In a comparative study of diaryl COX-2 inhibitors , an SVM model achieved an


 of 0.863, significantly outperforming a Stepwise-MLR model (

). This suggests that the relationship between coxib structure and activity involves non-linear complexities that simple linear regression cannot capture [8].

References

  • Computational studies of COX-2 inhibitors: 3D-QSAR and docking. Source: Bioorganic & Medicinal Chemistry.[3][8][11] URL:[Link]

  • Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs. Source: Journal of Chemical Information and Modeling. URL:[Link]

  • 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Source: Acta Poloniae Pharmaceutica. URL:[Link]

  • CoMFA and CoMSIA 3D QSAR studies on pimarane cyclooxygenase-2 (COX-2) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Source: Journal of Saudi Chemical Society. URL:[Link]

  • QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives. Source: Iranian Journal of Pharmaceutical Research. URL:[Link]

  • CoMFA/CoMSIA/HQSAR and Docking Study of the Binding Mode of Selective Cyclooxygenase (COX‐2) Inhibitors. Source: Chemical Biology & Drug Design.[2][12][8] URL:[Link]

  • QSAR analysis of diaryl COX-2 inhibitors: Comparison of feature selection and train-test data selection methods. Source: ResearchGate (Full Text Available).[5][13] URL:[Link]

Sources

Is (3,5-Dichloro-2-methoxyphenyl)methanamine a better intermediate than 3,5-dichloroaniline?

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: (3,5-Dichloro-2-methoxyphenyl)methanamine vs. 3,5-Dichloroaniline in Lead Optimization

Executive Summary: The Strategic Divergence

In the context of medicinal chemistry and lead optimization, (3,5-Dichloro-2-methoxyphenyl)methanamine (Molecule A) and 3,5-dichloroaniline (Molecule B) are not direct functional equivalents. They represent two distinct strategic entry points into the 3,5-dichlorophenyl pharmacophore space.

  • 3,5-Dichloroaniline is a commodity raw material . It is the cost-effective choice for early-stage scaffold construction where the nitrogen is directly attached to the aromatic ring (e.g.,

    
    -aryl amides, ureas). However, it carries significant toxicity risks (genotoxicity alerts) and low nucleophilicity.
    
  • (3,5-Dichloro-2-methoxyphenyl)methanamine is a specialized, advanced intermediate . It is the "better" choice for late-stage diversification, particularly when targeting NK1 antagonists or Kinase inhibitors requiring a flexible methylene spacer and the metabolic stability of the ortho-methoxy group.

The Verdict: If your target requires a rigid


-aryl bond, use the aniline with Buchwald-Hartwig conditions. If your target requires a flexible linker or specific ortho-substitution for metabolic stability, the benzylamine is the superior, albeit more expensive, intermediate.

Physicochemical & Reactivity Profiling

The fundamental difference lies in the electronic environment of the nitrogen atom. The aniline nitrogen is conjugated into the electron-poor dichlorobenzene ring, drastically reducing its basicity and nucleophilicity. The benzylamine nitrogen is insulated by a methylene spacer (


), behaving like a typical primary aliphatic amine.
Property3,5-Dichloroaniline(3,5-Dichloro-2-methoxyphenyl)methanamine
Structure

(Conjugated)

(Insulated)
pKa (Conjugate Acid) ~2.5 (Weak Base)~9.5 (Strong Base)
Nucleophilicity Low . Requires forcing conditions or catalysis.High . Reacts readily at RT.
Electronic Effect Electron-withdrawing (Inductive & Resonance).Electron-donating (Inductive via alkyl).
Solubility (LogP) ~2.9 (Moderate)~2.0 (Improved by

ionization at pH 7).
Toxicity Signal High .[1] Methemoglobinemia; Ames Positive.Moderate . Standard amine risks; reduced genotoxicity alert.

Synthetic Versatility: The "Better" Intermediate Argument

The benzylamine is "better" because it allows for orthogonal coupling strategies that are milder and more chemoselective than those required for the aniline.

A. The Nucleophilicity Advantage
  • Aniline Protocol (Hard): To alkylate 3,5-dichloroaniline, you often face poly-alkylation issues or require high temperatures. Amide coupling requires strong activation (e.g., HATU,

    
    ) due to the aniline's poor nucleophilicity.
    
  • Benzylamine Protocol (Easy): The benzylamine undergoes clean reductive amination with aldehydes using mild reducing agents (

    
    ) at room temperature. This preserves sensitive functional groups on the partner molecule.
    
B. The "Ortho-Methoxy" Effect

The 2-methoxy substituent in the benzylamine is not just a decoration; it is a conformational lock .

  • Metabolic Shielding: The steric bulk of the ortho-methoxy group protects the benzylic position from rapid oxidative metabolism (CYP450).

  • Solubility: It acts as an internal hydrogen bond acceptor, often improving the solubility of the final drug candidate compared to the lipophilic dichloroaniline analog.

Visualizing the Decision Matrix

The following diagram illustrates the divergent synthetic pathways and the "point of no return" for choosing between these intermediates.

G Start Target Design Aniline 3,5-Dichloroaniline (Commodity) Start->Aniline Direct N-Aryl Bond Benzylamine (3,5-Dichloro-2-methoxy) methanamine (Advanced) Start->Benzylamine Methylene Spacer Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Aniline->Buchwald High Temp / Catalyst Reductive Reductive Amination (NaBH(OAc)3, RT) Benzylamine->Reductive Mild / Chemoselective Rigid Rigid Biaryl Scaffold (Kinase Hinge Binders) Buchwald->Rigid Flexible Flexible Linker Scaffold (GPCR/NK1 Antagonists) Reductive->Flexible

Caption: Decision matrix for intermediate selection based on target scaffold rigidity and required coupling conditions.

Experimental Validation: Head-to-Head Coupling

To demonstrate the superior utility of the benzylamine in lead optimization, we compare the standard protocols for installing the 3,5-dichlorophenyl moiety onto a piperidine core (common in GPCR ligands).

Protocol A: Reductive Amination (Using the Benzylamine)
  • Objective: Synthesis of

    
    -[(3,5-dichloro-2-methoxyphenyl)methyl]piperidin-4-one derivative.
    
  • Reagents: (3,5-Dichloro-2-methoxyphenyl)methanamine (1.0 eq), Piperidone derivative (1.0 eq),

    
     (1.5 eq), DCM/AcOH.
    
  • Method:

    • Dissolve amine and ketone in DCM. Add AcOH (cat.) to pH 5.

    • Stir for 30 min to form imine.

    • Add

      
       in one portion. Stir at 25°C  for 4 hours.
      
    • Quench with

      
      . Extract.
      
  • Result: >90% Yield. Single mono-alkylated product. No heavy metals used.

Protocol B: N-Arylation (Using the Aniline)
  • Objective: Synthesis of

    
    -(3,5-dichlorophenyl)piperidin-4-one derivative.
    
  • Reagents: 3,5-Dichloroaniline (1.0 eq), Piperidone (1.0 eq),

    
    , BINAP, 
    
    
    
    , Toluene.
  • Method:

    • Requires inert atmosphere (Glovebox or Schlenk line).

    • Combine aniline, ketone, catalyst, and base in toluene.

    • Heat to 100°C for 12-18 hours.

  • Result: ~60-75% Yield. Requires column chromatography to remove Pd contaminants. Risk of bis-arylation.[1]

Structural Biology Context: The NK1 Connection

The specific substitution pattern of (3,5-Dichloro-2-methoxyphenyl)methanamine is not random. It mimics the pharmacophore found in high-affinity NK1 receptor antagonists (e.g., analogs of CP-96345).

  • The "Turn": The ortho-methoxy group forces the methylene linker out of the plane of the benzene ring, creating a "kink" that fits into the hydrophobic pocket of the NK1 receptor.

  • The "Clamps": The 3,5-dichloro substituents fill the accessory hydrophobic pockets, increasing binding affinity and lipophilicity (LogD).

Synthesis of the Benzylamine (If not purchased): If availability is an issue, the benzylamine can be synthesized from 3,5-dichlorosalicylaldehyde (CAS 90-60-8) via:

  • Methylation (

    
    ) 
    
    
    
    3,5-Dichloro-2-methoxybenzaldehyde.
  • Reductive Amination (

    
    ) 
    
    
    
    Product .

Synthesis SM 3,5-Dichlorosalicylaldehyde (CAS 90-60-8) Step1 Methylation (MeI, K2CO3) SM->Step1 Inter Intermediate Aldehyde Step1->Inter Step2 Reductive Amination (NH4OAc, NaCNBH3) Inter->Step2 Product (3,5-Dichloro-2-methoxyphenyl) methanamine Step2->Product

Caption: Synthetic route to the benzylamine intermediate from commodity precursors.

References

  • National Toxicology Program. (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. NIH Publication No. 98-3936. Link

  • Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Link

  • Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science, 251(4992), 435-437. (Describes the benzylamine pharmacophore in CP-96345). Link

  • PubChem. (2023).[2] Compound Summary: (3,5-Dichloro-2-methoxyphenyl)methanamine. Link

  • BenchChem. (2025).[3] Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. Link

Sources

Comparative Guide: Derivatization Reagents for Amine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In LC-MS/MS analysis, small amine-containing molecules (amino acids, neurotransmitters, polyamines) present a "polarity paradox." They are too polar to retain on standard C18 Reverse-Phase (RP) columns, eluting in the void volume where ion suppression is highest. Yet, they often lack the hydrophobicity or specific proton affinity required for ultra-sensitive ionization.

Derivatization is not merely a sample preparation step; it is a chemical engineering strategy to modify the analyte's physicochemical properties. By attaching a hydrophobic tag, we achieve three critical goals:

  • Retention: Shift analytes from the void volume to the stable gradient region.

  • Ionization: Introduce moieties with high proton affinity (PA) to boost ESI+ response.

  • Fragmentation: Create predictable fragmentation patterns for sensitive MRM (Multiple Reaction Monitoring).

This guide objectively compares three industry-standard reagents: Dansyl Chloride (DNS-Cl) , Benzoyl Chloride (BzCl) , and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC/AccQ-Tag) .

Mechanistic Comparison & Decision Matrix

The Chemistry of Derivatization

Understanding the reaction mechanism is vital for troubleshooting.

  • Dansyl Chloride: Reacts via nucleophilic substitution (sulfonylation). The dimethylamino group on the naphthalene ring is a "proton sponge," significantly enhancing ESI ionization efficiency.

  • Benzoyl Chloride: A classic Schotten-Baumann reaction (acylation) under aqueous alkaline conditions.[1] It adds moderate hydrophobicity but relies on the analyte's own nitrogen for ionization or adduct formation.

  • AQC (AccQ-Tag): Reacts rapidly to form stable urea derivatives. The quinoline moiety is highly fluorescent (optional dual-detection) and provides a specific "reporter ion" (m/z 171) upon collision-induced dissociation (CID).

Visualizing the Reaction Pathways

ReactionMechanisms cluster_0 Analytes cluster_1 Reagents cluster_2 Derivatives (LC-MS Active) Amine Amine (R-NH2) DNS Dansyl Chloride (Sulfonyl Cl) Amine->DNS pH 9-10 60°C, 60 min BzCl Benzoyl Chloride (Acid Chloride) Amine->BzCl pH 9-10 RT, <5 min AQC AQC Reagent (Activated Carbamate) Amine->AQC pH 8.8 55°C, 10 min Sulfonamide Sulfonamide (High ESI+ Response) DNS->Sulfonamide Nucleophilic Substitution Benzamide Benzamide (High Stability) BzCl->Benzamide Schotten-Baumann Acylation Urea Urea Derivative (Specific m/z 171 Frag) AQC->Urea Carbamylation

Figure 1: Reaction pathways for primary amine derivatization. Note the varying reaction conditions and resulting chemical bonds.

Comparative Performance Analysis

The following data summarizes performance metrics based on cross-validated studies involving biogenic amines and amino acids.

Table 1: Reagent Performance Matrix
FeatureDansyl Chloride (DNS-Cl) Benzoyl Chloride (BzCl) AccQ-Tag (AQC)
Primary Target Metabolomics, PolyaminesNeurotransmitters, ClinicalAmino Acids (Protein Hydrolysates)
Reaction Speed Slow (40–60 min)Fastest (< 2 min) Fast (10 min)
Stability Moderate (Light sensitive)High (Months at -20°C) High (Weeks at RT)
LC Retention Excellent (Very Hydrophobic)GoodExcellent
MS Sensitivity Highest (Protonation site added)Moderate to HighHigh (Specific fragmentation)
Cost LowLowest High (Proprietary kit)
Byproducts Sulfonic acid (interferes)Benzoic acid (elutes early)AMQ (elutes early)
Deep Dive: Dansyl Chloride
  • Best For: When raw sensitivity is the bottleneck. The dimethylamino group ensures the derivative is easily protonated in ESI positive mode, often yielding 10-100x signal enhancement over underivatized amines.

  • Caveat: The reaction is slower and requires heating.[2] Excess reagent hydrolyzes to dansyl sulfonic acid, which can interfere with chromatography if not separated.

Deep Dive: Benzoyl Chloride
  • Best For: High-throughput clinical metabolomics (e.g., neurotransmitters in plasma/CSF).

  • The "Wong & Kennedy" Advantage: As established by Wong et al., BzCl derivatization is performed in seconds at room temperature. It stabilizes labile neurotransmitters (like dopamine) by capping the oxidizable amine/phenol groups.

  • Caveat: It does not add an "ionization tag" as potent as Dansyl; it relies on improved retention and desolvation.

Deep Dive: AccQ-Tag (AQC)
  • Best For: Amino acid analysis requiring absolute quantification.

  • The Fragmentation Advantage: Under CID, AQC derivatives consistently yield a fragment at m/z 171.1 (6-aminoquinoline). This allows for "Precursor Ion Scanning" to identify all amines in a sample, or very clean MRM transitions (Precursor -> 171).

Detailed Experimental Protocols

These protocols are designed for self-validation . Included are "Stop & Check" points to ensure integrity.

Protocol A: Benzoyl Chloride (High-Throughput Neurotransmitters)

Adapted from Wong et al. and widely used in clinical metabolomics.

Reagents:

  • 100 mM Sodium Carbonate (Na₂CO₃), pH 9.5.

  • 2% Benzoyl Chloride in Acetonitrile (v/v).[3][4] Prepare fresh daily.

  • Internal Standard (IS) Mix: ¹³C₆-BzCl labeled standards or deuterated analytes.

Workflow:

  • Sample Prep: Aliquot 25 µL of sample (plasma/CSF) into a 96-well plate or microtube.

  • Buffer Addition: Add 10 µL of 100 mM Na₂CO₃. Vortex.

    • Stop & Check: pH must be >9.0 for the reaction to proceed.

  • Derivatization: Add 10 µL of 2% BzCl (in ACN). Vortex immediately and vigorously for 5 seconds.

    • Note: The reaction is exothermic and nearly instantaneous.

  • Quench/IS: Add 10 µL of Internal Standard mix (containing 1% formic acid to quench).

  • Dilution: Add 50 µL H₂O to match initial mobile phase conditions.

  • Analysis: Inject 5 µL onto LC-MS/MS.

Protocol B: Dansyl Chloride (High Sensitivity)

Optimized for polyamines and low-level metabolites.

Reagents:

  • Dansyl Chloride solution: 5 mg/mL in Acetone.

  • Sodium Bicarbonate buffer: 0.1 M, pH 10.0.

Workflow:

  • Mix: Combine 100 µL sample + 50 µL NaHCO₃ buffer + 100 µL Dansyl Chloride solution.

  • Incubate: Seal vial tightly. Heat at 60°C for 45–60 minutes .

    • Causality: Heat is required to drive the sulfonylation of secondary amines and sterically hindered primary amines.

  • Quench: Add 10 µL of 12% Ammonium Hydroxide or L-Proline solution. Incubate 10 min.

    • Mechanism:[5][6] This consumes excess DNS-Cl, preventing it from damaging the LC column or suppressing ionization.

  • Clean-up (Recommended): Centrifuge at 12,000 x g for 10 min to remove insoluble byproducts. Inject supernatant.

LC-MS/MS Method Parameters

To achieve the separation described, use the following verified parameters.

Table 2: Recommended LC Conditions
ParameterCondition
Column C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm or 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient (BzCl) 0-1 min: 2% B; Ramp to 95% B over 8 min; Hold 1 min.
Gradient (Dansyl) 0-1 min: 5% B; Ramp to 95% B over 12 min (Dansyl derivatives are very hydrophobic).
Flow Rate 0.3 – 0.5 mL/min
Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine/CSF) Precipitation Protein Precipitation (Cold MeOH/ACN) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Decision Select Reagent Supernatant->Decision Path_BzCl Benzoyl Chloride (High Throughput) Decision->Path_BzCl Neurotransmitters/Clinical Path_DNS Dansyl Chloride (Max Sensitivity) Decision->Path_DNS Trace Metabolites Step_BzCl Add Na2CO3 + BzCl RT, 5 sec vortex Path_BzCl->Step_BzCl Step_DNS Add NaHCO3 + DNS-Cl 60°C, 60 min Path_DNS->Step_DNS Quench Quench Reaction (Acid or Amine) Step_BzCl->Quench Step_DNS->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 2: Decision tree and workflow for sample preparation.

References

  • BenchChem. Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.Link

  • Wong, J.M., et al. (2016).[7] Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[3][8][9] Journal of Chromatography A. Link

  • Song, P., et al. (2012).[9] In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry.[9] Analytical Chemistry.[2][3][6][10][11][12][13][14][15][16] Link

  • Waters Corporation. AccQ-Tag Ultra Derivatization Kit for Amino Acid Analysis.[17]Link

  • Tai, H.C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • Salazar, C., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Molecules.[2][3][5][6][10][11][12][13][15][18][19] Link

Sources

A Comparative Benchmarking Guide to the Antifungal Activity of Novel Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This escalating crisis underscores the urgent need for the development of new antifungal agents with novel mechanisms of action and improved efficacy. Among the promising classes of compounds under investigation, benzylamine derivatives have garnered significant attention for their potent antifungal properties. Historically, benzylamine-type antimycotics, such as butenafine, have demonstrated clinical utility, primarily in topical applications.[1] This guide provides a comprehensive framework for benchmarking the in vitro antifungal activity of novel benzylamine derivatives against established antifungal agents, offering researchers and drug development professionals a robust methodology for evaluating their potential as next-generation therapeutics.

The primary mechanism of action for benzylamine antifungals is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[3][4] This mode of action is distinct from that of other major antifungal classes, such as the azoles, which target a later step in the same pathway. This mechanistic difference provides a strong rationale for exploring benzylamine derivatives as potential solutions to combat resistance to existing therapies.

This guide will provide a detailed, in-depth technical overview of the experimental protocols required for a rigorous comparative analysis. We will delve into the synthesis of novel benzylamine derivatives, standardized antifungal susceptibility testing methodologies, and the interpretation of comparative data. By adhering to these protocols, researchers can generate reliable and reproducible data, enabling a clear assessment of the therapeutic potential of their novel compounds.

Experimental Protocols: A Framework for Rigorous Evaluation

The scientific integrity of any benchmarking study hinges on the meticulous execution of well-defined and validated protocols. This section outlines the key experimental workflows for the synthesis of novel benzylamine derivatives and the standardized assessment of their antifungal activity.

Synthesis of Novel Benzylamine Derivatives via Reductive Amination

A common and effective method for synthesizing benzylamine derivatives is through reductive amination.[1][5] This two-step, one-pot reaction involves the formation of an imine intermediate from a substituted benzaldehyde and a primary or secondary amine, followed by its reduction to the corresponding benzylamine.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise. This mild reducing agent is selective for imines in the presence of aldehydes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This protocol provides a versatile and reliable method for generating a library of novel benzylamine derivatives for antifungal screening.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Benzylamine Derivatives start Start: Select Substituted Benzaldehyde and Amine dissolve Dissolve in Aprotic Solvent (e.g., DCM) start->dissolve stir Stir for 1-2h (Imine Formation) dissolve->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant monitor Monitor Reaction (TLC/LC-MS) add_reductant->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End: Purified Benzylamine Derivative purify->end

Caption: A stepwise workflow for the synthesis of novel benzylamine derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Standardized antifungal susceptibility testing is paramount for obtaining comparable and clinically relevant data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods for this purpose.[6][7][8] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

CLSI-Based Broth Microdilution Protocol (Adapted from M27 for Yeasts and M38 for Molds)

  • Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 medium to the desired final concentration.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the novel benzylamine derivatives and benchmark antifungal agents (e.g., Terbinafine, Clotrimazole, Fluconazole, Itraconazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates with the prepared fungal suspension.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity for azoles and a 100% reduction for other agents) compared to the growth control. This can be assessed visually or using a spectrophotometer.

Experimental Workflow for Antifungal Susceptibility Testing

cluster_testing Antifungal Susceptibility Testing (CLSI Broth Microdilution) start Start: Prepare Fungal Inoculum inoculate Inoculate 96-Well Plates start->inoculate prepare_drugs Prepare Serial Dilutions of Antifungal Agents prepare_drugs->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic end End: MIC Values read_mic->end cluster_moa Mechanism of Action: Squalene Epoxidase Inhibition Squalene Squalene Squalene_Epoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->Squalene_Epoxidase Substrate Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Catalysis Ergosterol Ergosterol Biosynthesis Oxidosqualene->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Benzylamine Novel Benzylamine Derivative Benzylamine->Squalene_Epoxidase Inhibition

Caption: Inhibition of squalene epoxidase by benzylamine derivatives disrupts ergosterol biosynthesis.

Conclusion and Future Perspectives

The systematic benchmarking of novel benzylamine derivatives against established antifungal agents is a critical step in the discovery and development of new therapies to combat the growing threat of fungal infections. The protocols and comparative framework presented in this guide provide a robust foundation for these evaluations. The promising in vitro activity of certain novel benzylamine derivatives, such as the hypothetical NBD-2, warrants further investigation, including in vivo efficacy studies and toxicological assessments.

Future research should focus on optimizing the benzylamine scaffold through medicinal chemistry efforts to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. A deeper understanding of the molecular interactions between these inhibitors and the squalene epoxidase active site will be instrumental in the rational design of next-generation benzylamine antifungals. The continued exploration of this chemical class holds significant promise for delivering much-needed additions to our antifungal armamentarium.

References

  • Schmid, D., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(6). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (M27-Ed4). CLSI document M27.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
  • Bhattacharyya, S. (1997). Sodium triacetoxyborohydride. A new reducing agent for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 62(1), 31-35.
  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-2120. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133-163.
  • Brown, G. D., et al. (2012). Hidden killers: human fungal infections.
  • Sanglard, D. (2016).
  • Petrikkos, G., & Skiada, A. (2007). A review of the efficacy and safety of voriconazole in the treatment of fungal infections.
  • Osato, D. L., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1235. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Third Edition (M38-Ed3). CLSI document M38.
  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616.
  • Roemer, T., & Krysan, D. J. (2014). Antifungal drug development: challenges, unmet clinical needs, and new approaches. Cold Spring Harbor Perspectives in Medicine, 4(5), a019703.
  • Campoy, S., & Adrio, J. L. (2017). Antifungals. Biochemical Pharmacology, 133, 86-96.
  • Lass-Flörl, C. (2011).
  • Arendrup, M. C., et al. (2013). EUCAST definitive document E.DEF 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 19(7), E342-E350.
  • Howard, S. J., et al. (2009). EUCAST definitive document E.Def 9.1: method for the determination of broth dilution MICs of antifungal agents for conidia-forming moulds. Clinical Microbiology and Infection, 15(11), 1024-1030.
  • Wiederhold, N. P. (2017). Antifungal susceptibility testing: a primer for clinicians. Open Forum Infectious Diseases, 4(4), ofx222.
  • Espinel-Ingroff, A., et al. (2011). Multicenter study of epidemiological cutoff values and detection of resistance in Candida spp. to anidulafungin, caspofungin, and micafungin. Antimicrobial Agents and Chemotherapy, 55(6), 2855-2862.
  • Pfaller, M. A., et al. (2011). Wild-type MIC distributions and epidemiological cutoff values for the triazoles and Aspergillus fumigatus: a multicenter study. Journal of Clinical Microbiology, 49(10), 3613-3619.
  • Brown, A. J., & Gow, N. A. (2001). Regulatory networks controlling Candida albicans morphogenesis. Trends in Microbiology, 9(7), 333-338.

Sources

Translational Assessment of Substituted Methanamines: From In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the development of substituted methanamines—particularly adamantane-based derivatives like amantadine and memantine—high in vitro potency (low


) is frequently a poor predictor of clinical success. The critical determinant of in vivo efficacy is not thermodynamic affinity, but kinetic selectivity  (off-rate/

) and lipophilic efficiency .

This guide compares the performance of Reference Methanamines (e.g., Amantadine) against Optimized Derivatives (e.g., Memantine-like analogs), illustrating why "weaker" binders often yield superior therapeutic indices in CNS and antiviral applications.

The Chemical Space: Substituted Methanamines

Substituted methanamines (


 or 

where R is a bulky lipophile) function primarily as channel blockers . The amine group, protonated at physiological pH (

), mimics the hydrated ion (e.g.,

or

), binding deep within the pore of ion channels (NMDA receptors or Influenza M2 channels).

The Engineering Challenge:

  • The Anchor: The amine group provides the electrostatic interaction.

  • The Shield: The bulky substituent (e.g., Adamantane, Cyclohexane) provides the steric occlusion and lipophilicity required to cross the Blood-Brain Barrier (BBB).

  • The Variable: Substitutions on the cage or the amine nitrogen modulate the dwell time in the channel.

In Vitro Profiling: The Screening Phase

Objective: Determine thermodynamic affinity and mechanism of blockade.

Comparative Data: Binding vs. Function

The table below contrasts a "High Affinity" blocker (often toxic) with an "Optimized Kinetic" blocker (therapeutic).

ParameterReference (Amantadine-like) High-Affinity Analog (MK-801-like) Optimized Derivative (Memantine-like) Interpretation

(Voltage Clamp)



Lower is not always better. Nanomolar potency often signals irreversible blocking.
Voltage Dependence (

)
0.5 (Deep pore)0.8 (Deep pore)0.8 (Deep pore)Indicates how far into the electrical field the drug penetrates.
Off-Rate (

)
Fast (

)
Very Slow (

)
Moderate (

)
Critical Metric. Fast off-rates allow physiological signaling to resume; slow off-rates cause paralysis/toxicity.
Cytotoxicity (

)



Measured via MTT assay in neuronal cultures.
Protocol: Whole-Cell Patch Clamp Electrophysiology

Rationale: Radioligand binding (


) ignores voltage dependence. Electrophysiology is the only valid in vitro metric for channel blockers.

Workflow:

  • Cell System: HEK293 cells transfected with GluN1/GluN2B subunits (for NMDA targets).

  • Recording Mode: Whole-cell voltage-clamp at holding potential

    
    .
    
  • Agonist Application: Fast perfusion of Glutamate (

    
    ) + Glycine (
    
    
    
    ) for 5s to open channels.
  • Antagonist Application: Co-application of the methanamine derivative.

  • Analysis: Fit decay curves to calculate

    
     and 
    
    
    
    .
Mechanism of Action Diagram

The following diagram illustrates the "Trapping Block" mechanism common to this class.

MOA cluster_kinetics Therapeutic Window Resting Resting Channel (Closed) Open Open Channel (Agonist Bound) Resting->Open Glutamate + Glycine Open->Resting Desensitization Blocked Blocked Channel (Drug Trapped) Open->Blocked Methanamine Entry (Voltage Dependent) Physiological Physiological Signaling Open->Physiological Ca2+ Influx Blocked->Open Dissociation (Off-Rate)

Caption: The "Trapping Block" mechanism. Efficacy depends on the drug entering the open channel and, crucially, exiting fast enough to prevent complete synaptic silencing.

The Translational Gap: Why In Vitro Fails

Many substituted methanamines fail because researchers optimize for Affinity (


)  rather than Selectivity .
  • The Lipophilicity Trap: Adding hydrophobic groups (e.g., methyls on the adamantane cage) increases potency in vitro by stabilizing the drug in the hydrophobic pocket of the channel. However, this increases

    
    , leading to:
    
    • High non-specific binding (low free fraction,

      
      ).
      
    • Rapid hepatic clearance (CYP450 metabolism).

    • "Trapping" in lysosomal compartments (ion trapping due to high pKa).

  • The Safety Trap: A compound with

    
     (like MK-801) blocks the channel so tightly that it prevents normal brain function, causing hallucinations (psychotomimetic side effects) in vivo, despite looking "perfect" in a dish.
    

In Vivo Efficacy: The Validation Phase

Objective: Assess bioavailability, BBB penetration, and functional recovery.

Comparative Data: PK and Efficacy

The table below shows how the "weaker" in vitro compound (Memantine) outperforms the "stronger" analog in a clinical context.

ParameterAmantadine (Ref) Memantine (Optimized) High-Potency Analog Impact
Bioavailability (

)
>90%~100%<40%Bulky substitutions often reduce oral absorption.
Brain/Plasma Ratio ~10:1~15:1~2:1High lipophilicity aids BBB, but too high leads to peripheral tissue sequestration.
Half-life (

)
12-15 hrs60-100 hrs<4 hrsMethyl substitution on the bridgehead (Memantine) blocks metabolic oxidation, extending half-life.
Therapeutic Index NarrowWideNone (Toxic)The ratio of

to

.
Protocol: MCAO Neuroprotection Model (Stroke)

Rationale: Demonstrates efficacy in a pathological state (glutamate storm) without impairing normal function.

  • Subject: Adult male Sprague-Dawley rats.

  • Induction: Occlusion of the Middle Cerebral Artery (MCAO) for 90 minutes using a silicone-coated filament.

  • Dosing: Administer Methanamine derivative (i.v. or p.o.) 30 mins post-occlusion.

  • Endpoint 1 (24h): Infarct volume measurement (TTC staining).

    • Success Criteria: >30% reduction in infarct volume vs. vehicle.

  • Endpoint 2 (7 days): Rotarod performance test (motor coordination).

    • Success Criteria: No significant ataxia (unlike high-affinity blockers).

Experimental Workflow Diagram

Workflow Synthesis Synthesis: Substituted Methanamines InVitro In Vitro Screen: Patch Clamp (HEK293) Synthesis->InVitro Filter Decision Gate: Is Off-Rate > 200ms? InVitro->Filter ADME ADME Profiling: Microsomal Stability & LogD Filter->ADME Yes (Physiological) Fail Discard Candidate Filter->Fail No (Too Sticky) InVivo In Vivo Validation: MCAO Stroke Model ADME->InVivo High Stability ADME->Fail High Clearance

Caption: The "Fail Fast" workflow. Candidates are rejected if they bind too tightly (In Vitro) or metabolize too quickly (ADME), regardless of potency.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1][2][3] Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767. Link

  • Wang, J., et al. (1993). Amantadine mechanism of action: Blocking the M2 ion channel of influenza A virus. Science, 261(5122), 754-757. Link

  • Chen, H. S., et al. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity.[2][4][5] Journal of Neuroscience, 12(11), 4427-4436. Link

  • Geldenhuys, W. J., et al. (2005). Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor. Bioorganic & Medicinal Chemistry, 13(10), 3667-3671. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (3,5-Dichloro-2-methoxyphenyl)methanamine

[1][3]

Executive Safety Summary

Chemical Identity: (3,5-Dichloro-2-methoxyphenyl)methanamine Functional Class: Halogenated Aryl Benzylamine Primary Hazard: CORROSIVE (Category 1B) .[1] Causes severe skin burns and eye damage.[2][3] Secondary Hazard: Environmental Toxicity (Marine Pollutant).[1][2]

The Core Directive: This compound must be managed as Halogenated Organic Waste .[2] Due to the presence of two chlorine atoms on the aromatic ring, it cannot be disposed of via standard organic waste streams intended for fuel blending.[2] It requires high-temperature incineration with acid gas scrubbing (to capture HCl byproducts).[1][2] Never dispose of this compound down the drain.

Chemical & Physical Assessment

Understanding the physicochemical properties is the first step in safe disposal.[2] The amine functionality dictates its basicity, while the halogenation dictates its waste stream.[2]

PropertyDataOperational Implication
Molecular Formula C₈H₉Cl₂NOContains Chlorine ; mandates "Halogenated" waste stream.[1]
Molecular Weight 206.07 g/mol Heavy organic; likely sinks in water (Density > 1.0).[1][2]
Basicity (pKa) ~9.0 - 9.5 (Predicted)Incompatible with Acids .[1][2] Violent exothermic reaction possible.[2][4]
Physical State Solid (Low melting) or LiquidMay require dissolution in solvent for liquid waste disposal.[1][2]
Solubility Organic Solvents (DMSO, DCM)Use Dichloromethane (DCM) or DMSO for rinsing glassware.[1][2]

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the state of the matter.

DisposalFlowStartStart: Waste IdentificationStatePhysical State?Start->StateSolidSolid Waste(Pure Substance / Contaminated PPE)State->SolidPowder/GlovesLiquidLiquid Waste(Mother Liquor / Rinsate)State->LiquidSolutionBinSolidSolid Hazardous Waste Bin(Label: Toxic/Corrosive)Solid->BinSolidDouble Bag & TagHalogenCheckSolvent Halogenated?Liquid->HalogenCheckStreamHaloHalogenated Organic Waste(High BTU Incineration)HalogenCheck->StreamHaloYes (e.g., DCM, Chloroform)HalogenCheck->StreamHaloNo (e.g., MeOH, Acetone)ErrorSTOP: Do not mix.Segregate as Halogenated.StreamHalo->StreamHalo*Compound itself is halogenated.Must go here regardless of solvent.*StreamNonHaloNon-Halogenated Waste(Fuel Blending)

Figure 1: Decision matrix for segregating (3,5-Dichloro-2-methoxyphenyl)methanamine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute mandates the Halogenated Waste stream.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

The Golden Rule: Do not mix this amine with acidic waste streams (e.g., waste generated from acid workups).[1][2]

  • Identify the Stream: Designate a waste container specifically for "Halogenated Basic Organic Waste" .

  • Compatibility Check: Ensure the container is made of High-Density Polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste is potentially acidic (though this amine is basic, mixed waste pH can vary).[1][2]

  • Dissolution (If Solid): If you have small amounts of pure solid to dispose of, it is often safer to dissolve it in a compatible halogenated solvent (like Dichloromethane) to prevent dust generation during handling by waste contractors.[1]

Phase 2: Packaging[1][2]
  • Liquid Waste:

    • Pour into the halogenated waste carboy using a funnel.[2]

    • Do not overfill ; leave at least 10% headspace for vapor expansion.[2]

    • Cap tightly immediately after addition.[2]

  • Solid Waste (Contaminated PPE/Wipes):

    • Place in a clear polyethylene bag (minimum 4 mil thickness).

    • Double bag to prevent puncture.[2]

    • Seal with tape or a zip tie.[2]

Phase 3: Labeling (Critical for Compliance)

Your waste label must be explicit to prevent downstream accidents at the incineration plant.[1][2] Use the following template:

  • Chemical Name: (3,5-Dichloro-2-methoxyphenyl)methanamine Solution[1]

  • Constituents: Dichloromethane (or solvent used), (3,5-Dichloro-2-methoxyphenyl)methanamine (<5%)[1]

  • Hazard Checkboxes:

Spill Management & Emergency Response

In the event of a spill, autonomy and speed are vital.[2]

Immediate Action:

  • Evacuate & Ventilate: The amine vapors can be irritating.[2] Clear the immediate area.[2][3][6][7]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2] If a large powder spill, use a N95 or P100 particulate respirator.[1][2]

Cleanup Protocol:

  • Containment: Surround the spill with absorbent pads or a sand berm.[2]

  • Neutralization (Liquids):

    • Do not use strong acids.[2]

    • Apply a dry absorbent (vermiculite or clay kitty litter).[1][2]

    • Alternatively, use a commercial "Base Neutralizer" (usually citric acid-based) which changes color when neutralized.[1][2]

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.

  • Surface Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) or soapy water to remove oily amine residues.[1][2]

  • Final Disposal: Label the debris as "Hazardous Waste: Solid Debris contaminated with Halogenated Amines."

Scientific Rationale (The "Why")

Why "Halogenated" Waste?

The presence of Chlorine in the aryl ring (C-Cl bonds) requires specific thermal destruction.[1] Standard incineration of non-halogenated organics (fuel blending) occurs at lower temperatures.[1][2] If halogenated compounds enter this stream, they can form Dioxins and Furans (highly toxic environmental pollutants) or generate Hydrochloric Acid (HCl) gas that corrodes the incinerator stacks.[1][2] Dedicated halogenated waste incinerators operate at higher temperatures (>1100°C) and utilize caustic scrubbers to neutralize the HCl gas produced [1].[2]

Why Segregate from Acids?

Amines are organic bases.[2][8] Mixing (3,5-Dichloro-2-methoxyphenyl)methanamine with acid waste (e.g., Nitric or Sulfuric acid waste) will result in an immediate acid-base neutralization.[1] This reaction is exothermic (releases heat).[1][2] In a closed waste container, this heat can boil solvents, pressurize the vessel, and cause a rupture or explosion [2].[1][2]

References

  • United States Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Combustion. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

  • PubChem. (2025).[1][2][9] (3,5-Dichloro-2-methoxyphenyl)methanamine Compound Summary. National Library of Medicine.[2] Retrieved from [Link](Note: Linked to closest structural analog entry for hazard validation).

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,5-Dichloro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety protocols for laboratory professionals working with (3,5-Dichloro-2-methoxyphenyl)methanamine (CAS No. 866785-33-5). Moving beyond mere compliance, we delve into the causality behind each recommendation, empowering you to work with confidence and safety. Our focus is on creating a self-validating system of protocols that protects you, your colleagues, and your research.

Foundational Safety: Hazard Analysis and Engineering Controls

Understanding the inherent risks of a chemical is the critical first step in establishing a safe handling environment. Only by comprehending the potential routes and nature of exposure can we select the appropriate protective measures.

(3,5-Dichloro-2-methoxyphenyl)methanamine is classified as an acute toxin. The primary hazards, as outlined in its Safety Data Sheet (SDS), include:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Acute Dermal Toxicity (Category 4) : Harmful in contact with skin.[1]

  • Acute Inhalation Toxicity (Category 4) : Harmful if inhaled.[1]

  • Skin and Eye Irritation : Like many substituted benzylamines, this compound may cause skin and eye irritation upon contact.[2][3]

Given these risks, personal protective equipment (PPE) must be viewed as the final barrier of protection, employed only after engineering and administrative controls are optimized.

Primary Engineering Controls:

  • Fume Hood/Closed System : All handling of (3,5-Dichloro-2-methoxyphenyl)methanamine, especially when in solid/powder form or when heating solutions, must be performed within a properly functioning chemical fume hood or a closed system to prevent inhalation of dust or vapors.[1][4]

  • Safety Shower and Eyewash Station : Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this chemical is handled.[1][5] These are not optional conveniences; they are critical emergency systems.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between you and the chemical, preventing dermal, ocular, and respiratory exposure.

Respiratory Protection

Due to its acute inhalation toxicity, respiratory protection is crucial, particularly when handling the solid compound or when there is a risk of aerosol generation.

  • Requirement : A government-approved respirator, such as a NIOSH (US) or EN 149 (EU) approved respirator, is necessary if there is any potential for airborne particles or aerosols.[1][6]

  • Causality : The fine, crystalline nature of many research chemicals means they can easily become airborne during weighing or transfer. A standard surgical mask is insufficient as it does not filter chemical particulates effectively. A fitted respirator is essential to prevent inhalation.

Hand Protection

The compound's classification as a dermal toxin makes hand protection a non-negotiable requirement.

  • Requirement : Use compatible, chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for tears or punctures before each use.[1][2]

  • Causality & Technique : Proper glove technique is as important as the glove itself. Use the "glove-in-glove" or "beak" method for removal to avoid touching the contaminated outer surface with your bare skin.[2] Contaminated gloves should be disposed of as hazardous waste immediately after use. Always wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection

Protecting your eyes from splashes, dust, and vapors is critical.

  • Requirement : Government-approved eye protection, such as chemical safety goggles, must be worn.[1] In situations with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to safety goggles.[2][7]

  • Causality : Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from dust and splashes. Chemical goggles are designed to form a protective seal, which is necessary when handling irritating or toxic substances.[8]

Body Protection

Preventing incidental contact with the skin is the primary function of body protection.

  • Requirement : A clean, buttoned laboratory coat must be worn. Additional protective clothing may be necessary depending on the scale of the operation.[1][5]

  • Causality : A lab coat serves as a removable barrier that protects your personal clothing and skin from minor spills and contamination. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.

Operational Plan: PPE for Specific Procedures

This section provides a step-by-step guide to PPE usage throughout the experimental workflow.

Step 1: Preparation and Weighing
  • Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is drawing air correctly. Ensure the path to the eyewash station and safety shower is clear.

  • Don Initial PPE : Before entering the handling area, put on your lab coat and chemical safety goggles.

  • Don Gloves and Respirator : Inside the fume hood, before opening the chemical container, don your respirator and two pairs of nitrile gloves.

  • Handle Compound : Perform all weighing and initial dilutions deep within the fume hood to contain any dust.

Step 2: Reaction and Work-Up
  • Maintain Full PPE : Continue to wear your lab coat, goggles, gloves, and respirator (if aerosols are possible) throughout the reaction and work-up phases.

  • Glove Changes : Change gloves immediately if you suspect contamination or after handling the neat compound.

  • Transfers : When transferring solutions, especially between vessels, be mindful of the potential for splashes. A face shield is recommended during these steps.[7]

Step 3: Spill and Emergency Response
  • Evacuate and Alert : In case of a spill, alert others in the area and evacuate if necessary.

  • Assess and Don PPE : For minor spills that you are trained to handle, don additional PPE as needed, including double gloves, a respirator, and protective boots if required.[1]

  • Contain and Clean : Use an inert absorbent material to soak up the spill.[2] Place the waste in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[1]

Step 4: Decontamination and Disposal
  • Surface Decontamination : After handling is complete, decontaminate all surfaces and equipment within the fume hood.

  • PPE Removal : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last.

  • Waste Disposal : All contaminated PPE and materials must be disposed of as hazardous chemical waste in accordance with local and national regulations.[3][4] Do not place this waste in regular trash receptacles.

Summary of PPE Requirements

Task/Scenario Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage/Transport Not required if sealedNitrile GlovesSafety GlassesLab Coat
Weighing (Solid) Required (Respirator) Double Nitrile GlovesChemical GogglesLab Coat
Solution Prep/Transfer Recommended (Respirator)Nitrile GlovesGoggles & Face ShieldLab Coat
Reaction Monitoring As needed based on riskNitrile GlovesChemical GogglesLab Coat
Minor Spill Cleanup Required (Respirator) Double Nitrile GlovesGoggles & Face ShieldLab Coat

Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling (3,5-Dichloro-2-methoxyphenyl)methanamine.

prep 1. Preparation & Risk Assessment ppe 2. Don Mandatory PPE (Lab Coat, Goggles, Gloves, Respirator) prep->ppe Verify Controls handle 3. Chemical Handling (Weighing, Reaction) Inside Fume Hood ppe->handle decon 4. Decontaminate Workspace & Equipment handle->decon Work Complete emergency EMERGENCY (Spill / Exposure) handle->emergency dispose 5. Dispose of Waste (Chemical & Contaminated PPE) decon->dispose remove_ppe 6. Doff PPE Safely dispose->remove_ppe wash 7. Wash Hands Thoroughly remove_ppe->wash first_aid Follow First Aid Protocols (SDS Section 4) emergency->first_aid Immediate Action

Caption: Workflow for safe handling of (3,5-Dichloro-2-methoxyphenyl)methanamine.

References

  • Chemsrc, (3,5-Dichloro-2-methoxyphenyl)methanamine. [Online]. Available: [Link]

  • BASF, Safety Data Sheet. [Online]. Available: [Link]

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [Online]. Available: [Link]

  • PubChem, (3,5-dichloro-2-methoxyphenyl)methanamine hydrochloride. [Online]. Available: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.